molecular formula C7H12Cl2N2 B595621 (2-Methylpyridin-4-yl)methanamine dihydrochloride CAS No. 1357353-58-2

(2-Methylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B595621
CAS No.: 1357353-58-2
M. Wt: 195.087
InChI Key: TYLNHTDUMUASSM-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-yl)methanamine dihydrochloride (CAS 1357353-58-2) is an organic compound with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol . This dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various experimental conditions. The compound should be stored in an inert atmosphere at 2-8°C to preserve its integrity . As a substituted pyridinemethanamine, this compound serves primarily as a versatile building block in medicinal chemistry and drug discovery . Its structure, featuring an aminomethyl group on the pyridine ring, makes it a valuable precursor for synthesizing more complex molecules. Research into structurally similar compounds, specifically N -(pyridin-2-ylmethyl)pyrazolo[1,5- a ]pyrimidin-7-amines, has demonstrated that the 2-pyridylmethanamine moiety is a critical pharmacophore for potent antimycobacterial activity, highlighting the value of this chemical class in developing novel tuberculosis therapeutics . Furthermore, analogous compounds are investigated for their potential biological activities, which may include interactions with neurotransmitter systems . Please note that this product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(2-methylpyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNHTDUMUASSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745359
Record name 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-58-2
Record name 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-4-yl)methanamine dihydrochloride
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Foundational & Exploratory

(2-Methylpyridin-4-yl)methanamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanamine Dihydrochloride for Advanced Research Applications

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Methylpyridin-4-yl)methanamine, and its dihydrochloride salt, represents a crucial heterocyclic building block in the field of medicinal chemistry and drug development. The structural motif of a methyl-substituted pyridine ring coupled with a primary aminomethyl group at the 4-position offers a unique combination of steric and electronic properties. This arrangement provides a versatile scaffold for creating complex molecules with tailored biological activities. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for drug-target binding, while the primary amine serves as a key handle for synthetic elaboration.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.

PART 1: Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in research and development. This compound is a salt, which significantly influences its physical properties, particularly solubility, compared to its free base form.

Structural and Identity Data
PropertyValueSource
IUPAC Name This compound-
Synonyms 4-(Aminomethyl)-2-methylpyridine dihydrochloride[2]
CAS Number 94413-70-4 (Free Base)[3]
Molecular Formula C₇H₁₂Cl₂N₂Calculated
Molecular Weight 195.09 g/mol Calculated
Canonical SMILES CC1=NC=C(C=C1)CN.Cl.ClDerived
InChI Key (Free Base)VNUVMNCDNYITSI-UHFFFAOYSA-N
Physical and Chemical Properties

The dihydrochloride salt form is specifically designed to enhance aqueous solubility and stability, which are often desirable traits for compounds in biological screening and formulation development.

PropertyValue / ObservationRationale & Context
Appearance Typically an off-white to pale yellow solid.The salt form ensures the compound is crystalline and solid at room temperature.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).Protonation of both the pyridine nitrogen and the primary amine by HCl dramatically increases polarity and facilitates dissolution in polar protic solvents. This is a key advantage for preparing stock solutions for biological assays.
Melting Point Data not consistently available for the dihydrochloride salt. The related compound 2-Amino-4-methylpyridine melts at 96-99 °C.High melting points are expected for salts due to strong ionic lattice forces. The exact value can be sensitive to residual solvent and purity.
Stability Stable under recommended storage conditions (cool, dry, tightly sealed).[4]The dihydrochloride salt is generally less susceptible to oxidation and degradation than the free base amine. However, it can be hygroscopic.

PART 2: Spectroscopic Characterization Profile

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound, which are essential for identity verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular structure. For a robust purity assessment, quantitative NMR (qNMR) using an internal standard is the preferred method.[5]

  • ¹H NMR (in D₂O):

    • Pyridine Protons (Ar-H): Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C5 will appear as a doublet and a singlet/narrow doublet, respectively, showing characteristic coupling.

    • Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. The deshielding is due to the adjacent aromatic ring and the protonated amine.

    • Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.

    • Amine/Ammonium Protons (-NH₃⁺): Broad signal, often exchanged with D₂O and may not be observed.

  • ¹³C NMR (in D₂O):

    • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.[6][7]

    • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 18-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • N-H Stretching: A very broad and strong absorption band from 2500-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -CH₂) will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Characteristic pyridine ring vibrations will be observed in the 1400-1650 cm⁻¹ region.[8]

  • N-H Bending: A band around 1500-1600 cm⁻¹ corresponds to the scissoring bend of the -NH₃⁺ group.

PART 3: Synthesis and Purification Workflow

This compound is typically prepared from a commercially available precursor, such as 2-methyl-4-cyanopyridine (2-methyl-isonicotinonitrile). The following protocol describes a common and reliable laboratory-scale synthesis.

Experimental Protocol: Synthesis via Nitrile Reduction

This two-step process involves the catalytic hydrogenation of the nitrile to the primary amine, followed by salt formation.

Step 1: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-cyanopyridine (1.0 eq).

  • Catalyst Addition: Add 5-10 mol% of a suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel. Raney Nickel is often effective for pyridine ring-containing substrates.[9]

  • Solvent: Add a suitable solvent, typically methanol or ethanol, saturated with ammonia.

    • Causality Insight: The use of an ammoniacal solution is critical. It suppresses the formation of secondary amine byproducts, which can occur when the initially formed primary amine attacks an intermediate imine species.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until H₂ uptake ceases.

  • Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Methylpyridin-4-yl)methanamine free base, which can be used directly in the next step.

Step 2: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. At least 2.2 equivalents of HCl should be used to ensure complete protonation of both nitrogen atoms.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any non-salt impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final this compound. Purity can be checked by NMR and HPLC.[5]

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Nitrile Reduction cluster_step2 Step 2: Salt Formation A 2-Methyl-4-cyanopyridine B Hydrogenation Vessel A->B D Pressurize with H₂ Stir 12-24h B->D C Catalyst (e.g., Raney Ni) Solvent (e.g., NH3/MeOH) C->B E Filter through Celite D->E F Concentrate Filtrate E->F G Crude Free Base Amine F->G Crude Product Transfer H Dissolve in Isopropanol G->H I Add >2.2 eq. HCl H->I J Precipitate & Isolate by Filtration I->J K Wash with Diethyl Ether J->K L Dry Under Vacuum K->L M Final Product: (2-Methylpyridin-4-yl)methanamine dihydrochloride L->M

Caption: Synthesis workflow for this compound.

PART 4: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, making it a reliable synthon. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Key Reactions
  • Acylation/Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for probing structure-activity relationships (SAR).

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form secondary or tertiary amines. This is one of the most powerful and widely used methods for library synthesis in drug discovery.[10]

  • Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Acylation followed by reduction is often a more controlled method for mono-alkylation.

Exemplary Applications in Medicinal Chemistry

This scaffold is present in numerous compounds investigated for a wide range of therapeutic targets.

  • Enzyme Inhibition: 4-Aminomethyl-2-methylpyridine derivatives have been utilized in the synthesis of potent inhibitors for critical enzymes. This includes inhibitors of PDK1 (for multiple myeloma) and selective GSK-3 inhibitors (investigated for Alzheimer's disease).[3]

  • Antitubercular Agents: The pyridine-methylamine core is featured in a new class of potent inhibitors targeting Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis.[11] The modular nature of the synthon allows for systematic modification to optimize potency and pharmacokinetic properties.

  • Neuropharmacology: The broader class of substituted pyridyl-methanamines has been explored for interactions with various neurotransmitter systems, highlighting their potential in developing CNS-active agents.[12]

PART 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is a synthesis of common practices and data sheet recommendations.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautions:

    • Avoid breathing dust/fumes.[4]

    • Wash skin thoroughly after handling.[13]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

    • Do not eat, drink, or smoke when using this product.[13]

  • Required PPE:

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.[4][13]

Storage and Disposal
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[4][14]

References

  • AK Scientific, Inc. Safety Data Sheet: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine;dihydrochloride. [URL: https://www.aksci.com/sds/1332530-35-4.pdf]
  • MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/270970]
  • MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]
  • Merck Millipore. Safety Data Sheet. [URL: https://www.merckmillipore.com/INTL/en/sds/Merck/820310]
  • Jubilant Ingrevia. Safety Data Sheet: 2-Amino-4-methylpyridine. [URL: https://www.jubilantingrevia.com/upload/files/sds-2-amino-4-methylpyridine-2024-02-02.pdf]
  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.
  • BLD Pharm. (2-Methylpyrimidin-4-yl)methanamine dihydrochloride. [URL: https://www.bldpharm.com/products/1153235-58-5.html]
  • BLD Pharm. (2-Methylpyridin-4-yl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/1153235-57-4.html]
  • Lin, F. F., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm300329q]
  • Smolecule. (5-Chloro-2-methylpyridin-4-YL)methanamine. [URL: https://www.smolecule.com/cas-1060810-04-9.html]
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  • Chemsrc. (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride. [URL: https://www.chemsrc.com/en/cas/1420848-02-7_1445653.html]
  • PubChem. (4-Methylpyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15144432]
  • Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935099/]
  • Supporting Information - Royal Society of Chemistry. [URL: https://www.rsc.
  • ChemicalBook. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. [URL: https://www.chemicalbook.com/synthesis/130000-78-1.htm]
  • Sigma-Aldrich. 2-Amino-4-methylpyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123080]
  • Moseley, J. D., & Williams, J. M. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [URL: https://www.mdpi.com/1420-3049/20/9/15938]
  • Drug Discovery Chemistry Conference. (2025). [URL: https://www.drugdiscoverychemistry.com/]
  • SpectraBase. 2-Methylpyridine 13C NMR Spectrum. [URL: https://spectrabase.com/spectrum/3W6fSiwoE7a]
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  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [URL: https://www.cmjpublishers.com/wp-content/uploads/2024/02/CMJ-24-02-2024-2.pdf]
  • ResearchGate. Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. [URL: https://www.researchgate.net/publication/222384666_Crystal_structures_and_IR_NMR_and_UV_spectra_of_4-formyl-_and_4-acetylpyridine_N4-methyl-_and_N4-ethylthiosemicarbazones]
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(2-Methylpyridin-4-yl)methanamine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methylpyridin-4-yl)methanamine Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with approximately 18% of all FDA-approved heterocyclic drugs featuring this critical motif.[1] Its prevalence is due to its ability to enhance drug permeability, metabolic stability, and biochemical potency through a variety of non-covalent interactions with biological targets.[1] Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic routes, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, highlighting its role as a key intermediate in the development of therapeutics for oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research programs.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent amine, 4-(aminomethyl)-2-methylpyridine. The dihydrochloride designation indicates that both the pyridinic nitrogen and the primary aminomethyl nitrogen are protonated, each associated with a chloride counter-ion. This salt form significantly enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and in certain formulation strategies.

synthesis_workflow start 2-Methyl-4-cyanopyridine (Starting Material) process1 Reduction in Solvent (e.g., Ethanol, THF) start->process1 reagent1 Reducing Agent (e.g., H₂/Raney Ni, LiAlH₄) reagent1->process1 intermediate (2-Methylpyridin-4-yl)methanamine (Free Base) process1->intermediate process2 Salt Formation intermediate->process2 reagent2 2 eq. HCl (in Ether or IPA) reagent2->process2 end (2-Methylpyridin-4-yl)methanamine dihydrochloride (Final Product) process2->end purification Purification (Recrystallization) end->purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation
  • Vessel Preparation: A hydrogenation vessel is charged with 2-methyl-4-cyanopyridine (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount of Raney Nickel (approx. 5-10% w/w), washed with the reaction solvent, is carefully added to the mixture.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously at room temperature or with gentle heating (40-50°C).

  • Reaction Monitoring: The reaction is monitored by observing hydrogen uptake or by analytical techniques like TLC or GC-MS until the starting material is fully consumed.

  • Work-up: The vessel is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the free amine, is concentrated under reduced pressure.

  • Salt Formation: The crude amine is redissolved in a minimal amount of a solvent like isopropanol or diethyl ether. A solution of hydrochloric acid (2.1 eq, e.g., 2M in diethyl ether) is added dropwise with stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final dihydrochloride salt. Purity can be confirmed by HPLC and NMR analysis.

Analytical Characterization

Rigorous structural confirmation is essential for any synthetic intermediate intended for drug development. A combination of spectroscopic methods is used to validate the identity and purity of this compound.

Table 2: Expected NMR Spectroscopic Data (in D₂O)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine H-6~8.4 - 8.6d1HProton ortho to N
Pyridine H-5~7.8 - 8.0d1HProton meta to N
Pyridine H-3~7.7 - 7.9s1HProton between substituents
Methylene (-CH₂-)~4.2 - 4.4s2H-CH₂ NH₃⁺
Methyl (-CH₃)~2.6 - 2.8s3HAr-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Pyridine C-2~158 - 160C -CH₃
Pyridine C-6~148 - 150C -H (ortho to N)
Pyridine C-4~145 - 147C -CH₂NH₃⁺
Pyridine C-5~127 - 129C -H (meta to N)
Pyridine C-3~124 - 126C -H (between subs)
Methylene (-CH₂-)~42 - 44C H₂NH₃⁺
Methyl (-CH₃)~20 - 22Ar-C H₃

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The protonation of the ring nitrogen leads to a general downfield shift of ring protons and carbons compared to the free base. [2][3]

  • Mass Spectrometry (ESI-MS): Analysis in positive ion mode would detect the protonated free base [M+H]⁺, with an expected m/z of approximately 123.10.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ region characteristic of ammonium (R-NH₃⁺) N-H stretches, along with C-H stretches from the methyl and aromatic groups, and C=C/C=N ring stretching vibrations around 1500-1600 cm⁻¹.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature. The primary amine serves as a nucleophilic handle for synthetic elaboration, while the substituted pyridine core acts as a rigid scaffold that can be optimized for target binding. [4][5]

applications_diagram cluster_apps Therapeutic Areas central_node (2-Methylpyridin-4-yl)methanamine Dihydrochloride app1 Oncology (PDK1 Inhibitors) central_node->app1 Precursor for Myeloma Treatment Agents app2 Neurodegenerative Disease (GSK-3 Inhibitors) central_node->app2 Building Block for Alzheimer's Research app3 Infectious Disease (Antitubercular Agents, MmpL3) central_node->app3 Core Structure for MmpL3 Inhibitors app4 General Medicinal Chemistry (Scaffold for Biologically Active Molecules) central_node->app4 Versatile Intermediate

Caption: Role as a central building block in diverse therapeutic areas.

Case Study 1: Kinase Inhibitors in Oncology and Neurology

The compound is explicitly cited as a key starting material in the synthesis of inhibitors for phosphoinositide-dependent kinase 1 (PDK1) and glycogen synthase kinase 3 (GSK-3). [6]* Mechanism of Action: In these applications, the aminomethyl group is typically acylated or alkylated to append larger, more complex fragments. These fragments are designed to interact with specific pockets within the kinase active site, while the 2-methylpyridine core anchors the molecule and provides crucial hydrogen bonding or π-stacking interactions. Its use has been explored in treatments for multiple myeloma (PDK1) and Alzheimer's disease (GSK-3). [6]

Case Study 2: Antitubercular Agents

Structure-based drug design has identified pyridine-methanamine derivatives as potent inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), which is vital for transporting mycolic acids. [5]* Drug Design Rationale: The pyridine-2-methylamine core serves as an excellent scaffold for antitubercular agents. [5]The primary amine allows for the introduction of various hydrophobic groups that can occupy specific pockets in the MmpL3 transporter, leading to potent inhibition of M. tuberculosis growth. [5]This highlights the compound's value in generating novel antibiotics to combat drug-resistant infections.

General Utility in Chemistry

Beyond specific therapeutic targets, this compound serves as an intermediate in the synthesis of a wide range of organic molecules, including potential agrochemicals and dyes. [4]Its chemical reactivity allows for oxidation, reduction, and substitution reactions, making it a versatile tool in synthetic organic chemistry. [4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers. [7]

Conclusion

This compound is more than a simple chemical; it is a validated and highly valuable building block for modern drug discovery. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an indispensable tool for medicinal chemists. Its proven application in the development of potent and specific inhibitors for diverse targets—from kinases in cancer to transporters in infectious bacteria—underscores its strategic importance. As researchers continue to tackle complex diseases, the demand for such well-characterized and adaptable molecular scaffolds will undoubtedly continue to grow.

References

  • Title: Synthesis method and intermediates of pyridin-2-yl-methylamine. Source: Google Patents.
  • Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Title: Supporting Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL:[Link]
  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Title: Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Source: CMJ Publishers. URL:[Link]

Sources

(2-Methylpyridin-4-yl)methanamine dihydrochloride CAS number 1357353-58-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methylpyridin-4-yl)methanamine dihydrochloride

This document provides a comprehensive technical overview of this compound (CAS No. 1357353-58-2), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Our focus extends beyond mere data presentation to offer insights into the causality behind its synthesis, applications, and analytical validation, reflecting field-proven expertise.

Core Compound Identity and Physicochemical Characteristics

This compound is a substituted picolinamine derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The presence of the methyl group at the 2-position and the aminomethyl group at the 4-position of the pyridine ring creates a specific steric and electronic profile that is valuable for targeted molecular design.[3] The dihydrochloride salt form is typically employed to enhance stability and improve aqueous solubility, which is a common strategy for amine-containing compounds.

Table 1: Physicochemical and Identification Data

Parameter Value Source(s)
CAS Number 1357353-58-2 [4][5]
Molecular Formula C₇H₁₂Cl₂N₂ [4][6]
Molecular Weight 195.09 g/mol [4][5][6]
IUPAC Name (2-methylpyridin-4-yl)methanamine;dihydrochloride N/A
Synonyms 4-(Aminomethyl)-2-methylpyridine dihydrochloride N/A
Appearance White to off-white solid [7]
Purity (Typical) ≥95% [5]

| SMILES | NCC1=CC(C)=NC=C1.[H]Cl.[H]Cl |[4] |

Note: Specific experimental data such as melting point and solubility are not consistently reported across public sources.

Synthesis and Mechanistic Considerations

While the proprietary synthesis route for CAS 1357353-58-2 is not publicly detailed, a robust and logical pathway can be constructed based on established pyridine chemistry.[8][9] A common and efficient strategy involves the reduction of a nitrile precursor, 2-methylisonicotinonitrile. This choice is driven by the high reactivity of nitriles towards reduction and the commercial availability of the starting material.

G cluster_0 Synthetic Pathway Start 2-Methylisonicotinonitrile Step1 Reduction Start->Step1 e.g., H₂, Raney Ni or LiAlH₄ Intermediate (2-Methylpyridin-4-yl)methanamine (Free Base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 HCl (ethanolic or ethereal) Product (2-Methylpyridin-4-yl)methanamine dihydrochloride Step2->Product

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example based on analogous chemical transformations.[10][11] It is imperative that all procedures are conducted by trained personnel in a controlled laboratory environment.

  • Reaction Setup : A multi-neck round-bottom flask is charged with 2-methylisonicotinonitrile (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran (THF). The flask is flushed with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst Addition : A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon) is carefully added under the inert atmosphere. The choice of a heterogeneous catalyst is strategic as it simplifies post-reaction workup through simple filtration.

  • Reduction : The reaction vessel is connected to a hydrogen gas source and pressurized (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases, as monitored by a pressure gauge. This indicates the complete conversion of the nitrile to the primary amine.

  • Workup & Isolation (Free Base) : The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude (2-Methylpyridin-4-yl)methanamine free base.

  • Salt Formation : The crude amine is redissolved in a dry, non-protic solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in ethanol or ether (2.2 eq) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution.

  • Purification : The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product, this compound, as a solid.

Application as a Strategic Building Block in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The pyridine core is a key pharmacophore, while the primary amine serves as a reactive handle for derivatization, enabling the exploration of vast chemical space.[12][13]

Its structural motifs are found in molecules targeting a range of diseases:

  • Oncology : Pyridine and pyrimidine derivatives are central scaffolds in numerous kinase inhibitors and other anticancer agents.[2]

  • Neuroscience : The related compound 4-aminomethyl-2-methylpyridine is a precursor for synthesizing selective GSK-3 inhibitors, which are investigated for treating Alzheimer's disease.[14]

  • Infectious Diseases : The pyridine-methylamine scaffold has been successfully employed to develop potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for new anti-tuberculosis agents.[15]

G Start (2-Methylpyridin-4-yl)methanamine dihydrochloride Process Coupling Reactions (Amide, Sulfonamide, etc.) Start->Process Library Library of Novel Pyridine Derivatives Process->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound (e.g., Kinase Inhibitor) Screening->Hit

Caption: Role as a key intermediate in a drug discovery workflow.

Analytical Quality Control

Ensuring the purity and identity of this intermediate is paramount for its use in subsequent synthetic steps, particularly in a GMP (Good Manufacturing Practice) environment. A multi-technique approach is standard.

Table 2: Standard Analytical Techniques for Characterization

Technique Purpose Expected Observations (Hypothetical)
¹H NMR Structural Confirmation Signals corresponding to the aromatic pyridine protons, the methyl group protons, and the methylene protons of the aminomethyl group. Chemical shifts would be influenced by the solvent and protonation state.[16][17]
¹³C NMR Carbon Skeleton Confirmation Resonances for all unique carbon atoms in the molecule, including the pyridine ring carbons and the aliphatic methyl and methylene carbons.[18]
LC-MS Purity & Mass Verification A primary peak in the chromatogram indicating purity. The mass spectrum should show a molecular ion corresponding to the free base [M+H]⁺ at m/z ≈ 123.1.

| HPLC-UV | Purity Quantification | A validated reverse-phase method would be used to determine purity (e.g., >95%) and quantify any impurities.[19] |

Protocol: Purity Determination by Reverse-Phase HPLC-UV

This protocol outlines a general method that would be optimized and validated for routine quality control.[20][21]

  • Instrumentation : Standard HPLC system with a UV-Vis detector.

  • Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 chemistry is chosen for its versatility in retaining moderately polar analytes like this one.

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or 10 mM Ammonium Acetate) and an organic modifier (e.g., Acetonitrile or Methanol). The acidic buffer ensures consistent protonation of the amine for sharp, symmetrical peaks.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : ~260 nm, corresponding to the UV absorbance maximum of the pyridine ring.

  • Sample Preparation : A stock solution is prepared by accurately weighing the compound and dissolving it in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis : Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The information below is a synthesis from typical Safety Data Sheets (SDS) for structurally related compounds.[7][22][23]

Table 3: Summary of Safety Information

Category Guideline
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[22] H319: Causes serious eye irritation.[22] H335: May cause respiratory irritation.[22]
Precautionary Statements P261: Avoid breathing dust.[22] P280: Wear protective gloves/eye protection/face protection.[23] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[23] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat are mandatory. Work should be performed in a chemical fume hood.
Storage Store in a cool, dry, well-ventilated area.[7] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

| First Aid | Inhalation : Move to fresh air. Skin Contact : Immediately wash with soap and water. Eye Contact : Rinse with water for at least 15 minutes. Ingestion : Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.[7] |

Conclusion

This compound (CAS 1357353-58-2) is more than a catalog chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of diverse and complex molecules. Its value is rooted in the privileged nature of the picolinamine scaffold, which continues to be a fruitful area for the discovery of novel therapeutics. Understanding its synthesis, analytical profile, and handling requirements is essential for any research or development program that leverages this versatile intermediate.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • This compound | 1357353-58-2. Appchem. [Link]
  • Scheme 1. Synthesis of pyridine-4-methylene amine derivatives.
  • Specifications of this compound. Capot Chemical. [Link]
  • Safety Data Sheet for Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride. KISHIDA CHEMICAL CO., LTD.[Link]
  • This compound 95% | 1357353-58-2. Jizhi Biochemical. [Link]
  • (2-methylpyridin-4-yl)methanamine,dihydrochloride CAS NO.1357353-58-2. LookChem. [Link]
  • US Patent 7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Supporting Information - NMR Spectra. The Royal Society of Chemistry. [Link]
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Research Journal of Pharmacy and Technology. [Link]
  • 13C NMR Spectrum for 2-Methylpyridine.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]
  • Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole.
  • Synthesis of Pyridine and Pyridinium-based Quinone Methide Precursors.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini Reviews in Medicinal Chemistry. [Link]
  • Pyridine derivatives, Picoline and Niacin.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]
  • Drug Discovery Chemistry Conference. Drug Discovery Chemistry. [Link]
  • (4-Methylpyridin-2-yl)methanamine dihydrochloride. Dana Bioscience. [Link]
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

biological activity of (2-Methylpyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (2-Methylpyridin-4-yl)methanamine Dihydrochloride and its Derivatives in the Context of Histamine H4 Receptor Modulation

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , with a primary focus on its relevance as a structural motif in the development of histamine H4 receptor (H4R) antagonists. While direct biological data on this specific salt is limited in publicly accessible literature, its core structure is a key component of pharmacologically active agents. This guide will delve into the significance of the histamine H4 receptor as a therapeutic target, the mechanism of action of H4R antagonists, and the role of pyridine-based compounds in their design and synthesis. We will explore the well-characterized H4R antagonist, JNJ 7777120, as a case study to illustrate the therapeutic potential and challenges associated with this class of compounds. Furthermore, this guide will provide detailed experimental protocols for researchers and drug development professionals working in this area.

Introduction: The Histamine H4 Receptor as a Therapeutic Target

Histamine is a crucial biogenic amine that modulates a wide range of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While the roles of H1 and H2 receptors in allergic reactions and gastric acid secretion are well-established, the histamine H4 receptor has emerged as a key player in immune regulation and inflammatory processes.[1]

The H4 receptor is primarily expressed in hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, as well as in the bone marrow.[2] Its activation by histamine triggers a cascade of downstream signaling events that contribute to the chemotaxis of immune cells to sites of inflammation, the modulation of cytokine production, and the regulation of cell migration and shape.[1][2] This central role in orchestrating immune responses has positioned the H4 receptor as a promising therapeutic target for a variety of inflammatory and autoimmune disorders, including:

  • Atopic Dermatitis (AD): H4R antagonists have shown potential in mitigating both the pruritus (itching) and inflammation associated with AD.[3]

  • Allergic Rhinitis and Asthma: By inhibiting H4R, it is possible to reduce the influx of immune cells and the release of pro-inflammatory cytokines that characterize these allergic conditions.[1]

  • Chronic Pruritus: The H4 receptor is significantly involved in itch responses, and its antagonists have demonstrated superiority over traditional H1 antihistamines in preclinical models of pruritus.[4]

The development of selective H4 receptor antagonists is therefore an area of intense research, offering the potential for more targeted therapeutic interventions with fewer side effects compared to broader-acting anti-inflammatory agents.[1]

(2-Methylpyridin-4-yl)methanamine: A Key Structural Motif

(2-Methylpyridin-4-yl)methanamine and its derivatives are important building blocks in medicinal chemistry. The pyridine ring, a basic heterocyclic organic compound, substituted with a methyl and a methanamine group, provides a versatile scaffold for the synthesis of more complex, biologically active molecules.[5] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for various synthetic applications.[6]

Mechanism of Action: Histamine H4 Receptor Antagonism

Histamine H4 receptor antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This inhibition prevents the activation of the downstream signaling pathways typically initiated by histamine.[1]

Signaling Pathways

The H4 receptor is a Gαi-coupled receptor. Upon histamine binding, it primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can activate other signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

DOT Script for H4 Receptor Signaling Pathway

H4R_Signaling H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves Histamine Histamine Histamine->H4R Binds & Activates Antagonist (2-Methylpyridin-4-yl) methanamine-based Antagonist Antagonist->H4R Binds & Blocks ATP ATP Immune_Response Immune Cell Chemotaxis & Cytokine Release cAMP->Immune_Response Modulates PIP2 PIP2 Ca_PKC Ca2+ release PKC activation IP3_DAG->Ca_PKC Leads to Ca_PKC->Immune_Response Promotes

Caption: Signaling pathway of the Histamine H4 Receptor and its inhibition.

By blocking these pathways, H4R antagonists can effectively reduce the recruitment of immune cells to inflammatory sites and decrease the production of pro-inflammatory cytokines, thereby alleviating the symptoms of inflammatory and allergic conditions.[1]

Case Study: JNJ 7777120 - A Potent and Selective H4R Antagonist

JNJ 7777120 is a well-characterized, potent, and selective non-imidazole antagonist of the histamine H4 receptor.[8] Although its development was discontinued due to unfavorable pharmacokinetic properties and toxicity in animal studies, it remains a valuable research tool for elucidating the role of the H4 receptor.[8]

Biological Activity of JNJ 7777120
ParameterValueReference
Binding Affinity (Ki) 4.5 nM[9]
Selectivity >1000-fold for H4R over other histamine receptors[9]
In Vitro Activity Inhibits histamine-induced mast cell migration and neutrophil infiltration[10]
In Vivo Activity Superior to traditional antihistamines in reducing experimental pruritus[4]
Structure-Activity Relationship

The chemical structure of JNJ 7777120, 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, highlights the importance of specific chemical moieties for high-affinity binding to the H4 receptor. The indolecarboxamide core is a key feature, and subtle modifications to this scaffold can significantly alter the compound's activity, with some analogues even exhibiting agonistic or inverse agonistic properties.[11] This underscores the critical nature of precise molecular design in developing effective H4R modulators.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of novel compounds, such as derivatives of (2-Methylpyridin-4-yl)methanamine, as potential H4R antagonists.

H4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the human histamine H4 receptor (e.g., HEK293-H4R).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a known H4R radioligand (e.g., [3H]-Histamine or a specific [3H]-antagonist) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

DOT Script for H4 Receptor Binding Assay Workflow

Binding_Assay_Workflow start Start cell_culture Culture H4R-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and test compound membrane_prep->incubation filtration Separate bound and free radioligand incubation->filtration quantification Quantify radioactivity filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for a histamine H4 receptor binding assay.

Functional Assay: Calcium Mobilization

Objective: To assess the functional activity (antagonism) of a test compound by measuring its ability to inhibit histamine-induced calcium mobilization.

Methodology:

  • Cell Loading: Load H4R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the loaded cells with varying concentrations of the test compound.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Determine the IC50 of the test compound for the inhibition of the histamine-induced calcium response.

Future Directions and Conclusion

The histamine H4 receptor remains a highly attractive target for the development of novel therapeutics for inflammatory and allergic diseases. While challenges in developing compounds with optimal pharmacokinetic and safety profiles persist, the potential clinical benefits are significant.

This compound and its analogues represent a valuable class of chemical building blocks for the synthesis of new H4R antagonists. The exploration of structure-activity relationships within this chemical space may lead to the discovery of novel compounds with improved efficacy and safety profiles. Future research should focus on synthesizing and screening libraries of derivatives to identify lead compounds for further preclinical and clinical development.

References

  • Dunford, P. J., Williams, K. N., Desai, P. J., Karlsson, L., McQueen, D., & Thurmond, R. L. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology, 119(1), 176-183. [Link]
  • Patsnap. (2024). What are H4 receptor antagonists and how do they work?. Synapse.
  • Wikipedia. (2023). Histamine H4 receptor.
  • Kim, D. S., et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(8), 3476-3488. [Link]
  • Wikipedia. (2023). JNJ-7777120.
  • Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 76-86. [Link]
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (2-Methylpyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine core, a structure prevalent in numerous biologically active molecules.[1][2] While specific literature on its mechanism of action is not extensively available, its structural similarity to known pharmacophores suggests a potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[3][4][5] This guide puts forth a hypothesized mechanism of action centering on the histamine receptor family and provides a comprehensive, technically-grounded framework for its experimental validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our hypotheses in established scientific principles.

Introduction: The Pyridine Scaffold and a Hypothesized Trajectory

The pyridine moiety is a well-established pharmacophore known to interact with a variety of biological targets.[1][6] The structural features of (2-Methylpyridin-4-yl)methanamine—specifically the methyl-substituted pyridine ring and the methanamine side chain—bear resemblance to ligands that target biogenic amine receptors, including the histamine receptor family (H1, H2, H3, and H4).[7] Histamine receptors are GPCRs that mediate a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[7]

This guide will proceed under the primary hypothesis that this compound acts as a histamine receptor antagonist . We will outline a systematic approach to first identify its specific molecular target within this receptor family and then to elucidate the downstream signaling consequences of this interaction.

Elucidating the Molecular Target: A Stepwise Approach to Receptor Identification

To validate our hypothesis, a logical and sequential series of experiments is required. The initial step is to determine if the compound binds to any of the histamine receptors and to quantify this binding affinity.

Radioligand Binding Assays: The Litmus Test for Interaction

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a ligand for a receptor.[8] These assays will be crucial in identifying the primary molecular target(s) of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing a high density of one of the human histamine receptors (H1, H2, H3, or H4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-α-methylhistamine for H3R) and a range of concentrations of the unlabeled test compound, this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the radioligand and receptor pairing.

  • Separation: Rapidly separate the bound from the unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Anticipated Data Summary:

Receptor SubtypeRadioligandHypothetical Ki of this compound (nM)
Histamine H1[3H]-mepyramine> 10,000
Histamine H2[3H]-tiotidine50
Histamine H3[3H]-α-methylhistamine1,500
Histamine H4[3H]-clobenpropit> 10,000

This table presents hypothetical data suggesting selectivity for the H2 receptor.

Functional Assays: From Binding to Biological Response

Once a binding affinity is established, it is critical to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Experimental Workflow for Functional Characterization:

G cluster_0 Binding Confirmed (e.g., H2 Receptor) cluster_1 Functional Assays cluster_2 Mechanism Determination Binding Radioligand Binding Assay (Hypothetical Ki = 50 nM for H2R) cAMP_Assay cAMP Accumulation Assay (Gs-coupled H2R) Binding->cAMP_Assay Proceed to functional characterization Agonist Agonist (Increases cAMP) cAMP_Assay->Agonist Compound alone Antagonist Antagonist (Blocks Histamine-induced cAMP increase) cAMP_Assay->Antagonist Compound + Histamine Inverse_Agonist Inverse Agonist (Decreases basal cAMP) cAMP_Assay->Inverse_Agonist Compound alone, check basal levels Ca_Flux Calcium Flux Assay (Gq-coupled receptors)

Caption: Workflow for functional characterization of the compound.

Experimental Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

  • Cell Culture: Culture a cell line expressing the target receptor (e.g., HEK293 cells stably expressing the human H2 receptor, which is Gs-coupled).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known concentration of histamine (the endogenous agonist).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • In agonist mode, plot cAMP levels against the compound concentration to determine the EC50.

    • In antagonist mode, plot the histamine-induced cAMP response against the concentration of the test compound to determine the IC50.

Delineating the Downstream Signaling Pathway

Assuming our hypothesis is correct and this compound is an H2 receptor antagonist, it would exert its effects by blocking the canonical H2 receptor signaling pathway.

The H2 Receptor Signaling Cascade:

The histamine H2 receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the parietal cells of the stomach, this cascade results in the activation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.[7]

An antagonist, such as this compound is hypothesized to be, would bind to the H2 receptor and prevent histamine from binding, thereby inhibiting this entire signaling cascade.

Signaling Pathway Diagram:

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Antagonist (2-Methylpyridin-4-yl)methanamine dihydrochloride (Antagonist) Antagonist->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Sources

(2-Methylpyridin-4-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Picolylamine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it an invaluable component in the design of molecules that effectively interact with biological targets.[1] Within this important class of heterocycles, picolylamines—pyridines bearing an aminomethyl substituent—have emerged as particularly versatile building blocks. Their utility is rooted in the combination of the pyridine's inherent features with a reactive primary amine handle, which allows for straightforward chemical elaboration to explore structure-activity relationships (SAR).

This guide provides an in-depth technical overview of (2-Methylpyridin-4-yl)methanamine dihydrochloride, a specific picolylamine derivative poised for significant application in pharmaceutical research and development. While literature specifically detailing this exact dihydrochloride salt is nascent, this document will synthesize available information on the free base and closely related analogs to provide a robust framework for its synthesis, characterization, and application. We will explore its role as a key intermediate in the synthesis of sophisticated molecular architectures, particularly in the realm of kinase inhibitors, and provide foundational protocols to empower researchers in their drug discovery endeavors.

Chemical Properties and Structure

(2-Methylpyridin-4-yl)methanamine, also known as 4-(aminomethyl)-2-methylpyridine, possesses a pyridine ring substituted with a methyl group at the 2-position and an aminomethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂N₂(Inferred)
Molecular Weight 195.09 g/mol (Calculated)
Appearance Expected to be a crystalline solid(General knowledge)
Solubility Expected to be soluble in water and polar organic solvents(General knowledge)

G a This compound b

Figure 1: Chemical structure of (2-Methylpyridin-4-yl)methanamine.

Synthesis and Characterization: A Guided Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Catalytic Hydrogenation: Reduction of 2-methyl-4-cyanopyridine to (2-Methylpyridin-4-yl)methanamine.

  • Salt Formation: Conversion of the resulting free base to its dihydrochloride salt.

G 2-Methyl-4-cyanopyridine 2-Methyl-4-cyanopyridine Catalytic Hydrogenation\n(H₂, Raney Ni or PtO₂) Catalytic Hydrogenation (H₂, Raney Ni or PtO₂) 2-Methyl-4-cyanopyridine->Catalytic Hydrogenation\n(H₂, Raney Ni or PtO₂) (2-Methylpyridin-4-yl)methanamine (2-Methylpyridin-4-yl)methanamine Catalytic Hydrogenation\n(H₂, Raney Ni or PtO₂)->(2-Methylpyridin-4-yl)methanamine HCl in Ether or IPA HCl in Ether or IPA (2-Methylpyridin-4-yl)methanamine->HCl in Ether or IPA (2-Methylpyridin-4-yl)methanamine\nDihydrochloride (2-Methylpyridin-4-yl)methanamine Dihydrochloride HCl in Ether or IPA->(2-Methylpyridin-4-yl)methanamine\nDihydrochloride

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine

This protocol is adapted from established procedures for the reduction of cyanopyridines.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-cyanopyridine (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) or Platinum(IV) oxide (PtO₂) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude (2-Methylpyridin-4-yl)methanamine as an oil.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude (2-Methylpyridin-4-yl)methanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to afford this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts based on analogous structures.

  • ¹H NMR (400 MHz, D₂O): δ ~8.4 (d, 1H, pyridine H6), ~7.4 (s, 1H, pyridine H3), ~7.3 (d, 1H, pyridine H5), ~4.1 (s, 2H, CH₂), ~2.6 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, D₂O): δ ~160 (pyridine C2), ~150 (pyridine C4), ~148 (pyridine C6), ~125 (pyridine C5), ~122 (pyridine C3), ~45 (CH₂), ~22 (CH₃).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient, e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The primary amine serves as a nucleophilic handle for the introduction of a wide array of substituents, enabling the rapid generation of compound libraries for screening.

Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[2] The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The aminomethyl group provides a convenient attachment point for moieties that can occupy the ATP-binding pocket and confer selectivity for the target kinase.

G cluster_0 Kinase Hinge Region cluster_1 (2-Methylpyridin-4-yl)methanamine Moiety Hinge_NH NH Pyridine_N N Hinge_NH->Pyridine_N H-bond Hinge_CO C=O Amine_NH NH Side_Chain R (Targets ATP pocket) Amine_NH->Side_Chain

Caption: Hypothetical binding mode of a (2-Methylpyridin-4-yl)methanamine-derived kinase inhibitor.

Derivatives of structurally similar aminopyridines have shown potent inhibitory activity against a range of kinases, including:

  • Polo-like kinase 4 (PLK4): Inhibitors with an aminopyrimidine core, a related heterocycle, have demonstrated high potency.[3]

  • c-Met: The 2-aminopyridine scaffold is a key feature of inhibitors targeting this receptor tyrosine kinase.[2]

  • Casein Kinase 2 (CK2): 4-aminothieno[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors.[4]

Other Therapeutic Areas

The versatility of the picolylamine scaffold extends beyond kinase inhibition. Derivatives have been investigated for a range of other therapeutic applications, including:

  • Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis.[5]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as potential PET tracers for imaging iNOS.[6]

  • Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been developed as potent and selective inhibitors for the treatment of fibrosis.[5]

Safety and Handling

While specific toxicological data for this compound is not available, information from safety data sheets (SDS) for closely related aminomethylpyridine hydrochlorides provides essential guidance for safe handling.[7][8][9]

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation or burns.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its synthesis is readily achievable through established chemical transformations, and its structure offers a versatile platform for the development of novel therapeutics. The proven success of the aminopyridine scaffold in targeting a wide range of biological entities, most notably protein kinases, underscores the potential of this compound. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their pursuit of innovative medicines. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

  • ResearchGate. (n.d.).
  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
  • National Institutes of Health. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. [Link]
  • National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
  • PubMed. (2017, May 25). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
  • National Institutes of Health. (n.d.). Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex.
  • ResearchGate. (2025, August 10).
  • Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. [Link]
  • PubMed. (2024, June). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. [Link]
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]
  • ResearchGate. (2025, August 9). Synthesis technology of 2-methylpyridine. [Link]

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(2-Methylpyridin-4-yl)methanamine dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (2-Methylpyridin-4-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for characterizing the solubility profile of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying scientific principles, ensuring that researchers can not only generate high-quality data but also interpret it within the broader context of drug development. We will explore the crucial distinction between kinetic and thermodynamic solubility, delve into the significant impact of pH and polymorphism, and provide detailed, field-proven protocols for accurate solubility determination.

Introduction: The Central Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the concentration of a drug substance in a solution at equilibrium.[1][2] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, potentially leading to therapeutic failure.[3][4] Therefore, a thorough understanding of a compound's solubility profile is not an optional exercise but a critical prerequisite for successful drug development, influencing everything from initial candidate selection to final formulation design.[1][5]

This compound, as a salt of a basic compound, is anticipated to exhibit pH-dependent solubility. The pyridine and methanamine moieties contain basic nitrogen atoms that will be protonated at different physiological pH values, impacting their interaction with water and, consequently, their solubility.[6][7][8] This guide will equip the researcher with the necessary tools to quantify this behavior and anticipate its implications.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the realm of drug discovery and development, solubility is assessed in two primary forms: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions at various stages of the research pipeline.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][9][10] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility liabilities.[5][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[1][5] This measurement is more time-consuming but provides the definitive solubility value under specific conditions and is essential for pre-formulation and formulation development.[9][11]

The relationship between these two parameters is a key diagnostic tool. A large discrepancy between high kinetic solubility and low thermodynamic solubility can signal issues such as the formation of amorphous precipitates or metastable polymorphs, which may not be suitable for a robust drug product.[11]

G cluster_0 Solubility Assessment Funnel cluster_1 Solubility Type Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization KS Kinetic Solubility Early Discovery->KS High-Throughput Screening Pre-formulation Pre-formulation Lead Optimization->Pre-formulation Lead Optimization->KS TS Thermodynamic Solubility Lead Optimization->TS In-depth Profiling Pre-formulation->TS Definitive Data for Formulation

Caption: Logical flow of solubility assessment in drug development.

Factors Influencing the Solubility of this compound

The solubility of this API is not a single value but a function of several environmental and material properties. A comprehensive profile requires investigation into these factors.

The Profound Impact of pH

For an ionizable compound like (2-Methylpyridin-4-yl)methanamine, pH is arguably the most critical factor influencing its aqueous solubility.[7][8] The molecule possesses two basic nitrogen atoms: one on the pyridine ring and one in the aminomethyl group. At low (acidic) pH, both nitrogens will be protonated, leading to the formation of a highly polar, charged species that readily dissolves in water. As the pH increases, the molecule will be deprotonated, becoming less polar and, consequently, less soluble.

According to ICH and WHO guidelines, solubility must be determined across the physiological pH range of 1.2 to 6.8 to support a Biopharmaceutics Classification System (BCS) based biowaiver.[12][13] It is crucial to determine the pH-solubility profile to identify the pH of minimum solubility, as this will represent the most challenging condition for in vivo dissolution.[12]

The Challenge of Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms or structures.[14][15] These different forms, while chemically identical, can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[3][16][17] The least stable polymorph is generally the most soluble, while the most stable form has the lowest solubility.

The appearance of a less soluble, more stable polymorph during development or manufacturing can have catastrophic consequences, as was famously the case with the HIV protease inhibitor Ritonavir, where a new, less soluble form led to formulation failure.[16] Therefore, it is imperative to conduct polymorph screening and to ensure that thermodynamic solubility is determined using the most stable, commercially relevant crystalline form.[3][14]

G cluster_Factors Influencing Factors API (2-Methylpyridin-4-yl)methanamine dihydrochloride pH pH API->pH Polymorphism Polymorphism API->Polymorphism Temperature Temperature API->Temperature Solubility Aqueous Solubility pH->Solubility Polymorphism->Solubility Temperature->Solubility

Caption: Key factors influencing the aqueous solubility of the API.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design and execution. The following protocols are based on industry-standard practices.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It measures the equilibrium concentration of the API in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (ensure the crystalline form is known and consistent)

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8, and others as needed)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set at 37 °C ± 1 °C[13]

  • Analytical balance

  • HPLC-UV or UPLC-UV system[2][18]

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Vials for sample collection

Procedure:

  • Preparation: Prepare a set of aqueous buffers covering the desired pH range (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4).[12][13]

  • Addition of API: Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A preliminary test may be needed to estimate the required amount.[19]

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C for biopharmaceutical relevance) for a defined period.[12][13] A minimum of 24-48 hours is typical, but the time to reach equilibrium should be experimentally determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Sample Collection & Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved solids. Adsorption of the compound to the filter should be checked and minimized.

    • Dilute the filtrate with an appropriate mobile phase to a concentration within the standard curve range of the analytical method.

  • pH Measurement: Measure the pH of the remaining solution in each vial to confirm it has not changed during the experiment.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[18][20] Calculate the concentration based on a standard calibration curve.

Protocol for Kinetic Solubility

This high-throughput method is ideal for early-stage screening.[9][10]

Objective: To rapidly assess the kinetic solubility of the API from a DMSO stock solution.

Materials:

  • 10 mM DMSO stock solution of this compound

  • Aqueous buffer (typically pH 7.4 phosphate buffer)[9]

  • 96-well microtiter plates

  • Plate reader (nephelometry or UV-Vis) or HPLC-UV system[21]

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 200 µM).[9] The final DMSO concentration should typically be low (≤2%) to minimize co-solvent effects.[9]

  • Incubation: Cover the plate and shake at room temperature for a set period, typically 2 to 24 hours.[9][10]

  • Detection: Determine the concentration of the dissolved compound. This can be done in several ways:

    • Nephelometry: Measures the amount of light scattered by precipitated particles.[21]

    • Direct UV-Vis: The plate is centrifuged, and the absorbance of the supernatant is read. This requires the compound to have a chromophore.[11][21]

    • HPLC-UV (Solvent-Removal Method): The plate is filtered or centrifuged, and an aliquot of the supernatant is analyzed by HPLC. This is the most accurate method.[11][21]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Thermodynamic Solubility Data
pH of Buffer (Initial)pH of Buffer (Final)Equilibration Time (h)Temperature (°C)Solubility (µg/mL)Solubility (mM)Solid Form Analysis
1.21.24837[Data][Data][e.g., Form I]
4.54.54837[Data][Data][e.g., Form I]
6.86.84837[Data][Data][e.g., Form I]
7.47.44837[Data][Data][e.g., Form I]

It is critical to analyze the remaining solid post-equilibration (e.g., by XRPD) to ensure no polymorphic transformation has occurred during the experiment.[11][14]

Kinetic Solubility Data
Assay TypeBufferIncubation Time (h)Temperature (°C)Theoretical Conc. (µM)Measured Solubility (µM)
NephelometrypH 7.4 PBS225200[Data]
HPLC-UVpH 7.4 PBS2425200[Data]

Interpretation: The collected data will form the basis of the API's solubility profile. For this compound, a steep decline in thermodynamic solubility is expected as the pH increases from 1.2 to 7.4. This profile is essential for building biopharmaceutical models and predicting in vivo dissolution behavior. A significant difference between kinetic and thermodynamic results at pH 7.4 may indicate a high propensity for supersaturation, which can be a complex factor in oral absorption.

Conclusion

Characterizing the solubility profile of this compound is a multi-faceted process that requires a deep understanding of both the compound's inherent properties and the experimental conditions. By rigorously applying the principles and protocols outlined in this guide—distinguishing between kinetic and thermodynamic solubility, meticulously evaluating the effects of pH, and remaining vigilant to the potential impact of polymorphism—researchers can build a robust and reliable data package. This foundational knowledge is indispensable for guiding rational drug design, mitigating development risks, and ultimately engineering a safe and effective pharmaceutical product.

References

  • Crimson Publishers. (2018-02-15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
  • Ovid.
  • ResearchGate. The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]
  • Shodhganga. (2014-08-22). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. [Link]
  • Creative Biolabs. Solubility Assessment Service. [Link]
  • American Pharmaceutical Review. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
  • International Journal of Research in Pharmaceutical Sciences. (2020-04-05). The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Improved Pharma. (2021-02-14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. [Link]
  • PharmaGuru. (2025-03-26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
  • PubMed Central. (2021-03-10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]
  • ResearchGate. (2025-08-06).
  • Wikipedia. Pyridine. [Link]
  • World Health Organization. (2018-07-02).
  • World Health Organiz
  • IJPPR. (2018-06-30).
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
  • Chemistry Stack Exchange. (2023-02-12). Effect of pH on solubility (Lehninger's Principles). [Link]
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  • PubChem. (4-Methylpyridin-2-yl)methanamine. [Link]

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An In-Depth Technical Guide to the Lipophilicity of (2-Methylpyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on LogP Determination and its Implications in Drug Development

Foreword

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is equally critical. Central to this journey is the concept of lipophilicity: the affinity of a molecule for a lipid-like environment versus an aqueous one. The octanol-water partition coefficient (LogP) is the most widely recognized metric for quantifying this property.[1][2] This guide provides a detailed exploration of the theoretical and practical considerations for determining the LogP value of (2-Methylpyridin-4-yl)methanamine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry. As an ionizable compound presented as a salt, it serves as an excellent case study for the nuances that researchers must navigate when assessing lipophilicity.

The Core Concept: Understanding LogP and LogD

Lipophilicity is a pivotal physicochemical parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes.[3]

  • LogP (Partition Coefficient): This value is the base-10 logarithm of the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4] LogP is an intrinsic property of a neutral, non-ionized molecule .[3]

    • LogP = log10 ([Compound]octanol / [Compound]water)

    • A positive LogP indicates a preference for the lipid phase (lipophilic).

    • A negative LogP indicates a preference for the aqueous phase (hydrophilic).[4]

  • LogD (Distribution Coefficient): The majority of drug candidates contain ionizable functional groups.[5] At a given pH, these molecules can exist as a mixture of neutral and ionized species. The LogD is the effective lipophilicity of a compound at a specific pH, accounting for all species (neutral and ionized) in the equilibrium.[2][6][7][8]

    • LogD = log10 ([Sum of all species]octanol / [Sum of all species]water)

For (2-Methylpyridin-4-yl)methanamine, which contains basic nitrogen atoms, the distinction between LogP and LogD is critical. The dihydrochloride salt form ensures high water solubility for formulation, but for predicting its behavior at physiological pH (~7.4), LogD is the more informative parameter.[8] The LogP of the neutral free base is the foundational value from which pH-dependent lipophilicity is derived.

Experimental Determination of Lipophilicity

While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy. Two methods predominate the field: the shake-flask technique and RP-HPLC.

The Gold Standard: The Shake-Flask Method

The Shake-Flask method, as described by the OECD, is the traditional and most accurate direct method for measuring LogP.[9][10] It is considered the "gold standard" against which other methods are validated.[6][7]

Causality Behind the Protocol: The core principle is to allow the solute to reach a true thermodynamic equilibrium between two pre-saturated, immiscible liquid phases. Pre-saturation of the n-octanol and aqueous buffer prevents volume changes during the experiment that would alter the final concentrations. Quantification in both phases provides a direct, unambiguous measurement of the partition ratio.

Experimental Protocol: Shake-Flask LogD7.4 Determination

  • Solvent Preparation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[6]

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4).

    • Add an equal volume of the pre-saturated 1-octanol.

    • Spike a small volume of the compound's stock solution into the vial to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Self-Validation Insight: To avoid cross-contamination, which can significantly skew results for lipophilic compounds, it is crucial to use separate, clean pipettes for each phase.[9]

  • Quantification: Determine the concentration of the analyte in each sample using a validated analytical method like HPLC-UV. This involves creating a calibration curve from standards of known concentrations.

  • Calculation: Calculate the LogD using the formula: LogD = log10 (Concentration in Octanol / Concentration in Aqueous Phase).[7]

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate Octanol & Buffer exp1 Mix Octanol, Buffer & Compound prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Shake to Equilibrium exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 exp4 Sample Both Phases exp3->exp4 ana1 Quantify Concentration (e.g., HPLC-UV) exp4->ana1 ana2 Calculate LogD ana1->ana2

Caption: Workflow for the Shake-Flask LogD determination method.

High-Throughput Alternative: RP-HPLC Method

For higher throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP.[4][11] The method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.[5]

Causality Behind the Protocol: In RP-HPLC, a nonpolar stationary phase (like C18) retains analytes based on their hydrophobicity. The more lipophilic a compound, the stronger its interaction with the stationary phase and the longer its retention time (tr). By calibrating the system with compounds of known LogP values, a linear relationship between the logarithm of the capacity factor (log k') and LogP can be established.

Experimental Protocol: RP-HPLC LogP Estimation

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Standards: Select a set of 5-7 commercially available compounds with reliable, literature-reported LogP values that span a range bracketing the expected LogP of the test compound.

  • Isocratic Elution: For each standard, determine the retention time (tr) under isocratic conditions (constant mobile phase composition). Also, determine the column dead time (t0) using a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tr - t0) / t0.[9]

  • Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log k' values. Perform a linear regression to obtain the equation of the line (LogP = m * log k' + c).

  • Analyze Test Compound: Inject the (2-Methylpyridin-4-yl)methanamine free base under the identical HPLC conditions and determine its retention time and log k'.

  • Calculate LogP: Use the regression equation from the calibration curve to calculate the LogP of the test compound. Self-Validation Insight: The quality of the correlation (r² > 0.98) for the calibration curve is a direct measure of the validity of the results for that experimental run.

Diagram: RP-HPLC LogP Estimation Workflow

G cluster_cal Calibration cluster_test Test Compound cluster_result Result cal1 Run Standards with Known LogP Values cal2 Determine Retention Time (tr) and t0 cal1->cal2 cal3 Calculate log k' for Each Standard cal2->cal3 cal4 Plot LogP vs. log k' (Linear Regression) cal3->cal4 res1 Calculate LogP from Regression Equation cal4->res1 test1 Run (2-Methylpyridin-4-yl)methanamine test2 Determine its log k' Value test1->test2 test2->res1

Caption: Workflow for LogP estimation using the RP-HPLC method.

In Silico Prediction: Calculated LogP (cLogP)

Before a compound is synthesized, its properties can be estimated using computational models.[4] These in silico tools are invaluable for triaging large virtual libraries of compounds in early discovery phases.[5][12]

Methodologies:

  • Fragment-Based (e.g., cLogP): This approach deconstructs a molecule into predefined structural fragments. The final cLogP value is the sum of the known lipophilicity contributions of these fragments, with correction factors for intramolecular interactions.[4][13][14]

  • Atom-Based (e.g., ALOGPS, XLOGP): These methods sum the contributions of individual atom types, offering greater granularity and often better handling of novel chemical scaffolds for which predefined fragments may not exist.[1][15][16]

Several reputable software packages and online platforms are available for these calculations, including ACD/Percepta, ALOGPS, and ChemAxon.[14][17][18]

Diagram: Logic of Computational LogP Prediction

G cluster_frag Fragment-Based (cLogP) cluster_atom Atom-Based (ALOGPS) mol Input Molecule (2-Methylpyridin-4-yl)methanamine frag1 Deconstruct into Fragments: - Pyridine ring - Methyl group - Aminomethyl group mol->frag1 atom1 Classify Each Atom Type: - Aromatic C - Aromatic N - Aliphatic C - Amine N, etc. mol->atom1 frag2 Sum Fragmental Values + Correction Factors frag1->frag2 output Predicted LogP frag2->output atom2 Sum Atomic Contributions atom1->atom2 atom2->output

Caption: Comparison of fragment-based and atom-based LogP prediction logic.

Data Synopsis and Expert Interpretation

CompoundLogP ValueMethodReference
(2-Methylpyridin-4-yl)methanamine (Predicted) ~0.5 - 1.2ComputationalExpert Estimate
2-Methylpyridine1.11Experimental[19]
(4-Methoxypyridin-2-yl)methanamine-0.3Computed (XLogP3)[20]
(5-Chloro-2-methylpyridin-4-yl)methanamine2.20Not Specified[21]

Interpretation: The structure of (2-Methylpyridin-4-yl)methanamine contains a lipophilic methyl-substituted pyridine ring (LogP of 2-methylpyridine is 1.11[19]) and a hydrophilic aminomethyl group. These opposing features suggest a relatively balanced lipophilicity. The addition of the polar amine group will significantly lower the LogP compared to the parent 2-methylpyridine. Therefore, a calculated LogP value for the neutral free base is expected to be in the range of 0.5 to 1.2.

The Critical Impact of Ionization: As a basic compound, (2-Methylpyridin-4-yl)methanamine will be predominantly protonated and positively charged at physiological pH 7.4. This ionization dramatically increases its affinity for the aqueous phase. Consequently, its LogD7.4 will be significantly lower (more negative) than its LogP . This is the key insight for drug development professionals: while the intrinsic lipophilicity (LogP) of the neutral form might be moderate, its effective lipophilicity in the body (LogD7.4) will be low, suggesting high aqueous solubility but potentially poor passive diffusion across lipid membranes.

Conclusion

The lipophilicity of this compound is a multifaceted property that cannot be described by a single number. This guide has detailed the robust experimental and computational methodologies required for its assessment.

  • The Shake-Flask method provides the most accurate, direct measure of the partition coefficient.

  • The RP-HPLC method offers a high-throughput, reliable estimation valuable for screening.

  • Computational models are essential for early-stage design and prioritization before synthesis.

For an ionizable molecule like this, the fundamental LogP of the free base and, more importantly, the pH-dependent LogD must be considered in concert. A thorough understanding of these parameters, derived from the validated protocols described herein, is indispensable for making informed decisions and guiding the optimization of drug candidates toward a successful clinical outcome.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Comeo, E., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • LogP/D - Cambridge MedChem Consulting. (n.d.).
  • Tsinman, K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • ClogP value: Significance and symbolism. (2025, November 12).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io.
  • ALogPS - OCHEM user's manual. (n.d.).
  • US Patent 6,548,307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.).
  • Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10.
  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • CLOGP values - IUPAC Gold Book. (n.d.).
  • US Patent 6,524,863B1 - High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual. (2014, January 30).
  • clogP / clogD [Partition co-efficient / Distribution co-efficient]. (2018, January 9). Medicinal Chemistry Basics.
  • Votano, J. R., et al. (2006). ClogP(alk): a method for predicting alkane/water partition coefficient. Journal of Medicinal Chemistry, 49(24), 7169-79.
  • ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. (n.d.).
  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.).
  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.).
  • LogP Archives - ACD/Labs. (2024, September 30).
  • Ghose, A. K., et al. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 102(21), 3762-3772.
  • ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform. (2019, May 10). Technology Networks.
  • ACD/Labs Releases Percepta. (2011, October 24).
  • Large‐Scale Evaluation of log P Predictors. (2025, August 6). ResearchGate.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • LogP and logD calculations - Chemaxon Docs. (n.d.).
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). NIH.
  • (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432. (n.d.). PubChem.
  • 2-Methylpyridine | C6H7N | CID 7975. (n.d.). PubChem.
  • (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761. (n.d.). PubChem.
  • (2-chloro-6-methylpyridin-4-yl)methanamine | CAS#:1060810-00-5. (2025, August 27). Chemsrc.

Sources

thermal stability of (2-Methylpyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of (2-Methylpyridin-4-yl)methanamine Dihydrochloride

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For hydrochloride salts such as this compound, a comprehensive understanding of thermal behavior is paramount to de-risk drug development and ensure robust formulation design. This technical guide provides a framework for the rigorous evaluation of thermal stability, intended for researchers, scientists, and drug development professionals. We detail an integrated analytical approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM). This guide moves beyond mere procedural descriptions to explain the scientific causality behind experimental choices, enabling the generation of a holistic and reliable thermal stability profile.

Introduction: The Criticality of Thermal Stability in API Development

This compound is a pyridinamine derivative, a structural motif present in various biologically active molecules. As with any API candidate, establishing a thorough understanding of its physicochemical properties is a foundational step in the drug development process. Among these properties, thermal stability is not merely a measure of heat resistance but a crucial indicator of the molecule's intrinsic stability.

Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties like solubility and bioavailability. For hydrochloride salts, the thermal challenges are twofold: the stability of the organic cation itself and the potential for dissociation and loss of hydrogen chloride (HCl) gas, which can have significant implications for manufacturing, storage, and drug product compatibility. This guide outlines the core analytical methodologies required to fully characterize the thermal behavior of this compound.

The Unique Case of Amine Hydrochloride Salts

Amine hydrochloride salts are common in pharmaceuticals as they often improve the solubility and stability of the parent amine. However, their thermal behavior is more complex than that of the free base. The salt can undergo two primary thermal processes:

  • Reversible Dissociation: The salt can dissociate into the free amine and gaseous HCl upon heating. This process is often reversible upon cooling if the HCl does not escape the system.

  • Irreversible Decomposition: The organic molecule itself can degrade into smaller fragments.

Understanding which of these events occurs, at what temperature, and whether they happen concurrently is vital. The loss of HCl can catalyze further degradation or interact with excipients in a formulation, making a detailed investigation essential.[1]

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach is necessary because no single technique can provide a complete picture of a material's thermal properties.[2][3] We will focus on the synergistic triad of TGA, DSC, and HSM.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA is a cornerstone of thermal analysis, providing quantitative data on changes in a sample's mass as a function of temperature in a controlled atmosphere.[3] This is the primary technique for determining the temperature at which a material begins to degrade or lose volatile components.[4][5]

3.1.1 Principle and Scientific Causality TGA measures mass loss, which for this compound could signify several events:

  • Desolvation/Dehydration: Loss of residual solvent or adsorbed water, typically occurring at lower temperatures (<150 °C).[3]

  • Dissociation: Loss of one or both HCl molecules. The theoretical mass loss for one HCl molecule from C₆H₁₁Cl₂N₃ (MW: 196.08) is ~18.6%, and for two is ~37.2%. Observing a mass loss corresponding to these values is strong evidence of dissociation.

  • Decomposition: Fragmentation of the organic molecule, often occurring at higher temperatures and resulting in significant, often multi-step, mass loss.[6]

The choice of atmosphere is critical. An inert atmosphere (e.g., nitrogen) is used to study intrinsic thermal stability without oxidative effects.[4] A reactive atmosphere (e.g., air) can be used to assess stability in the presence of oxygen. The heating rate influences the temperature at which events are observed; a slower rate (e.g., 10 °C/min) provides better resolution of closely occurring events.[6]

3.1.2 Detailed Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of this compound into a clean, tared TGA pan (typically platinum or alumina). An accurate sample mass is crucial for quantitative analysis.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature well above any expected decomposition (e.g., 400 °C).

    • Use a linear heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature (Tonset) of each mass loss step, defined as the temperature at which a significant deviation from the baseline is first observed.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is exceptionally sensitive to thermal events, even those not associated with mass loss, such as melting, crystallization, and solid-state phase transitions.[8][9]

3.2.1 Principle and Scientific Causality For a crystalline solid like an API salt, DSC can reveal:

  • Polymorphic Transitions: An endothermic (heat absorbing) or exothermic (heat releasing) event without mass loss can indicate a change from one crystalline form to another.

  • Melting (Fusion): A sharp endothermic peak indicates the melting point (Tm). The purity of the sample can be inferred from the shape of this peak.[7]

  • Decomposition: A broad, often exothermic, event following or overlapping with melting suggests that the material decomposes upon melting.[9]

Coupling DSC with TGA is essential. If TGA shows a mass loss in the same temperature range as a DSC endotherm, the event is likely decomposition or melting with simultaneous degradation. If the DSC event occurs without mass loss, it is a true melt or solid-state transition. Using hermetically sealed pans is a key choice to contain any off-gassing (like HCl) and observe the true melting behavior before volatile components are lost.

3.2.2 Detailed Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan; for this compound, using a hermetically sealed pan is recommended to contain any evolved HCl during initial heating.

  • Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the final event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow versus temperature.

  • Data Analysis: Identify endothermic and exothermic peaks. Determine the onset temperature and peak maximum for each event. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Hot Stage Microscopy (HSM): Visualizing Thermal Events

HSM provides invaluable qualitative information by allowing direct visual observation of the sample as it is heated.[10] It is a powerful tool to confirm and interpret the events detected by TGA and DSC.[11]

3.3.1 Principle and Scientific Causality HSM can definitively distinguish between melting and decomposition.[12]

  • True Melting: The sample will be observed to transform from solid crystals into a clear liquid.

  • Decomposition: The sample may change color (e.g., charring), sublime, or evolve gas bubbles without becoming a true liquid.[13]

  • Polymorphism: Changes in crystal shape, habit, or birefringence (when viewed under cross-polarized light) can be directly observed.[12]

This visual evidence is crucial for building a trustworthy narrative. An endotherm in DSC might be ambiguous, but HSM can confirm if it was a melt, a solid-state transition, or a decomposition event, thus validating the interpretation of the other techniques.[2]

3.3.2 Detailed Experimental Protocol: HSM

  • Instrument Setup: Couple a polarized light microscope with a programmable hot stage. Calibrate the stage's temperature sensor.

  • Sample Preparation: Place a small number of crystals of this compound on a microscope slide. Cover with a coverslip.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) while observing continuously. The temperature program should mirror the one used in DSC and TGA for direct correlation.

  • Data Acquisition: Capture images and/or video at regular temperature intervals, paying close attention to the temperature ranges where events were detected by TGA or DSC.

  • Data Analysis: Correlate the visual changes (melting, color change, gas evolution) with the temperatures of events recorded by the other instruments.

Integrated Data Analysis & Interpretation

The power of this approach lies in synthesizing the data from all three techniques. The workflow below illustrates how the results are interconnected to build a comprehensive stability profile.

G cluster_0 Initial Characterization cluster_1 Visual Confirmation cluster_2 Integrated Profile TGA TGA Analysis (Mass Loss vs. Temp) HSM HSM Analysis (Visual Change vs. Temp) TGA->HSM Identifies temp. ranges for mass loss events Profile Comprehensive Thermal Stability Profile TGA->Profile Quantifies decomposition temperature (Tonset) & stoichiometry DSC DSC Analysis (Heat Flow vs. Temp) DSC->HSM Identifies temp. ranges for thermal events DSC->Profile Determines melting point, purity, & phase transitions HSM->Profile Confirms nature of events (e.g., melt vs. decomposition)

Caption: Integrated workflow for thermal stability analysis.

This integrated approach provides a self-validating system. For example, if TGA shows a 37% mass loss starting at 220 °C and DSC shows a large endotherm in the same range, HSM can be used to observe if the sample melts before or during this mass loss, or if it simply decomposes from a solid state. This synergy builds confidence and trustworthiness in the final stability assessment.

The potential thermal events for this compound can be visualized as follows:

G Start (2-Methylpyridin-4-yl)methanamine·2HCl (Solid, T < T_event) Heat Apply Heat (Δ) Start->Heat Path1 Dissociation (Loss of HCl gas) Heat->Path1 Path2 Melting (Phase Change) Heat->Path2 Path3 Decomposition (Fragmentation) Heat->Path3 Path1->Path3 Free amine may then decompose Path2->Path3 Decomposes upon melting

Caption: Potential thermal pathways for the API salt.

Hypothetical Data Summary and Reporting

All quantitative data should be summarized in a clear, structured table for easy comparison and reporting.

ParameterAnalytical TechniqueHypothetical ResultInterpretation
Moisture/Solvent Loss TGA0.5% mass loss @ 80-110 °CSample contains a small amount of adsorbed water or residual solvent.
Onset of Decomposition TGATonset = 215 °CSignificant thermal degradation begins at approximately 215 °C.
Stoichiometry of Loss TGAStep 1: ~36% mass lossMass loss consistent with the loss of two molecules of HCl.
Melting Point DSCTonset = 205 °C, Tpeak = 210 °CA sharp endotherm indicates melting begins around 205 °C.
Enthalpy of Fusion DSCΔHfus = 95 J/gProvides data on the crystallinity of the material.
Visual Confirmation HSMDarkening/charring at ~212 °CVisual evidence confirms decomposition occurs concurrently with melting.

Conclusion

The thermal stability assessment of this compound requires a scientifically rigorous, multi-technique approach. By integrating the quantitative data from Thermogravimetric Analysis and Differential Scanning Calorimetry with the qualitative visual evidence from Hot Stage Microscopy, a complete and trustworthy thermal profile can be constructed. This guide provides the foundational principles and detailed protocols for researchers to confidently characterize the thermal behavior of this API, thereby supporting robust drug development, ensuring product quality, and mitigating risks associated with thermal instability.

References

  • Dubey, R., et al. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Applied microscopy, 50(1), 1-9. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7297924/
  • López-Mayorga, F., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and molecular biology education, 46(4), 383-400. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6137835/
  • In-Situ Technical Team. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. In-Situ. Link: https://www.in-situ.
  • Singh, P. (2023). Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. LinkedIn. Link: https://www.linkedin.
  • Patel, S., et al. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. Link: https://www.americanpharmaceuticalreview.
  • Ford, J. L., & Timmins, P. (1999). Differential scanning calorimetry: applications in drug development. Pharmaceutical science & technology today, 2(8), 311-320. Link: https://pubmed.ncbi.nlm.nih.gov/10441275/
  • Skelton, K. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta, 324(1-2), 147-156. Link: https://www.sciencedirect.com/science/article/abs/pii/S004060319800569X
  • Netzsch Group. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Netzsch. Link: https://analyzing-testing.netzsch.com/en/blog/2024/thermal-analysis-in-pharmaceutical-research-development-and-quality-control
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Auriga Research. Link: https://www.aurigaresearch.com/thermogravimetric-analysis-tga/
  • ResolveMass Laboratories Inc. (2024). TGA Analysis in Pharmaceuticals. ResolveMass. Link: https://resolvemass.com/tga-analysis-in-pharmaceuticals/
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Link: https://veeprho.
  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. Link: https://improvedpharma.com/thermal-methods/thermogravimetric-analysis/
  • Measurlabs. (n.d.). Hot-Stage Microscopy (HSM) Analysis. Measurlabs. Link: https://measurlabs.com/tests/hot-stage-microscopy-hsm-analysis/
  • CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Platform for Nucleic Acid Drugs. CD Formulation. Link: https://www.cd-formulation.
  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. Link: https://www.slideshare.net/mobile/NareshBabu73/thermogravimetric-analysis-pharmaceutical-analysis-pptx
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Link: http://theses.gla.ac.uk/3070/

Sources

Methodological & Application

Synthesis of (2-Methylpyridin-4-yl)methanamine Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylpyridin-4-yl)methanamine and its dihydrochloride salt are pivotal building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a variety of pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (2-Methylpyridin-4-yl)methanamine dihydrochloride. The protocol detailed herein focuses on the catalytic hydrogenation of 2-methyl-4-cyanopyridine, a robust and scalable method. This guide offers in-depth technical insights, step-by-step experimental procedures, safety protocols, and data interpretation to ensure a reproducible and efficient synthesis.

Introduction

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Specifically, substituted pyridinylmethanamines are of significant interest due to their role as precursors in the development of therapeutic agents. (2-Methylpyridin-4-yl)methanamine, in particular, has been incorporated into molecules targeting a range of biological pathways. The dihydrochloride salt form is often preferred for its improved stability and solubility, facilitating handling and formulation.

The synthetic route described in this application note proceeds via the reduction of a nitrile group, a fundamental transformation in organic chemistry. Catalytic hydrogenation is the chosen method due to its high efficiency, selectivity, and favorable environmental profile compared to stoichiometric reducing agents.

Reaction Scheme and Mechanism

The synthesis of (2-Methylpyridin-4-yl)methanamine from 2-methyl-4-cyanopyridine is achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond of the nitrile group in the presence of a metal catalyst.

Reaction:

2-Methyl-4-cyanopyridine + 2H₂ --(Catalyst)--> (2-Methylpyridin-4-yl)methanamine

The mechanism of catalytic hydrogenation is a surface-mediated process.[1][2] Initially, molecular hydrogen adsorbs onto the surface of the metal catalyst, leading to the dissociation of the H-H bond and the formation of reactive metal-hydride species. The nitrile substrate also coordinates to the catalyst surface. Subsequently, the hydrogen atoms are sequentially transferred to the nitrile carbon and nitrogen atoms, resulting in the formation of the primary amine. The product then desorbs from the catalyst surface, regenerating the active catalytic sites.

Following the successful reduction, the free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound's stability and facilitating its purification and handling.

Synthesis Workflow cluster_0 Synthesis cluster_1 Purification & Salt Formation A 2-Methyl-4-cyanopyridine B Catalytic Hydrogenation (H₂, Pd/C, Methanol) A->B Reactant C (2-Methylpyridin-4-yl)methanamine (Crude Product) B->C Reduction D Filtration to remove catalyst C->D E Concentration D->E F Dissolution in Ether E->F G Addition of HCl in Ether F->G H (2-Methylpyridin-4-yl)methanamine dihydrochloride (Precipitate) G->H I Filtration & Drying H->I J Final Product I->J

Figure 1. Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
2-Methyl-4-cyanopyridine≥98%Commercially Available1620-76-4
Palladium on Carbon (Pd/C)10 wt. %Commercially Available7440-05-3
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Hydrochloric Acid (HCl)2.0 M solution in diethyl etherCommercially Available7647-01-0
Diethyl Ether (Et₂O)AnhydrousCommercially Available60-29-7
Nitrogen (N₂) / Argon (Ar)High PurityCommercially Available7727-37-9 / 7440-37-1
Hydrogen (H₂)High PurityCommercially Available1333-74-0
Equipment
  • Hydrogenation apparatus (e.g., Parr hydrogenator or similar)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.[3][4]

Experimental Protocol

Part A: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] This reaction must be performed in a well-ventilated fume hood, away from ignition sources, and using appropriate hydrogenation equipment.

  • Reactor Setup: In a suitable hydrogenation reactor vessel, add 2-methyl-4-cyanopyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (0.05 - 0.10 eq by weight). The use of an inert atmosphere prevents potential ignition of the catalyst in the presence of solvent vapors.

  • Solvent Addition: Add anhydrous methanol to the reactor to dissolve the starting material. The concentration should be approximately 0.5 M.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove all oxygen.

  • Hydrogenation: Carefully introduce hydrogen gas into the reactor. Pressurize the vessel to the desired pressure (typically 50-70 bar).[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to check for the disappearance of the starting material.

  • Reaction Completion: Once the reaction is complete (typically after 4-8 hours), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

Part B: Work-up and Isolation of the Free Amine
  • Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of Celite® or a suitable filter aid to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude (2-Methylpyridin-4-yl)methanamine.

Part C: Formation and Isolation of the Dihydrochloride Salt
  • Dissolution: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (2.2 eq) to the solution of the amine. The dihydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the isolated solid under vacuum to obtain this compound as a white to off-white solid.

Detailed_Protocol cluster_A Part A: Hydrogenation cluster_B Part B: Work-up cluster_C Part C: Salt Formation A1 Add 2-methyl-4-cyanopyridine to reactor A2 Add 10% Pd/C under inert atmosphere A1->A2 A3 Add anhydrous methanol A2->A3 A4 Seal and purge reactor with N₂/Ar A3->A4 A5 Introduce H₂ (50-70 bar) A4->A5 A6 Stir vigorously at room temperature A5->A6 A7 Monitor reaction (H₂ uptake, TLC/GC-MS) A6->A7 A8 Vent H₂ and purge with N₂/Ar A7->A8 B1 Filter through Celite® to remove Pd/C A8->B1 B2 Wash filter cake with methanol B1->B2 B3 Concentrate filtrate via rotary evaporation B2->B3 C1 Dissolve crude amine in anhydrous Et₂O B3->C1 C2 Slowly add 2.0 M HCl in Et₂O (2.2 eq) C1->C2 C3 Collect precipitate by vacuum filtration C2->C3 C4 Wash solid with cold Et₂O C3->C4 C5 Dry solid under vacuum C4->C5

Figure 2. Step-by-step experimental protocol.

Expected Results and Characterization

The successful synthesis will yield this compound as a crystalline solid. The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

ParameterExpected Value
Appearance White to off-white solid
Yield Typically >80%
Purity (by HPLC) ≥98%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or leaks in the system.Use fresh catalyst, ensure the system is properly sealed and pressurized, and check for leaks.
Low Yield Mechanical losses during work-up, incomplete precipitation of the salt.Ensure efficient transfer of materials, use an appropriate amount of HCl solution for precipitation, and wash the product with cold solvent to minimize dissolution.
Product Contamination Incomplete removal of catalyst, presence of side products.Ensure thorough filtration to remove all catalyst particles. Recrystallization of the final product may be necessary to remove impurities.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][5]

  • 2-Methyl-4-cyanopyridine: Toxic if swallowed and may cause skin and eye irritation.[7]

  • Palladium on Carbon: The dry powder can be pyrophoric. Handle under an inert atmosphere and avoid sources of ignition.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via catalytic hydrogenation of 2-methyl-4-cyanopyridine. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided insights into the reaction mechanism, troubleshooting, and characterization will aid in achieving high yields and purity.

References

  • Reddy, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1805-1810.
  • Liang, S. H., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(17), 6638–6649.
  • Li, et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • Spivey, A. C., et al. (2015).
  • Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Li, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(21), 16074–16089.
  • PubChem. (n.d.). 2-Cyano-4-methylpyridine.
  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation [Video]. YouTube.
  • Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2023(1), M1568.
  • The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube.
  • El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6891.
  • Google Patents. (2007, April 24). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (1958, October 7). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

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Application Notes and Protocols for (2-Methylpyridin-4-yl)methanamine Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridinyl Building Block in Modern Drug Discovery

(2-Methylpyridin-4-yl)methanamine dihydrochloride is a key heterocyclic intermediate, prized in medicinal chemistry for its utility in constructing complex molecular architectures. Its structure, featuring a primary aminomethyl group at the 4-position and a methyl group at the 2-position of a pyridine ring, offers a unique combination of steric and electronic properties. This makes it a valuable synthon for introducing the 2-methyl-4-aminomethylpyridine moiety into target molecules, a common motif in a variety of biologically active compounds, particularly kinase inhibitors.[1][2] The dihydrochloride salt form enhances the stability and handling of this otherwise reactive primary amine.

This guide provides a comprehensive overview of the synthesis of this compound and its application as a synthetic intermediate, with a focus on detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a chemical is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number Not Available-
Molecular Formula C₇H₁₂Cl₂N₂PubChem
Molecular Weight 195.09 g/mol PubChem
Appearance White to off-white solidSupplier Data
Purity ≥95%[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]

Safety and Handling Precautions:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4][5]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 2-methylpyridine. The first step is the synthesis of the nitrile precursor, 2-methylpyridine-4-carbonitrile, followed by its reduction to the desired primary amine.

Logical Workflow for Synthesis

G Start 2-Methylpyridine Step1 Step 1: Ammoxidation (Synthesis of 2-Methylpyridine-4-carbonitrile) Start->Step1 Intermediate 2-Methylpyridine-4-carbonitrile Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Reduction of the Nitrile) Intermediate->Step2 Product_free (2-Methylpyridin-4-yl)methanamine (Free Base) Step2->Product_free Step3 Step 3: Salt Formation Product_free->Step3 FinalProduct This compound Step3->FinalProduct G Start1 (2-Methylpyridin-4-yl)methanamine dihydrochloride Step1 Reductive Amination Start1->Step1 Start2 Aryl/Heteroaryl Aldehyde or Ketone Start2->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 Further Synthetic Steps (e.g., coupling, cyclization) Intermediate->Step2 FinalProduct Kinase Inhibitor Analogue Step2->FinalProduct

Caption: Workflow for the synthesis of a kinase inhibitor analogue.

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • A suitable aldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and the aldehyde (1.0 equivalent) in 1,2-dichloroethane or dichloromethane.

  • Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and facilitate the formation of the imine. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude secondary amine product, which can be purified by column chromatography on silica gel.

Causality and Insights:

  • Neutralization: The addition of a base like triethylamine is essential to liberate the free amine from its dihydrochloride salt, allowing it to react with the aldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. [6][7]It is less basic and less reactive towards carbonyl groups than sodium borohydride, which allows for the efficient in-situ reduction of the formed iminium ion without significant reduction of the starting aldehyde. [6][7]* Workup: The aqueous workup with sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. The protocols provided herein offer a robust framework for its synthesis and application. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this building block to advance their synthetic endeavors.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound. (URL: Not available directly, but accessible through supplier websites)
  • Sigma-Aldrich. Safety Data Sheet: this compound. (URL: Accessible through the Sigma-Aldrich website)
  • CN1810766A - Nitrile reducing process to prepare amine - Google P
  • Organic Syntheses Procedure: Raney Nickel. [Link]
  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - P
  • EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google P
  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google P
  • Organic Syntheses Procedure: Benzenesulfonamide, 4-formyl-. [Link]
  • Zou, H., Pan, X., & Lin, G. (2008). Synthesis Technology of 2-Methylpyridine.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European P
  • 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem. [Link]
  • Myers, A. G.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Zhang, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
  • Blaser, H. U. (2013). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on a Large Scale (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA.
  • This compound, 95% Purity, C7H12Cl2N2, 100 mg. (URL: Not available directly, but accessible through supplier websites like AK Scientific)
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

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Application Notes & Protocols: Leveraging (2-Methylpyridin-4-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylpyridin-4-yl)methanamine is a versatile heterocyclic building block that holds significant value in drug discovery and medicinal chemistry. As a substituted pyridine derivative, it provides a unique scaffold that combines aromaticity, basicity, and a reactive primary amine handle for extensive chemical modification. This document serves as a comprehensive technical guide for researchers, outlining the core principles, strategic applications, and detailed experimental protocols for the effective use of its dihydrochloride salt form. The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it a convenient starting material for various synthetic transformations.[1] We will delve into its role in constructing complex molecular architectures, with a focus on two pivotal reactions: N-acylation and reductive amination, supported by field-proven insights and step-by-step methodologies.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and biologically active molecules.[2][3] The pyridine ring system is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. Its nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5]

(2-Methylpyridin-4-yl)methanamine, in particular, offers a trifecta of strategic features for drug design:

  • The 2-Methyl Group: Provides steric bulk and can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity.

  • The Pyridine Nitrogen: Acts as a key interaction point and modulates the pKa of the molecule.

  • The 4-Methanamine Group: A primary amine that serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse functional groups to explore structure-activity relationships (SAR).

The use of the dihydrochloride salt is a practical choice in a laboratory setting. It converts the basic amine and pyridine nitrogen into their respective ammonium and pyridinium chlorides, resulting in a stable, crystalline solid that is often easier to handle and weigh than the free base, which may be an oil or a less stable solid.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is crucial for its effective use in synthesis.

PropertyValue
Chemical Name (2-Methylpyridin-4-yl)methanamine dihydrochloride
Synonyms 4-(Aminomethyl)-2-methylpyridine dihydrochloride
CAS Number Not explicitly found for dihydrochloride; related structures exist.
Molecular Formula C₇H₁₂Cl₂N₂
Molecular Weight 195.09 g/mol
Appearance Typically an off-white to white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in other polar solvents.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • The compound is hygroscopic; exposure to moisture should be minimized.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary amine of (2-Methylpyridin-4-yl)methanamine is the focal point for chemical elaboration. This functional group provides a robust entry point for creating libraries of compounds through parallel synthesis or for targeted derivatization during lead optimization.[6]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start (2-Methylpyridin-4-yl)methanamine dihydrochloride acylation N-Acylation start->acylation R-COCl, Base reductive_amination Reductive Amination start->reductive_amination R-CHO/R-COR', Reducing Agent alkylation N-Alkylation / Arylation start->alkylation R-X, Base amides Amides acylation->amides sec_tert_amines Secondary / Tertiary Amines reductive_amination->sec_tert_amines complex_amines Substituted Amines alkylation->complex_amines

Caption: Core synthetic pathways originating from the primary amine.

Application Protocol 1: Synthesis of N-((2-Methylpyridin-4-yl)methyl)amides via Acylation

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amides are structurally stable and can act as both hydrogen bond donors and acceptors, making them critical pharmacophoric elements.

Causality Behind Experimental Choices:

  • Base: The starting material is a dihydrochloride salt. A base (typically a tertiary amine like triethylamine or DIPEA) is essential not only to neutralize the HCl generated from the reaction of the acid chloride but also to deprotonate the amine hydrochloride salt, liberating the free amine for nucleophilic attack. At least two equivalents of base are required.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acid chloride.

  • Temperature: The initial addition is often performed at 0 °C to control the exothermic reaction and minimize side product formation.

Detailed Experimental Protocol: Synthesis of N-((2-Methylpyridin-4-yl)methyl)benzamide

G cluster_workflow Acylation Workflow start 1. Dissolve Starting Material & Triethylamine in DCM add_acyl 2. Cool to 0°C & Add Benzoyl Chloride start->add_acyl react 3. Warm to RT & Stir for 2-4h add_acyl->react quench 4. Quench with NaHCO₃ (aq) react->quench extract 5. Extract with DCM quench->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify product Final Product: Amide purify->product

Caption: Step-by-step workflow for N-acylation.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Add triethylamine (2.5 eq) and stir the mixture at room temperature for 15-20 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.[7]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-((2-Methylpyridin-4-yl)methyl)benzamide.

Application Protocol 2: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][8]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is mild enough that it will not readily reduce the carbonyl starting material but is reactive enough to reduce the intermediate iminium ion formed in situ. This allows for a one-pot procedure. Other agents like sodium cyanoborohydride can also be used.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reagents and effectively dissolve the organic substrates.

  • Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, which is the species that is actually reduced.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(2-methylpyridin-4-yl)methanamine

G cluster_workflow Reductive Amination Workflow start 1. Combine Amine·2HCl, Aldehyde, & Base in DCM form_imine 2. Stir at RT (30-60 min) to form Imine/Iminium start->form_imine add_stab 3. Add STAB portion-wise form_imine->add_stab react 4. Stir at RT for 12-24h add_stab->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Extract with DCM quench->extract wash_dry 7. Wash, Dry (Na₂SO₄), & Concentrate extract->wash_dry purify 8. Purify via Column Chromatography wash_dry->purify product Final Product: Secondary Amine purify->product

Caption: Step-by-step workflow for reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to liberate the free amine, followed by benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.[7]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (2x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the pure N-benzyl-1-(2-methylpyridin-4-yl)methanamine.

Case Study: Application in Antitubercular Agent Development

The pyridine-methanamine scaffold is not just a synthetic tool but a key component in pharmacologically active agents. For instance, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[10] MmpL3 is an essential transporter protein in M. tuberculosis, responsible for exporting mycolic acids, which are critical components of the mycobacterial cell wall.

In this context, the (2-Methylpyridin-4-yl)methanamine scaffold could be used to generate analogues where:

  • The pyridine ring could occupy a specific pocket in the MmpL3 protein, forming key interactions.

  • The amine nitrogen , once derivatized (e.g., into an amide or a more complex amine), positions a larger substituent into a lipophilic channel.

  • The 2-methyl group could provide a crucial steric element to orient the molecule correctly for optimal binding and inhibition.

This highlights how the structural features of the starting material directly translate into the design principles for developing novel therapeutic agents.[10]

Conclusion

This compound is a high-value building block for medicinal chemists. Its utility stems from the strategic combination of a modifiable primary amine and a pharmacologically relevant pyridine core. The protocols detailed herein for N-acylation and reductive amination represent robust, reproducible methods for leveraging this reagent to generate diverse libraries of compounds for hit-to-lead campaigns and lead optimization. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions empowers researchers to troubleshoot and adapt these procedures for the synthesis of novel and impactful therapeutic candidates.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Design and Medicinal Chemistry.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: a review. (n.d.). CoLab.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Pharmacological activities of pyridine derivatives: a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Methylpyridin-4-ylmethylamine dihydrochloride. (n.d.). Chem-Impex.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • (5-Chloro-2-methylpyridin-4-YL)methanamine. (n.d.). Smolecule.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). [Source not specified].
  • (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. (2009). Journal of Medicinal Chemistry.
  • Organic Syntheses Procedure. (n.d.). [Source not specified].
  • (2-Methylpyrimidin-4-yl)methanamine dihydrochloride. (n.d.). BLD Pharm.
  • (2-Methylpyridin-4-yl)methanamine hydrochloride. (n.d.). BLD Pharm.
  • (4-Methylpyridin-2-yl)methanamine. (n.d.). PubChem.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.).
  • Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis. (n.d.). BenchChem.
  • (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. (n.d.). ChemicalBook.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (n.d.). BenchChem.
  • Chemistry, Biological Activities, and Pharmacological Properties of Gastrodin: Mechanism Insights. (n.d.). PubMed.
  • Research in the Field of Drug Design and Development. (n.d.). PubMed Central.

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experimental protocol for reductive amination using pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Reductive Amination of Pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the reductive amination of pyridine derivatives, a cornerstone reaction in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of this transformation and present a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction with a focus on scientific integrity and practical execution.

Introduction: The Significance of Reductive Amination

Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[1][2] The ability to introduce nitrogen-containing functional groups is of paramount importance in drug discovery, as these moieties are prevalent in a vast number of biologically active molecules. Pyridine rings, in particular, are key pharmacophores in many approved drugs, and the ability to functionalize them via reductive amination opens up a vast chemical space for the generation of new molecular entities.

This application note will focus on the practical aspects of performing reductive amination on pyridine-containing substrates, highlighting common reagents, reaction conditions, and potential challenges.

The Underlying Chemistry: A Mechanistic Overview

The reductive amination reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[2][3] This process is typically carried out in a one-pot fashion.[4][5][6]

Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an aldehyde or ketone.[3] This is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[3] A series of proton transfers and the elimination of a water molecule lead to the formation of a C=N double bond, the characteristic feature of an imine.[3][4] In the presence of acid, the imine can be further protonated to form a more reactive iminium ion.

G

Caption: Formation of the imine and iminium ion intermediates.

Reduction of the Imine/Iminium Ion

The second stage involves the reduction of the C=N double bond of the imine or iminium ion. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[7] This selectivity is crucial to prevent the premature reduction of the aldehyde or ketone.[7]

G

Caption: Reduction of the iminium ion to the final amine product.

Choosing the Right Tools: A Comparison of Reducing Agents

Several reducing agents can be employed for reductive amination, each with its own set of advantages and disadvantages.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls.[6][8] Commercially available and easy to handle.[9] Tolerates a wide range of functional groups.[6][10]Can be slow with hindered substrates. Generates acetic acid as a byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used.[7]Highly toxic, and reactions can produce hydrogen cyanide gas, especially under acidic conditions.[9][11]
Pyridine-Borane (Py·BH₃) A mild and effective alternative to cyanoborohydride.[12][13][14]Can be less stable than other borohydride reagents.[15]
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Economical and scalable.[1] Produces water as the only byproduct.May reduce other functional groups (e.g., nitro groups, alkenes). The pyridine ring itself can sometimes be reduced under harsh conditions.

For this application note, we will focus on a protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) due to its excellent balance of reactivity, selectivity, and safety.[6][8]

Experimental Protocol: Reductive Amination of a Pyridine Aldehyde

This protocol provides a general procedure for the reductive amination of a pyridine aldehyde with a primary amine using sodium triacetoxyborohydride.

G

Caption: A generalized workflow for the reductive amination protocol.

Materials and Reagents
  • Pyridine aldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridine aldehyde (1.0 equiv) and the chosen anhydrous solvent (e.g., DCE).

  • Addition of Amine: Add the primary amine (1.0-1.2 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) two to three times.

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired secondary amine.[16]

Challenges and Optimization Strategies for Pyridine Derivatives

While reductive amination is a robust reaction, working with pyridine-containing substrates can present unique challenges.

  • Low Reactivity of Aminopyridines: Aminopyridines, particularly 2-aminopyridines, can be poor nucleophiles, leading to slow imine formation and low conversion.[17] In such cases, the addition of a catalytic amount of acetic acid can facilitate imine formation.[6][10] Alternatively, performing the reaction at a slightly elevated temperature may be beneficial, though this should be done with caution to avoid side reactions.

  • Purification Difficulties: The basic nature of the pyridine ring in the product can sometimes lead to tailing or poor separation during silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent. For particularly challenging separations, cation-exchange chromatography can be an effective purification technique.[18]

  • Side Reactions: Over-alkylation of primary amines to form tertiary amines can sometimes occur, especially if the newly formed secondary amine is more reactive than the starting primary amine.[10] Using a stoichiometry with the amine as the limiting reagent can sometimes help to minimize this.

Conclusion

The reductive amination of pyridine derivatives is a highly effective and versatile method for the synthesis of a wide array of nitrogen-containing compounds. By understanding the reaction mechanism, carefully selecting reagents, and being aware of the potential challenges associated with these substrates, researchers can successfully employ this reaction to advance their synthetic goals. The protocol outlined in this application note, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, provides a reliable starting point for the successful implementation of this important transformation.

References

  • Organic Chemistry Tutor.
  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]
  • Chemistry Steps.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
  • Wikipedia.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(19), 5995–5996. [Link]
  • Li, G., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters. [Link]
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  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
  • The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]
  • Ruhaak, L. R., et al. (2008). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 19(8), 1200–1207. [Link]
  • Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3565–3570. [Link]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
  • Iwasawa, T., et al. (2006). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex.
  • Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1–8. [Link]
  • Iwasawa, T., et al. (2006). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex.
  • Frey, A., et al. (2019). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
  • ResearchGate. (2018). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. [Link]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1217-1237. [Link]
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Wikipedia. Sodium triacetoxyborohydride. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Royal Society of Chemistry. (2013).
  • Google Patents. (2016).
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  • ChemRxiv. (2024).
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(19), 5995-5996. [Link]
  • Master Organic Chemistry. (2017, September 1).
  • OC Lectures. (2022, December 24).

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Application Note & Protocol: N-Acylation of the (2-Methylpyridin-4-yl)methanamine Side-Chain Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

(2-Methylpyridin-4-yl)methanamine is a valuable heterocyclic building block in modern drug discovery. Its structure features a primary aliphatic amine tethered to a 2-methylpyridine core, offering a key vector for synthetic elaboration. The N-acylation of this primary amine to form a diverse array of amides is a fundamental and high-yield transformation. Amide bonds are exceptionally prevalent in pharmaceuticals, contributing to molecular recognition, conformational rigidity, and metabolic stability.[1] This guide provides a comprehensive overview of the scientific principles and detailed, field-proven protocols for the successful N-acylation of this versatile scaffold.

Scientific Principles & Mechanistic Rationale

The N-acylation of (2-Methylpyridin-4-yl)methanamine is a nucleophilic acyl substitution reaction. The reaction's efficiency is governed by the electrophilicity of the acylating agent, the nucleophilicity of the amine, and the judicious choice of base and solvent.

The Core Mechanism

The fundamental mechanism involves the lone pair of electrons on the primary amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[2][3] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride or a carboxylate) to yield the stable amide product.[2]

The Critical Role of the Base

When using highly reactive acylating agents like acyl chlorides or anhydrides, an acid byproduct is generated (HCl or a carboxylic acid, respectively).[4][5] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize this acid and drive the reaction equilibrium towards the product.[6][7]

  • Non-Nucleophilic Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used as acid scavengers. They are too sterically hindered to compete as nucleophiles.[2][8]

  • Pyridine: Can serve as both a base and a nucleophilic catalyst, although it is less basic than aliphatic tertiary amines.[7][9]

  • Schotten-Baumann Conditions: This classic method employs an aqueous inorganic base (like NaOH or NaHCO₃) in a two-phase system with an organic solvent, effectively neutralizing the acid in the aqueous layer.[3][10][11]

Enhancing Reactivity with Catalysis: The Power of DMAP

4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst that can increase reaction rates by several orders of magnitude.[12][13] Its efficacy stems from its ability to react rapidly with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[12][14][15] This intermediate is a much more potent acylating agent than the parent anhydride, readily transferring the acyl group to the primary amine of (2-Methylpyridin-4-yl)methanamine and regenerating the DMAP catalyst.[12]

Diagram 1: General N-Acylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve (2-Methylpyridin-4-yl)methanamine and Base in Anhydrous Solvent cool Cool Reaction Mixture (e.g., 0 °C) prep->cool add Add Acylating Agent (Acyl Chloride or Anhydride) Dropwise cool->add stir Stir at Room Temperature (Monitor by TLC/LC-MS) add->stir quench Quench Reaction (e.g., with Water or aq. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: Generalized workflow for N-acylation.[16]

Diagram 2: Catalytic Cycle of DMAP in N-Acylation

DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Salt [Highly Reactive] DMAP->Intermediate + Anhydride Acid Anhydride (RCO)₂O Anhydride->Intermediate Product N-Acylated Product (R'-NHCOR) Intermediate->Product + Amine (2-Methylpyridin-4-yl)methanamine (R'-NH₂) Amine->Product Product->DMAP Releases Byproduct Carboxylate (RCOO⁻) Product->Byproduct +

Caption: DMAP accelerates acylation via a highly reactive intermediate.[12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Solvents like Dichloromethane (DCM) are volatile.

Protocol 1: Standard N-Acylation with an Acyl Chloride

This protocol describes a robust and widely applicable method using a common acyl chloride in the presence of a tertiary amine base.[2][8]

Materials:

  • (2-Methylpyridin-4-yl)methanamine

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Reagent Calculation Table (Example):

Reagent M.W. ( g/mol ) Equivalents Amount (mmol) Mass/Volume
(2-Methylpyridin-4-yl)methanamine 122.17 1.0 5.0 611 mg
Benzoyl Chloride 140.57 1.1 5.5 0.64 mL (d=1.21)
Triethylamine 101.19 1.5 7.5 1.04 mL (d=0.726)

| Anhydrous DCM | - | - | - | 25 mL |

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2-Methylpyridin-4-yl)methanamine (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: DMAP-Catalyzed N-Acylation with an Acid Anhydride

This protocol leverages the high catalytic activity of DMAP for an efficient reaction, particularly useful with less reactive anhydrides or for sterically hindered substrates.[13][17]

Materials:

  • (2-Methylpyridin-4-yl)methanamine

  • Acid Anhydride (e.g., Acetic Anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Reagent Calculation Table (Example):

Reagent M.W. ( g/mol ) Equivalents Amount (mmol) Mass/Volume
(2-Methylpyridin-4-yl)methanamine 122.17 1.0 5.0 611 mg
Acetic Anhydride 102.09 1.2 6.0 0.57 mL (d=1.08)
Triethylamine 101.19 1.2 6.0 0.84 mL (d=0.726)
DMAP 122.17 0.1 (10 mol%) 0.5 61 mg

| Anhydrous THF | - | - | - | 25 mL |

Procedure:

  • Setup: In a dry round-bottom flask, dissolve (2-Methylpyridin-4-yl)methanamine (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous THF.

  • Anhydride Addition: Add the acid anhydride (1.2 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by adding water (10 mL). Remove the bulk of the THF under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Schotten-Baumann Biphasic N-Acylation

This classic procedure is highly effective and avoids the need for anhydrous solvents or expensive amine bases.[10][11]

Materials:

  • (2-Methylpyridin-4-yl)methanamine

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Reagent Calculation Table (Example):

Reagent M.W. ( g/mol ) Equivalents Amount (mmol) Mass/Volume
(2-Methylpyridin-4-yl)methanamine 122.17 1.0 5.0 611 mg
Acetyl Chloride 78.50 1.1 5.5 0.39 mL (d=1.1)
Sodium Bicarbonate (NaHCO₃) 84.01 3.0 15.0 1.26 g
DCM - - - 25 mL

| Water | - | - | - | 25 mL |

Procedure:

  • Setup: Dissolve (2-Methylpyridin-4-yl)methanamine (1.0 eq) and sodium bicarbonate (3.0 eq) in a mixture of water and DCM (1:1 ratio) in a flask.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Monitoring: Check for completion using TLC (spotting the organic layer).

  • Workup: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with additional DCM (2 x 15 mL).

  • Drying & Concentration: Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting & Optimization

Problem ObservedPotential CauseRecommended Solution(s)
Incomplete Reaction / Low Yield Insufficient reaction time or temperature; Deactivated acylating agent (hydrolysis); Insufficient base.Extend reaction time or gently warm the mixture (e.g., to 40 °C). Use fresh, high-quality acylating agent. Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct.
Formation of Di-acylated Product Excess acylating agent; High reaction temperature; Use of a strong base.Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acylating agent and add it dropwise.[18] Perform the reaction at a lower temperature (0 °C).[18] Consider using a weaker base like pyridine.[18]
No Reaction Amine starting material is protonated (e.g., as a hydrochloride salt) without sufficient base to free it.Add an extra equivalent of base to neutralize the salt before adding the acylating agent. Confirm the pH of the reaction mixture is basic.
Difficult Purification Presence of closely eluting impurities (e.g., unreacted anhydride or di-acylated product); Presence of acidic/basic impurities.Optimize the reaction to minimize byproducts. During workup, perform thorough aqueous washes (e.g., NaHCO₃ to remove acidic impurities, dilute HCl to remove basic impurities if the product is stable).

References

  • Vertex AI Search Result. (n.d.). Acylation under weak base conditions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • BenchChem. (2025). Identifying and minimizing side products in chloroacetylation of aminopyridines.
  • NCERT. (n.d.). Amines.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
  • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Singh, U. P., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • ResearchGate. (2025). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.

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N-alkylation of (2-Methylpyridin-4-yl)methanamine derivatives experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-alkylation of (2-Methylpyridin-4-yl)methanamine Derivatives

Introduction: The Strategic Importance of N-Alkylation

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, integral to numerous therapeutic agents. The (2-Methylpyridin-4-yl)methanamine core, in particular, offers a versatile platform for generating novel molecular entities. The primary amine group serves as a crucial handle for synthetic modification, with N-alkylation being a fundamental strategy to explore Structure-Activity Relationships (SAR). By introducing various alkyl groups, researchers can systematically modulate a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications directly influence the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

This application note provides detailed, field-proven protocols for the N-alkylation of (2-Methylpyridin-4-yl)methanamine derivatives. We will explore two primary, highly effective methods: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind critical experimental choices is explained, and each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and characterization steps to ensure scientific integrity.

Method A: Reductive Amination

Reductive amination is a superior method for achieving controlled mono-alkylation, effectively preventing the over-alkylation that can plague other methods.[1][2] The process occurs in a one-pot, two-step sequence: first, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. Second, a mild, selective reducing agent is introduced to reduce the imine to the target secondary amine.[3][4]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over agents like sodium cyanoborohydride (NaBH₃CN) because it is less toxic, moisture-stable, and highly selective for the reduction of imines in the presence of unreacted aldehydes or ketones.[2] This selectivity minimizes the formation of alcohol byproducts.

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start_Amine (2-Methylpyridin-4-yl)methanamine Imine Imine Intermediate Start_Amine->Imine Reaction in DCM or DCE Carbonyl Aldehyde or Ketone (R'C(O)R'') Carbonyl->Imine Product N-Alkylated Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product In-situ Reduction caption Reductive Amination Workflow

Caption: General workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • (2-Methylpyridin-4-yl)methanamine derivative (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, dissolve the (2-Methylpyridin-4-yl)methanamine derivative (1.0 eq) in anhydrous DCM or DCE to a concentration of 0.1-0.2 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. A mild exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Upon completion, slowly quench the reaction by adding a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated derivative.

Method B: Direct Alkylation with Alkyl Halides

Direct alkylation is a classic S_N2 reaction where the nucleophilic amine attacks an alkyl halide.[1] While straightforward, this method carries the risk of over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5]

To ensure selectivity for the desired mono-alkylated product, several factors must be carefully controlled:

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can disfavor di-alkylation, though this is not always practical if the amine is valuable. A more common approach is to use a slight excess of the alkyl halide (1.1-1.2 eq) and carefully monitor the reaction.

  • Base Selection: A non-nucleophilic base is essential to deprotonate the amine (or the resulting ammonium salt), regenerating its nucleophilicity without competing with the alkyl halide. Mild inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA) are excellent choices.[1][6]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation but not the nucleophile, accelerating the S_N2 reaction.[7]

Workflow for Direct Alkylation

G cluster_0 SN2 Reaction Start_Amine (2-Methylpyridin-4-yl)methanamine Activated_Amine Deprotonated Amine (Nucleophile) Start_Amine->Activated_Amine Base Base (e.g., K₂CO₃) Base->Activated_Amine Deprotonation Alkyl_Halide Alkyl Halide (R-X) Product N-Alkylated Product Alkyl_Halide->Product Activated_Amine->Product Nucleophilic Attack caption Direct SN2 Alkylation Workflow

Sources

application of pyridine-2-methylamine derivatives as MmpL3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyridine-2-Methylamine Derivatives as MmpL3 Inhibitors for Antitubercular Drug Discovery

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases, particularly tuberculosis.

Introduction: A New Front in the War Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents that act on new targets.[1][2] A highly promising and validated target in this fight is the Mycobacterial Membrane Protein Large 3 (MmpL3).[3][4]

MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a critical precursor for the biosynthesis of mycolic acids.[1][5][6] These mycolic acids are the hallmark of the unique and impermeable mycobacterial cell wall, which is fundamental to the bacterium's survival and virulence.[3] Inhibition of MmpL3 disrupts this crucial transport process, leading to the intracellular accumulation of TMM, cessation of cell wall synthesis, and ultimately, bacterial death.[1][7][8] This mechanism makes MmpL3 an exceptionally attractive target for new anti-TB drugs.[8]

Recent structure-based drug design efforts have identified pyridine-2-methylamine derivatives as a potent new class of MmpL3 inhibitors.[2][4][9] These compounds have demonstrated remarkable activity against drug-sensitive and drug-resistant Mtb strains. This guide provides a comprehensive overview of the key applications and protocols for evaluating and advancing these derivatives from hit to lead, grounded in the scientific principles of target validation and efficacy assessment.

Part 1: Target Validation and Mechanism of Action Elucidation

The foundational step in developing a targeted inhibitor is to rigorously confirm its mechanism of action. For pyridine-2-methylamine derivatives, this involves demonstrating that their antibacterial effect is mediated through the direct inhibition of MmpL3. The following protocols form a self-validating workflow to establish this crucial link.

cluster_0 Target Validation Workflow A Initial Hit (Pyridine-2-methylamine Derivative) B Protocol 1: Resistant Mutant Generation & Whole Genome Sequencing A->B Expose Mtb C Protocol 2: Lipid Profile Analysis ([14C]Acetate Labeling & TLC) A->C Treat Mtb D Protocol 3: Competitive Binding Assay (Fluorescent Probe Displacement) A->D Test Compound E Validated MmpL3 Inhibitor B->E Mutations found in mmpL3 gene C->E TMM Accumulation, TDM Reduction D->E Direct interaction confirmed

Caption: Target validation workflow for pyridine-2-methylamine derivatives.

Protocol 1: Generation of Resistant Mutants and Whole-Genome Sequencing

Causality: The principle behind this protocol is that bacteria will evolve to overcome the pressure of an effective drug, often by altering the drug's target. By isolating mutants resistant to a pyridine-2-methylamine compound and sequencing their genomes, we can identify the genetic basis of resistance. A consistent pattern of mutations within the mmpL3 gene provides strong genetic evidence that MmpL3 is the primary target.[5][10][11]

Step-by-Step Methodology:

  • Prepare Mtb Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Plate for Resistance: Plate a high density of the Mtb culture (approx. 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the pyridine-2-methylamine derivative at a concentration 5-10 times its minimum inhibitory concentration (MIC).

  • Incubate: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate and Confirm Resistance: Pick individual colonies, grow them in liquid culture, and re-test their MIC to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the wild-type parent strain.

  • Whole-Genome Sequencing (WGS): Perform WGS on the isolated DNA.

  • Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs) that are present in the resistant mutants but absent in the parent strain. A high frequency of independent mutations mapping to the mmpL3 gene is the expected result.[2][11]

Protocol 2: Lipid Profile Analysis via [¹⁴C]Acetate Labeling

Causality: As MmpL3 is the sole transporter for TMM, its inhibition should cause a predictable shift in the lipid profile of Mtb: the substrate (TMM) will accumulate inside the cell, while downstream products that rely on exported TMM, such as trehalose dimycolate (TDM) and mycolated arabinogalactan, will decrease.[8][12]

Step-by-Step Methodology:

  • Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase.

  • Radiolabeling: Inoculate a fresh culture and add [1-¹⁴C]acetic acid. Allow the culture to grow and incorporate the radiolabel into its lipids.

  • Inhibitor Treatment: Add the pyridine-2-methylamine derivative (at 5-10x MIC) to the culture. Include a vehicle control (DMSO) and a known MmpL3 inhibitor (e.g., SQ109) as a positive control. Incubate for 24 hours.[12]

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids using a multiphase solvent system (e.g., chloroform:methanol:water).

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water in a 60:30:6 ratio) to separate TMM and TDM.

  • Analysis: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipid spots using a phosphorimager. Quantify the intensity of the spots corresponding to TMM and TDM. An increase in the TMM spot intensity and a decrease in the TDM spot intensity relative to the DMSO control confirms the expected mechanism of action.[12]

Protocol 3: Whole-Cell Competitive Binding Assay

Causality: While genetic and metabolic data are compelling, demonstrating a direct physical interaction between the compound and the target protein provides definitive proof. This can be achieved using a competitive binding assay where the test compound displaces a fluorescently labeled probe known to bind MmpL3.[12][13]

Step-by-Step Methodology:

  • Bacterial Strain: Use a strain of M. smegmatis that lacks its native mmpL3 but expresses the Mtb mmpL3 gene (MsmgΔmmpL3/pMVGH1-mmpL3tb). This provides a high concentration of the target protein in a safe, non-pathogenic background.[13]

  • Assay Preparation: Grow the recombinant M. smegmatis strain and prepare a cell suspension in a suitable buffer.

  • Probe Incubation: Add a fluorescent probe known to bind MmpL3 (e.g., North 114, a TAMRA-labeled NITD analogue) to the cell suspension and incubate to allow binding.[12][13]

  • Competitive Displacement: Add serial dilutions of the pyridine-2-methylamine derivative to the probe-cell mixture. Include positive (unlabeled MmpL3 inhibitor) and negative (non-MmpL3 inhibitor like isoniazid) controls.

  • Fluorescence Measurement: Measure the fluorescence polarization or intensity. As the non-fluorescent pyridine-2-methylamine derivative displaces the fluorescent probe from MmpL3, a concentration-dependent decrease in fluorescence polarization or change in intensity will be observed.[13]

  • Data Analysis: Plot the change in fluorescence against the inhibitor concentration to determine the IC₅₀ for displacement, confirming direct target engagement.

Validation Experiment Expected Outcome for a True MmpL3 Inhibitor Reference
Resistant Mutant WGS Identification of non-synonymous SNPs within the mmpL3 gene.[2][10]
Lipid Profile Analysis Significant accumulation of TMM and reduction of TDM.[8][12]
Competitive Binding Dose-dependent displacement of an MmpL3-specific fluorescent probe.[12][13]

Part 2: In Vitro and Cellular Efficacy Assessment

Once MmpL3 is validated as the target, the next phase involves quantifying the compound's potency, selectivity, and ability to function in a biologically relevant context.

cluster_1 In Vitro Screening Cascade A Validated MmpL3 Inhibitor B Protocol 4: MIC Determination (MABA) vs. Mtb H37Rv A->B C Protocol 5: Cytotoxicity Assay (Vero/HepG2) Determine IC50 A->C D Calculate Selectivity Index (SI = IC50 / MIC) B->D C->D E Protocol 6: Intracellular Activity Assay (Macrophage Infection Model) D->E High SI F Lead Candidate for Further Optimization E->F Potent Intracellular Activity

Caption: Workflow for assessing the in vitro and cellular efficacy of inhibitors.

Protocol 4: Minimum Inhibitory Concentration (MIC) using MABA

Causality: The Microplate Alamar Blue Assay (MABA) is a robust and widely used method to determine the minimum concentration of a compound required to inhibit the growth of Mtb.[14] It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells. Inhibition of growth prevents this color change.[15][16]

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microplate, prepare serial dilutions of the pyridine-2-methylamine derivative in 7H9 broth. Final volumes should be 100 µL per well.

  • Inoculum Preparation: Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1. Dilute this suspension 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing the compound. Include drug-free wells (growth control) and inoculum-free wells (sterility control).

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

  • Dye Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[16]

  • Final Incubation: Re-seal and incubate for an additional 24 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15] A blue color indicates inhibition, while a pink color indicates growth.

Protocol 5: Mammalian Cell Cytotoxicity Assay

Causality: A viable drug candidate must be more toxic to the pathogen than to the host. This protocol assesses the compound's toxicity against a mammalian cell line to determine its therapeutic window.[2]

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the pyridine-2-methylamine derivative to the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add a viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a spectrophotometer or fluorometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration and use a non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

Summary of In Vitro Data for a Lead Pyridine-2-methylamine Derivative

The goal is to identify compounds with low MIC values and high IC₅₀ values, resulting in a large Selectivity Index (SI = IC₅₀ / MIC).

Parameter Value Significance Reference
MIC vs. Mtb H37Rv 0.016 µg/mLHigh potency against drug-sensitive TB.[2][4]
MIC vs. MDR/XDR Mtb 0.0039 - 0.0625 µg/mLPotent activity against clinically relevant resistant strains.[2][9]
Cytotoxicity (IC₅₀, Vero) ≥ 16 µg/mLLow toxicity to mammalian cells.[2][4]
Selectivity Index (SI) > 1000Favorable therapeutic window.[2]
Liver Microsomal Stability (CLint) 28 µL/min/mgModerate stability, indicating potential for favorable pharmacokinetics.[2][4]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The pyridine-2-methylamine scaffold provides a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-based design, guided by the MmpL3 binding pocket, is a powerful approach for this optimization.

cluster_2 Lead Optimization Logic Core Pyridine-2-methylamine Scaffold Potency Improve Potency (Lower MIC) Core->Potency Modify R1, R2 groups to enhance binding ADME Improve ADME (e.g., Solubility, Metabolic Stability) Core->ADME Modify substituents to alter cLogP Toxicity Reduce Toxicity (Higher IC50) Core->Toxicity Introduce polar groups Lead Lead Candidate Potency->Lead ADME->Lead Toxicity->Lead

Caption: Logical relationships in the lead optimization process.

Key SAR Insights:

  • Binding Interactions: Molecular docking studies suggest that the pyridine-2-methylamine core interacts with key residues in the MmpL3 active site. For instance, the nitrogen of a substituent can form a crucial hydrogen bond with the carboxyl group of residue D645, while other parts of the molecule engage in hydrophobic interactions with residues like F260 and F649.[2]

  • Lipophilicity: There is a positive correlation between the lipophilicity (cLogP) of the pyridine-2-methylamine derivatives and their antitubercular activity. Higher lipophilicity appears to improve membrane permeability, leading to lower MIC values. However, this must be balanced to maintain favorable ADME properties.[2]

  • Substituent Effects: The size and nature of substituents on the pyridine ring and the amine have a significant impact on activity. For example, bulky groups like N-8-azaspiro[4.5]decyl can insert deeper into hydrophobic pockets, dramatically increasing potency.[2]

Scaffold Position Modification Effect on Activity (MIC) Rationale Reference
R¹ (N-heterocycle) Bulky, lipophilic groups (e.g., N-8-azaspiro[4.5]decyl)Increased Potency Deeper insertion into the S1 hydrophobic pocket of MmpL3.[2]
R² (Pyridine Ring) Isopropyl group vs. HydrogenIncreased Potency Better occupation of the S2 hydrophobic pocket.[2]
Overall Molecule Increased cLogP (lipophilicity)Increased Potency Likely enhances permeability across the mycobacterial cell wall.[2]

Conclusion and Future Directions

Pyridine-2-methylamine derivatives represent a highly promising class of MmpL3 inhibitors with potent bactericidal activity against both drug-sensitive and drug-resistant M. tuberculosis. The protocols outlined in this guide provide a robust framework for their evaluation, from initial hit validation through to lead optimization. The strong correlation between structure and activity, coupled with a validated and vulnerable target, positions this chemical series as an important asset in the development of next-generation TB therapies.

Future work will focus on in-depth in vivo efficacy studies using animal models of TB infection, such as the aerosol lung infection model, to assess the translation of in vitro potency to therapeutic effect.[11][17] Continued optimization of the scaffold will aim to perfect the balance between high potency and drug-like properties to produce a clinical candidate ready for human trials.

References

  • Belardinelli, J. M., & Jackson, M. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. ACS Infectious Diseases. [Link]
  • Patsnap. (2024). What are MmpL3 inhibitors and how do they work?
  • Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [Link]
  • Darby, C. M., & Nathan, C. F. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]
  • Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]
  • ResearchGate. (n.d.). MmpL3 is essential for mycobacterial physiology and is an attractive target for anti-TB drugs.
  • Moonlight. (n.d.). [Literature Review] Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. Moonlight. [Link]
  • PubMed. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. [Link]
  • Su, C. C., et al. (2019).
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. [Link]
  • Hall, M., et al. (2020). Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors. mSphere. [Link]
  • Semantic Scholar. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
  • McNeil, M. B., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. [Link]
  • ResearchGate. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF.
  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]
  • Degiacomi, G., et al. (2020). Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections. Expert Opinion on Drug Discovery. [Link]
  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.
  • Afzali, H., et al. (2018). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. [Link]
  • ResearchGate. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds.
  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Johns Hopkins University. [Link]
  • Semantic Scholar. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. Semantic Scholar. [Link]
  • Remuiñán, M. J., et al. (2013). Novel Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-Benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS ONE. [Link]
  • Bolla, J. R., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Future Medicinal Chemistry. [Link]
  • McNeil, M. B., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. ASM Journals. [Link]
  • Johns Hopkins University Center for Tuberculosis Research. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. Johns Hopkins University. [Link]
  • ResearchGate. (2020). (PDF) Targeting MmpL3 for anti-tuberculosis drug development.

Sources

receptor binding assay protocol using (2-Methylpyridin-4-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Fidelity Receptor Binding Assays for the Characterization of (2-Methylpyridin-4-yl)methanamine Analog Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to designing and executing receptor binding assays for the characterization of novel small molecules, using (2-Methylpyridin-4-yl)methanamine analogs as a case study. These compounds have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), a critical enzyme in inflammatory pathways and a key target in drug discovery.[1] We present detailed, field-proven protocols for both radioligand and non-radioactive binding assays, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is designed for researchers aiming to determine key binding parameters such as the dissociation constant (Kd), inhibitor constant (Ki), and the maximum receptor density (Bmax), thereby enabling robust compound characterization and selection.

Introduction: The Imperative for Rigorous Binding Affinity Assessment

Receptor-ligand binding assays are a cornerstone of pharmacology and drug discovery, providing the foundational data for understanding a compound's potency and specificity.[2][3] The interaction between a ligand (e.g., a drug candidate) and its target receptor is the initial event that triggers a biological response. Quantifying the affinity of this interaction is therefore a critical step in the development of new therapeutics.[4]

The (2-Methylpyridin-4-yl)methanamine scaffold has emerged as a promising starting point for the development of inhibitors for various therapeutic targets, including inducible nitric oxide synthase (iNOS).[1] iNOS produces large amounts of nitric oxide (NO) as part of the inflammatory response, and its dysregulation is implicated in numerous diseases. Consequently, potent and selective iNOS inhibitors are of significant therapeutic interest.

This document serves as a senior application scientist's guide to establishing a robust assay cascade for characterizing the binding of (2-Methylpyridin-4-yl)methanamine analogs to their putative target, iNOS. We will delve into the causality behind experimental choices, from receptor preparation to data analysis, ensuring a self-validating system that generates trustworthy and actionable data.

Choosing Your Assay Technology: A Strategic Decision

The selection of an appropriate assay format is the first critical decision in characterizing a novel inhibitor. The choice depends on factors such as the required throughput, sensitivity, availability of reagents, and the nature of the target receptor.[5] Two primary methodologies are presented here: the "gold standard" radioligand binding assay for its sensitivity and robustness, and a non-radioactive fluorescence polarization assay as a valuable orthogonal approach.[4][6]

  • Radioligand Binding Assays: These assays utilize a radioactively labeled ligand to quantify its binding to a target.[7] They are highly sensitive and considered a benchmark for affinity determination.[4] The two main types are saturation assays, to determine the Kd and Bmax of the radioligand, and competition assays, to determine the Ki of unlabeled test compounds.[4][8]

  • Non-Radioactive Assays: Growing concerns over the handling and disposal of radioactive waste have spurred the development of non-radioactive methods.[6][9] Technologies like Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) offer viable, high-throughput alternatives.[10][11][12] These "mix-and-measure" formats do not require separation of bound and free ligand, simplifying the workflow.[6]

This guide will focus on a filtration-based competitive radioligand binding assay as the primary method and a fluorescence polarization assay as a secondary, confirmatory method.

Foundational Work: Preparation of Key Reagents

The quality of your data is inextricably linked to the quality of your reagents.[13] Rigorous preparation and characterization of the receptor source and ligands are paramount.

Receptor Source Preparation: iNOS-Containing Cell Membranes

For this protocol, we will use membrane preparations from a cell line stably overexpressing murine iNOS (e.g., RAW 264.7 macrophages stimulated with LPS and IFN-γ, or a recombinant HEK293 cell line).

Protocol 1: iNOS Membrane Preparation

  • Cell Culture & Induction: Culture cells to ~80-90% confluency. For RAW 264.7 cells, induce iNOS expression by treating with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) for 18-24 hours.

  • Cell Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). Homogenize using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle) on ice.

    • Expert Insight: The inclusion of protease inhibitors is non-negotiable. Receptor degradation will lead to an underestimation of Bmax and can affect affinity measurements.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C.

  • Washing & Storage: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see section 4.1). Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Ligand Preparation
  • Radioligand: A high-affinity iNOS inhibitor, such as [3H]-L-NG-Nitroarginine ([3H]-L-NAME) or a tritiated version of a known potent inhibitor, will be used. The choice of radioligand is critical and should have well-characterized binding properties.[2]

  • (2-Methylpyridin-4-yl)methanamine Analogs: Synthesize and purify the test compounds. Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the assay buffer, keeping the final DMSO concentration in the assay below 1% to avoid solvent effects.

Protocol: Competitive Radioligand Binding Assay

This experiment will determine the inhibitory constant (Ki) of your (2-Methylpyridin-4-yl)methanamine analogs by measuring how they compete with a fixed concentration of a known radioligand for binding to the iNOS receptor.[7][8]

Experimental Setup
  • Radioligand: [3H]-L-NAME (Specific Activity: ~50 Ci/mmol). Use at a final concentration at or below its Kd value for iNOS. This maximizes the assay's sensitivity to competitive effects.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl2.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive iNOS inhibitor (e.g., 10 µM L-NIL) is used to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

  • Plate Format: 96-well polypropylene plates are recommended to minimize non-specific binding of compounds.[5]

Step-by-Step Protocol
  • Prepare Compound Dilutions: Perform a serial dilution of your (2-Methylpyridin-4-yl)methanamine analogs. A typical 10-point curve might range from 100 µM to 10 pM final assay concentration.

  • Assay Plate Setup: Add the following to each well of a 96-well plate in the specified order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB control (10 µM L-NIL).

    • 50 µL of your test compound dilution (or buffer for Total and NSB wells).

    • 50 µL of Radioligand ([3H]-L-NAME) diluted in Assay Buffer.

    • 50 µL of iNOS membrane preparation (e.g., 20-50 µg protein/well). The optimal amount should be determined in preliminary experiments to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion.[5][14]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The exact time should be determined via kinetic experiments during assay development.[15]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[16] Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

    • Causality Explained: The rapid washing step is critical. A slow wash allows for significant dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.[3]

  • Scintillation Counting: Dry the filter plate, add liquid scintillant to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the total binding or competitor wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding without a competitor) against the log concentration of the (2-Methylpyridin-4-yl)methanamine analog.

  • Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the analog that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15] This equation corrects for the presence of the competing radioligand.

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Diagram: Radioligand Competition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Test Compound Serial Dilutions add_reagents Add Reagents to 96-well Plate: 1. Buffer/NSB 2. Test Compound 3. Radioligand 4. Membranes prep_ligand->add_reagents prep_radio Prepare Radioligand ([3H]-L-NAME) prep_radio->add_reagents prep_memb Prepare iNOS Membrane Aliquot prep_memb->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min, RT) add_reagents->incubate filter Terminate by Rapid Filtration (GF/B Filter Plate) incubate->filter wash Wash x3 with Ice-Cold Buffer filter->wash count Add Scintillant & Count CPM wash->count calc_sb Calculate Specific Binding (Total - NSB) count->calc_sb plot Plot % Specific Binding vs. [Log Compound] calc_sb->plot fit Non-linear Regression (Sigmoidal Fit) plot->fit calc_ki Calculate Ki from IC50 (Cheng-Prusoff) fit->calc_ki G cluster_high_pol High Polarization cluster_low_pol Low Polarization tracer_bound Tracer receptor_bound iNOS Receptor tracer_bound->receptor_bound Binds label_slow Slow Tumbling tracer_free Tracer receptor_inhibited iNOS Receptor inhibitor Analog inhibitor->receptor_inhibited Binds label_fast Fast Tumbling (Tracer is Free)

Caption: Competitive FP: Analogs displace the tracer, causing low polarization.

Data Interpretation & Trustworthiness

A successful assay is a self-validating one. Your data should be robust, reproducible, and meet several quality control criteria.

Quantitative Data Summary

The primary outputs of these assays are the affinity constants (Ki). Data for a series of analogs should be summarized for clear comparison.

Analog IDRadioligand Assay Ki (nM)FP Assay Ki (nM)Hill Slope
Compound X-115.2 ± 1.818.9 ± 2.5-1.05
Compound X-22.5 ± 0.33.1 ± 0.4-0.98
Compound X-3125.7 ± 15.1140.2 ± 20.7-1.10
L-NIL (Control)5.8 ± 0.66.5 ± 0.9-1.01

Note: Data are hypothetical and for illustrative purposes only.

Pillars of a Trustworthy Assay
  • Reproducibility: Assays should be performed on multiple days (n≥3) to ensure inter-assay reproducibility. *[13] Specific Binding Window: In the radioligand assay, specific binding should account for >80% of the total binding at the Kd concentration of the radioligand. *[5] Hill Slope: The slope of the competition curve should be close to -1.0. A slope that deviates significantly may indicate complex binding mechanisms (e.g., allostery, cooperativity) that require further investigation. *[5] Orthogonal Confirmation: The Ki values obtained from the radioligand assay and the FP assay should be in good agreement. A strong correlation between two distinct methods provides high confidence in the determined affinities.

  • Regulatory Standards: While in a discovery phase, being mindful of regulatory expectations for bioanalytical method validation (as outlined in FDA guidance) can ensure a smoother transition into later development stages.

[17][18][19]### 7. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) Radioligand is "sticky"; Insufficient blocking of filters/plates; Receptor degradation creating non-specific sites.Test different filter types; Increase PEI pre-soak concentration; Add BSA (0.1%) to the assay buffer; Always use fresh protease inhibitors.
Low Signal Window / Low Specific Binding Insufficient receptor concentration; Inactive receptor; Low affinity radioligand.Increase the amount of membrane protein per well; Use a fresh membrane prep; Validate the Kd of your radioligand with a saturation binding experiment.
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations; Reagent instability (e.g., ligand degradation).Use calibrated pipettes; Ensure all reagents equilibrate to assay temperature; Prepare fresh ligand dilutions for each experiment; Maintain consistent incubation times.
Hill Slope ≠ -1.0 Assay artifact (e.g., ligand depletion); Complex binding kinetics (allostery, multiple sites); Compound solubility issues.Ensure <10% ligand binding; Investigate with kinetic binding assays; Check compound solubility in assay buffer.

Conclusion

This application note provides a detailed framework for the rigorous characterization of (2-Methylpyridin-4-yl)methanamine analogs as iNOS inhibitors. By combining the "gold standard" radioligand filtration assay with a non-radioactive orthogonal method like fluorescence polarization, researchers can generate high-confidence affinity data. The emphasis on the rationale behind protocol steps, adherence to quality control metrics, and a proactive approach to troubleshooting will ensure the generation of reliable and reproducible results, accelerating the drug discovery and development process.

References

  • Vertex AI Search. (2024).
  • Nanomicrospheres. (n.d.).
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  • American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PubMed Central. (n.d.).
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Revvity. (n.d.). GTP binding assay.
  • Request PDF. (2025).
  • Revvity. (n.d.). HTRF Principle.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx.
  • Wikipedia. (n.d.). Ligand binding assay.
  • NIH. (n.d.).
  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx.
  • Bio-protocol. (n.d.).
  • NIH. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). Technical Support Center: Troubleshooting DNA Binding Assays with 11-Demethyltomaymycin.
  • Benchchem. (2025).
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • PubMed. (n.d.).
  • American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips.
  • Studylib. (n.d.).
  • ResearchGate. (2025).
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • TPC. (2013). B max and K D.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • NCBI Bookshelf. (2021).
  • Kymos. (n.d.).
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Cell Signaling Technology. (n.d.).
  • PubMed Central. (n.d.).
  • FDA. (2018).
  • FDA. (n.d.).
  • ASCPT. (2018).
  • FDA. (2022).
  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

Sources

Application Notes and Protocols for the Utilization of (2-Methylpyridin-4-yl)methanamine dihydrochloride in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential use of (2-Methylpyridin-4-yl)methanamine dihydrochloride as a key intermediate in the synthesis of novel agrochemical active ingredients. While direct applications of this compound in formulations are not widely documented, its chemical structure, featuring a reactive primary amine and a pyridine scaffold, makes it a valuable building block for creating advanced pesticides. Pyridine-based compounds are integral to modern agriculture, serving as potent fungicides, insecticides, and herbicides.[1][2][3][4][5] This guide will explore a hypothetical, yet scientifically plausible, synthetic pathway to a novel insecticide, followed by detailed protocols for its formulation into a stable and efficacious agrochemical product.

Introduction: The Strategic Importance of Pyridine Moieties in Agrochemicals

The pyridine ring is a fundamental heterocyclic scaffold that is present in a multitude of biologically active molecules, including a significant number of commercial agrochemicals.[1][2][3][4][5] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of modern pesticides. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

This compound is a functionalized pyridine derivative that holds considerable potential as a synthetic intermediate. The presence of a primary amine group provides a reactive handle for the introduction of diverse chemical functionalities, enabling the construction of complex molecular architectures. The dihydrochloride salt form ensures aqueous solubility, facilitating its use in various synthetic transformations.

Hypothetical Application: Synthesis of a Novel Neonicotinoid-Type Insecticide

To illustrate the utility of this compound, we propose its use in the synthesis of a hypothetical novel neonicotinoid-type insecticide, hereafter referred to as "Pyridi-Neonic". Neonicotinoids are a class of insecticides that act on the nicotinic acetylcholine receptors (nAChRs) of insects, leading to paralysis and death.

Proposed Synthetic Pathway

The synthesis of Pyridi-Neonic from this compound can be envisioned in a two-step process, as outlined in the diagram below. This pathway involves an initial reaction to form a key intermediate, followed by cyclization to yield the final active ingredient.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A (2-Methylpyridin-4-yl)methanamine dihydrochloride B Key Intermediate A->B Reaction with Reagent X C Key Intermediate Reagent1 Reagent X (e.g., an electrophilic building block) Reagent1->B D Pyridi-Neonic (Hypothetical Active Ingredient) C->D Intramolecular Cyclization Reagent2 Cyclizing Agent Reagent2->D G cluster_workflow WDG Formulation Workflow Milling Milling of Active Ingredient Blending Dry Blending of Components Milling->Blending Granulation Granulation with Binder Solution Blending->Granulation Drying Drying of Granules Granulation->Drying Sieving Sieving to Uniform Size Drying->Sieving Packaging Final Product Packaging Sieving->Packaging

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 2-Methylpyridine (2-Picoline)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-methylpyridine, also known as 2-picoline. 2-Methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its accurate quantification is critical for process control and quality assurance. This document provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, ensuring the method is not only precise and accurate but also scientifically sound and easily adaptable.

Principle of the Method: A Mechanistic Approach

The separation and quantification of 2-methylpyridine are achieved using reversed-phase chromatography with UV detection. The choice of this methodology is grounded in the specific physicochemical properties of the analyte.

  • Analyte Characteristics : 2-Methylpyridine is a weakly basic aromatic compound with a pKa of approximately 5.96.[1][2][3] This means that in aqueous solutions, it exists in equilibrium between its neutral form and its protonated (cationic) pyridinium form. Its basicity is a critical factor in chromatographic method development. It is also water-soluble and exhibits a strong UV absorbance maximum around 263 nm, making UV detection a suitable choice.[1][4]

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides effective retention for moderately polar aromatic compounds like 2-methylpyridine through hydrophobic interactions. Modern, end-capped C18 columns are preferred as they have minimal free silanol groups, which can otherwise lead to undesirable ionic interactions with basic analytes, causing peak tailing.[5]

  • Mobile Phase Optimization : The core of this method lies in the precise control of the mobile phase pH. To ensure a consistent and reproducible retention time with a symmetrical peak shape, it is imperative to control the ionization state of 2-methylpyridine.

    • By acidifying the mobile phase to a pH well below the analyte's pKa (e.g., pH < 3), we ensure that the 2-methylpyridine molecule is fully and consistently protonated.[5] This single, positively charged species interacts predictably with the C18 stationary phase.

    • This protonation also prevents strong secondary interactions with any residual, negatively charged silanol groups on the silica support, which is the primary cause of peak tailing for basic compounds.[5] Phosphoric acid or formic acid are suitable for this purpose; formic acid is preferred if the method needs to be adapted for mass spectrometry (MS) detection.[6]

    • Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and excellent UV transparency in the desired wavelength range.[7]

  • Detection : Based on the UV absorption spectrum of 2-methylpyridine, the detection wavelength is set to 263 nm to achieve maximum sensitivity.[1]

Materials and Reagents

ItemSpecification
Instrumentation HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Analytical Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A modern, end-capped column is recommended.
Reference Standard 2-Methylpyridine, certified reference material (>99.5% purity).
Solvents Acetonitrile (ACN), HPLC Grade or higher.
Water, HPLC Grade or Milli-Q equivalent.
Reagents Phosphoric Acid (H₃PO₄), ACS Grade or higher.
Alternative for MS: Formic Acid (HCOOH), LC-MS Grade.
Glassware/Apparatus Class A volumetric flasks, pipettes, autosampler vials with septa, analytical balance, pH meter.

Experimental Protocols

Preparation of Mobile Phase
  • Aqueous Component (0.1% H₃PO₄ in Water) : Add 1.0 mL of concentrated Phosphoric Acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase Preparation : Combine the aqueous component and Acetonitrile in the desired ratio (e.g., 40:60 v/v). For 1 L, mix 400 mL of the 0.1% H₃PO₄ solution with 600 mL of ACN.

  • Degassing : Degas the final mobile phase using vacuum filtration, sonication, or an inline degasser before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of 2-methylpyridine reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample expected to contain 2-methylpyridine.

  • Dissolve the sample in a known volume of mobile phase. The target concentration should fall within the established linear range of the method.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column.

Chromatographic Conditions & System Suitability

The following tables summarize the operational parameters and the criteria required for a valid analytical run.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)[6][8]
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 263 nm[1]
Run Time Approximately 10 minutes (adjust as needed to ensure elution of all peaks)
System Suitability Test (SST) ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6 replicate injections of a working standard)
% RSD of Retention Time ≤ 1.0% (for n=6 replicate injections of a working standard)

Method Validation Protocol (per ICH Q2(R2) Guidelines)

A robust analytical method requires thorough validation to demonstrate its fitness for purpose.[9][10][11] The following outlines the necessary validation experiments.

Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Prep Prepare Mobile Phase, Standards, and Samples SST Perform System Suitability Test (SST) Prep->SST Equilibrate System Specificity Specificity Analysis (Blank, Placebo, Spiked Sample) SST->Specificity SST Passed Linearity Linearity & Range (5-6 Concentration Levels) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked Placebo at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD Determine LOQ & LOD (Signal-to-Noise or Slope Method) Precision->LOQ_LOD Robustness Robustness Testing (Vary Flow, Temp, % Organic) LOQ_LOD->Robustness Report Compile Validation Report (Summarize Results) Robustness->Report All Tests Passed

Caption: Workflow for HPLC Method Validation.

  • Specificity : Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with 2-methylpyridine. The method is specific if no interfering peaks are observed at the retention time of 2-methylpyridine in the blank and placebo chromatograms.

  • Linearity and Range : Inject the prepared working standards (e.g., 5-6 concentrations) in triplicate. Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.[12]

  • Accuracy : Perform a recovery study by spiking a placebo with 2-methylpyridine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery. A typical acceptance criterion is 98.0% to 102.0% recovery.

  • Precision :

    • Repeatability (Intra-assay precision) : Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[9]

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data is calculated to assess inter-assay variability.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD) : These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD : Typically determined at an S/N ratio of 3:1.

    • LOQ : The lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N ratio of 10:1.

  • Robustness : Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2% organic). The method is robust if the system suitability criteria are still met under these varied conditions.[12]

Typical Method Validation Results (Example Data)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 – 100 µg/mLDefined by linearity
Accuracy (% Recovery) 99.5% (Average of 3 levels)98.0% – 102.0%
Precision (% RSD) Repeatability: 0.8%Intermediate Precision: 1.2%≤ 2.0%
LOQ 0.5 µg/mLReport Value
LOD 0.15 µg/mLReport Value

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing 1. Mobile phase pH is too high (close to pKa).2. Column degradation (exposed silanols).1. Ensure mobile phase pH is sufficiently acidic (pH < 3).2. Replace the column with a new, end-capped C18 column.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Pump malfunction or leak.3. Column temperature fluctuation.1. Prepare fresh mobile phase carefully.2. Check system for leaks and perform pump maintenance.3. Ensure the column oven is stable at the set temperature.
Poor Resolution 1. Loss of column efficiency.2. Inappropriate mobile phase composition.1. Flush the column or replace it.2. Adjust the ACN:Water ratio. Increasing the aqueous portion will increase retention and may improve the resolution between closely eluting peaks.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative analysis of 2-methylpyridine. By controlling the mobile phase pH to ensure complete protonation of the analyte, excellent peak shape and reproducible chromatography are achieved. The comprehensive validation protocol, aligned with ICH guidelines, confirms that this method is fit for its intended purpose in quality control and research environments.

References

  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column.
  • mVOC 4.0. (n.d.). 2-methylpyridine.
  • FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399).
  • ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888).
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • ResearchGate. (n.d.). HPLC analysis of original 2-Picoline solution (a) and after treatment....
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • National Institutes of Health. (n.d.). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations....
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.

Sources

Application Note: A Robust and Validated LC/MS/MS Method for the Quantitative Determination of Pyridine Hydrochloride Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine hydrochloride derivatives represent a significant class of compounds in pharmaceutical development, finding application in a wide array of therapeutic areas. Given their prevalence and potent biological activity, a robust and reliable analytical method for their quantitative determination in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method for the sensitive and selective quantification of pyridine hydrochloride derivatives in plasma. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3][4]

The inherent polarity of pyridine hydrochloride derivatives can present challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention.[5] This method addresses this by employing a mixed-mode liquid chromatography approach, providing excellent separation and peak shape.[5] Furthermore, the high sensitivity and specificity of tandem mass spectrometry make it the ideal detection technique for accurately measuring low concentrations of these analytes in complex biological samples.[6][7]

Methodology

A full validation of this bioanalytical method was conducted to demonstrate its suitability for its intended purpose.[2][4] The validation assessed selectivity, specificity, calibration curve performance, limits of quantitation, accuracy, precision, and stability.[3]

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix, removing potential interferences and concentrating the sample for analysis.[8] Supported Liquid Extraction (SLE) was chosen for its efficiency and high recovery for this class of compounds.

Protocol: Supported Liquid Extraction (SLE)

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of an internal standard (IS) working solution (a structurally similar pyridine derivative). Vortex for 10 seconds.

  • Acidification: Add 100 µL of 1% formic acid in water to the sample. Vortex for 10 seconds. This step ensures the pyridine hydrochloride derivatives are in their protonated form, aiding in their extraction.

  • Loading: Load the entire pre-treated sample onto a 96-well SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent.

  • Equilibration: Allow the sample to equilibrate on the sorbent for 5 minutes. During this time, the aqueous sample spreads over the surface of the diatomaceous earth support.[8]

  • Elution: Add 600 µL of elution solvent (e.g., dichloromethane/isopropanol, 90:10 v/v) to the wells. Allow the solvent to flow under gravity for 5 minutes.

  • Second Elution: Add a second aliquot of 600 µL of the elution solvent and allow it to flow for another 5 minutes.

  • Drying: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Liquid Chromatography

The chromatographic separation was optimized to achieve a balance between analysis time and resolution from endogenous matrix components.

Table 1: Chromatographic Conditions

ParameterCondition
LC System Agilent 1290 Infinity II LC System or equivalent
Column Primesep 200 (2.1 x 150 mm, 5-µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Parameter Selection:

  • Mixed-Mode Column: A Primesep 200 column was selected for its ability to retain polar compounds like pyridine derivatives, which show limited retention on conventional C18 columns.[5]

  • Acidified Mobile Phase: The use of formic acid in the mobile phase ensures the analytes remain protonated, leading to better peak shape and ionization efficiency in the mass spectrometer.

Mass Spectrometry

Detection was performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was employed for its high selectivity and sensitivity.

Table 2: Mass Spectrometry Conditions

ParameterCondition
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ions for each pyridine hydrochloride derivative and the internal standard need to be determined through infusion and optimization experiments. The fragmentation of pyridine-containing compounds often involves the loss of the pyridine ring or side chains.[9][10]

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 1[M+H]+Fragment 1100Optimized
Analyte 1[M+H]+Fragment 2100Optimized
Internal Standard[IS+H]+IS Fragment 1100Optimized
Internal Standard[IS+H]+IS Fragment 2100Optimized
Method Validation

The method was validated in accordance with the ICH M10 guidelines.[1][2][3][4]

Workflow for Bioanalytical Method Validation

cluster_0 Method Development cluster_1 Pre-Study Validation cluster_2 In-Study Validation MD_Select Selectivity & Specificity MD_Cal Calibration Curve MD_Select->MD_Cal MD_LOD LOD & LLOQ MD_Cal->MD_LOD MD_Acc Accuracy & Precision MD_LOD->MD_Acc MD_Stab Stability MD_Acc->MD_Stab PSV_Acc_Prec Accuracy & Precision (Inter-day) MD_Stab->PSV_Acc_Prec PSV_Dilution Dilution Integrity PSV_Acc_Prec->PSV_Dilution PSV_Matrix Matrix Effect PSV_Dilution->PSV_Matrix ISV_QC QC Samples with each batch PSV_Matrix->ISV_QC ISV_ISR Incurred Sample Reanalysis ISV_QC->ISV_ISR

Caption: A flowchart of the bioanalytical method validation process.

Summary of Validation Results

The validation results demonstrated that the method is accurate, precise, and reliable for the intended application.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria (ICH M10)
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect CV of the IS-normalized matrix factor ≤ 15%
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration within ±15% of the nominal concentration

Results and Discussion

This LC/MS/MS method provides a robust and reliable means for the quantitative determination of pyridine hydrochloride derivatives in biological matrices. The use of a mixed-mode column effectively addresses the challenge of retaining these polar compounds, while the sensitivity of the triple quadrupole mass spectrometer allows for low detection limits.

LC/MS/MS Analysis Workflow

Sample Biological Sample Prep Sample Preparation (SLE) Sample->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data Result Quantitative Result Data->Result

Caption: The general workflow for LC/MS/MS analysis.

Potential Challenges and Troubleshooting:

  • Matrix Effects: Ion suppression or enhancement due to co-eluting endogenous components can affect accuracy and precision. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[11] If significant matrix effects are observed, further optimization of the sample preparation or chromatography may be necessary.

  • Analyte Stability: The stability of pyridine hydrochloride derivatives in the biological matrix and during the analytical process should be thoroughly evaluated. This includes freeze-thaw stability, short-term benchtop stability, and long-term storage stability.

  • Metabolite Interference: In early drug development, information on metabolism may be limited. It is crucial to ensure that the chromatographic method separates the parent drug from any potential metabolites that could cause interference.[12]

This application note describes a detailed and validated LC/MS/MS method for the quantitative analysis of pyridine hydrochloride derivatives in biological matrices. The method is sensitive, selective, and robust, making it suitable for supporting drug development from preclinical to clinical phases. Adherence to established validation guidelines ensures the generation of high-quality, reliable data for regulatory submissions.

References

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation.
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
  • International Council for Harmonisation. M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.
  • Petucci, C., et al. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods Mol Biol. 2019;1996:61-73.
  • Venugopal, N., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. J Pharm Biomed Anal. 2012 Nov;70:558-63.
  • Ghassempour, A., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Anal Bioanal Chem. 2020 Jul;412(18):4347-4357.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • Bioanalytical Sample Preparation. Agilent Technologies.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program.
  • American Association for Clinical Chemistry. Validation of clinical LC-MS/MS methods: What you need to know.
  • American College of Clinical Pharmacology. FDA Announces Guidance on M10 Bioanalytical Method Validation.
  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Piperidin-4-yl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-piperidin-4-yl-acetamide derivatives. Drawing from established chemical principles and field-proven insights, this document is structured to address common challenges encountered during synthesis, ensuring a robust and efficient workflow.

I. Synthetic Overview & Core Challenges

The synthesis of 2-piperidin-4-yl-acetamide derivatives typically involves a multi-step sequence, beginning with the construction or functionalization of the piperidine ring, followed by the formation of the acetamide side chain. The general synthetic approach can be visualized as follows:

Synthetic_Workflow cluster_0 Piperidine Core Synthesis cluster_1 Amide Bond Formation Start Piperidone Precursor Protect N-Protection (e.g., Boc, Cbz) Start->Protect Protection Functionalize Introduction of Acetic Acid Moiety Precursor Protect->Functionalize e.g., Reductive Amination Couple Amide Coupling Functionalize->Couple Coupling with Amine Deprotect N-Deprotection Couple->Deprotect Removal of Protecting Group Final_Product 2-Piperidin-4-yl-acetamide Derivative Deprotect->Final_Product

Figure 1: General synthetic workflow for 2-piperidin-4-yl-acetamide derivatives.

The primary challenges in this synthesis often arise during two key stages: the formation and functionalization of the piperidine ring and the amide bond formation. This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-piperidin-4-yl-acetamide derivatives.

Q1: My reductive amination to form the N-substituted piperidine is giving low yields. What are the likely causes?

A: Low yields in reductive amination are a frequent issue and can often be traced back to several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and the amine is a critical equilibrium step. For less reactive amines or ketones, this equilibrium may not favor the imine.

  • Inactive Reducing Agent: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.

  • Incorrect pH: The pH of the reaction is crucial. For reductive aminations with reagents like NaBH₃CN, a mildly acidic environment (pH 4-6) is optimal to facilitate imine formation without decomposing the reducing agent.[1]

  • Steric Hindrance: Bulky substituents on either the piperidone or the amine can significantly impede the reaction.

For a detailed walkthrough on troubleshooting this specific issue, please refer to the Troubleshooting Guide: Reductive Amination .

Q2: I am observing a significant amount of the reduced piperidone (alcohol) as a byproduct in my reductive amination. How can I prevent this?

A: The formation of the corresponding alcohol is a common side reaction, particularly when using less selective reducing agents. To minimize this:

  • Choice of Reducing Agent: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is specifically designed for reductive amination and is less likely to reduce the ketone directly.[2]

  • Sequential Addition: Ensure the imine has sufficient time to form before introducing the reducing agent. This can be achieved by pre-stirring the ketone and amine together for a period (e.g., 30-60 minutes) before adding the hydride.[3]

Q3: My amide coupling reaction is sluggish or failing. What should I investigate first?

A: Failed amide couplings are often due to issues with the activation of the carboxylic acid or the nucleophilicity of the amine. Key areas to investigate include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.

A comprehensive guide to resolving these issues can be found in the Troubleshooting Guide: Amide Bond Formation .

Q4: I am struggling with the purification of my final 2-piperidin-4-yl-acetamide derivative. What are some effective strategies?

A: Purification can be challenging due to the polar nature of the final product. Here are some strategies:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/ether.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography is standard. Due to the basic nature of the piperidine nitrogen, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent tailing.

  • Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification. The free base can then be regenerated.

III. Troubleshooting Guides

This section provides in-depth, step-by-step guidance on resolving more complex synthetic challenges.

A. Troubleshooting Guide: Reductive Amination of Piperidone Precursors

Problem: Low yield or no reaction in the reductive amination of a piperidone with an amine.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Reagents Verify Reagent Quality (Amine, Ketone, Reducing Agent) Start->Check_Reagents Optimize_Imine Optimize Imine/Iminium Ion Formation Check_Reagents->Optimize_Imine Reagents OK Check_pH Is pH optimal (4-6)? Optimize_Imine->Check_pH Add_Acid Add catalytic weak acid (e.g., AcOH) Check_pH->Add_Acid No Remove_Water Use dehydrating agent (e.g., molecular sieves) or azeotropic removal Check_pH->Remove_Water Yes Add_Acid->Remove_Water Select_Reducer Select Appropriate Reducing Agent Remove_Water->Select_Reducer Use_STAB Switch to STAB for better selectivity Select_Reducer->Use_STAB Monitor_Reaction Monitor reaction progress (TLC, LC-MS) Use_STAB->Monitor_Reaction

Figure 2: Decision workflow for troubleshooting low yields in reductive amination.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality:

    • Question: Are your starting materials pure and is your reducing agent active?

    • Action: Confirm the purity of your piperidone and amine via NMR or GC-MS. Use a fresh, unopened container of the reducing agent (e.g., STAB, NaBH₃CN) that has been stored under dry conditions.[3]

  • Optimize Imine/Iminium Ion Formation:

    • Question: Is the initial equilibrium to form the imine/iminium ion unfavorable?

    • Action:

      • pH Adjustment: The formation of the iminium ion is pH-dependent. An optimal range is typically between 4 and 6.[1] Add a catalytic amount of a weak acid, such as acetic acid, to maintain this pH range.

      • Water Removal: The formation of an imine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by adding a dehydrating agent like powdered 4Å molecular sieves or by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water before adding the reducing agent.[3]

  • Choice of Reducing Agent and Solvent:

    • Question: Is your reducing agent appropriate for your substrate and reaction conditions?

    • Action:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations as it is less likely to reduce the starting ketone and is effective under mildly acidic conditions.[2] It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is toxic. It is often used in protic solvents like methanol (MeOH).

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone. If used, it is best to first form the imine and then add NaBH₄ at a low temperature (e.g., 0 °C).[2]

    • Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents can participate in hydrogen bonding and may affect the equilibrium of imine formation. Aprotic solvents are often preferred for STAB-mediated reactions. The solubility of ammonia and other reactants can also be a factor in solvent selection.[4]

B. Troubleshooting Guide: Amide Bond Formation

Problem: Low yield or incomplete conversion in the coupling of a 2-(piperidin-4-yl)acetic acid derivative with an amine.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Activation Ensure Complete Carboxylic Acid Activation Start->Check_Activation Increase_Reagent Increase equivalents of coupling reagent Check_Activation->Increase_Reagent Switch_Reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) Increase_Reagent->Switch_Reagent Check_Amine Assess Amine Nucleophilicity Switch_Reagent->Check_Amine Add_Base Add a non-nucleophilic base (e.g., DIPEA) Check_Amine->Add_Base Control_Temp Control reaction temperature Add_Base->Control_Temp Address_Sterics Address Steric Hindrance Control_Temp->Address_Sterics Acyl_Fluoride Consider forming an acyl fluoride intermediate Address_Sterics->Acyl_Fluoride Monitor_Reaction Monitor reaction progress (TLC, LC-MS) Acyl_Fluoride->Monitor_Reaction

Figure 3: Decision workflow for troubleshooting low yields in amide coupling.

Step-by-Step Troubleshooting:

  • Optimize Carboxylic Acid Activation:

    • Question: Is the carboxylic acid being efficiently activated?

    • Action:

      • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC or DCC in the presence of an additive like HOBt or Oxyma are effective. For more challenging couplings, especially with sterically hindered substrates, consider using more potent uronium/aminium salts like HATU, HBTU, or COMU.[5] HATU is often a good choice as it is highly efficient and can minimize racemization.[6][7]

      • Stoichiometry: Ensure you are using a sufficient amount of the coupling reagent (typically 1.1-1.5 equivalents).

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the activated species.

  • Ensure Amine Nucleophilicity:

    • Question: Is the amine sufficiently nucleophilic?

    • Action:

      • Base Addition: The carboxylic acid can protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the acid and maintain a basic environment. Typically, 2-3 equivalents of base are used.

      • Salt-free Amine: If the amine is used as a salt (e.g., hydrochloride), ensure enough base is added to liberate the free amine.

  • Address Steric Hindrance:

    • Question: Are bulky groups on the acid or amine preventing the reaction?

    • Action:

      • More Reactive Intermediates: For extremely hindered couplings, converting the carboxylic acid to a more reactive species like an acyl fluoride can be highly effective.[5]

      • Reaction Conditions: Increasing the reaction temperature may help overcome the activation energy barrier, but this should be done with caution as it can also lead to side reactions and racemization.

  • Minimize Side Reactions:

    • Question: Are side reactions, such as racemization or byproduct formation, reducing the yield?

    • Action:

      • Racemization: This is a concern when coupling chiral carboxylic acids. Using additives like HOBt or HOAt can suppress racemization. Running the reaction at a lower temperature can also be beneficial.[8]

      • Byproduct Formation from Coupling Reagents: HATU and HBTU can generate byproducts that may complicate purification. Understanding the nature of these byproducts can aid in designing an effective workup and purification strategy.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations in the synthesis of 2-piperidin-4-yl-acetamide derivatives.

Protocol 1: N-Boc Protection of 4-Aminopiperidine

This protocol describes the protection of the piperidine nitrogen, a crucial step for selective functionalization.

  • Materials: 4-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 4-aminopiperidine (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines a general procedure for the amide bond formation using HATU.

  • Materials: N-Boc-2-(piperidin-4-yl)acetic acid, amine, HATU, DIPEA, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Boc-2-(piperidin-4-yl)acetic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes for pre-activation.

    • Add the desired amine (1.05 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Materials: N-Boc protected 2-piperidin-4-yl-acetamide derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[9]

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

V. Data Presentation

The following table summarizes a comparison of common amide coupling reagents. The choice of reagent can significantly impact yield and reaction time, especially for challenging substrates.

Coupling ReagentAdditiveBaseTypical SolventRelative ReactivityNotes
EDC HOBt/OxymaDIPEA/NMMDMF/DCMGoodCost-effective, but may be slow for hindered substrates.
DCC HOBt/OxymaDIPEA/NMMDCMGoodByproduct (DCU) is insoluble and can be filtered off.
HATU -DIPEA/NMMDMFExcellentHighly efficient, low racemization, good for hindered substrates.[6][7]
HBTU -DIPEA/NMMDMFVery GoodSimilar to HATU, but can be slightly less reactive.
COMU -DIPEA/NMMDMFExcellentOxyma-based reagent, highly reactive and low racemization.[5]

VI. References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kaur, R., & Kishore, D. (2014). Recent advances in the synthesis of piperidines: a review. Synthetic Communications, 44(13), 1805-1845.

  • O'Neil, I. A. (2017). Recent advances in the synthesis of piperidines: functionalization of preexisting ring systems. Advances in Heterocyclic Chemistry, 123, 1-60.

  • Song, J., et al. (2017). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology, 7(21), 5033-5043. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link]

  • European Patent Office. (1998). PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. EP 0983238 B1. [Link]

  • Wang, M., Wang, W., & Qu, G. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Conference on Materials Engineering and Materials Science (MEMS 2015) (pp. 539-542). Atlantis Press.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Chen, F. M., & Benoiton, N. L. (1979). Mixed anhydrides in peptide synthesis. Reduction of urethane formation and racemization using N-methylpiperidine as the tertiary amine base. The Journal of Organic Chemistry, 44(13), 2299-2300.

  • YouTube. (2023). HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM | ACETIC ACID | AMMONIUM CHLORIDE | ORGANIC CHEMISTRY 12 |. [Link]

  • Royal Society of Chemistry. (2021). Mild general synthesis of 4-substituted piperidines. [Link]

  • PubMed Central. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • ResearchGate. (2017). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • ResearchGate. (2013). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • SciSpace. (1922). Catalysis of the formation and hydrolysis of acetamide by acetic acid. [Link]

  • ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • BORIS Portal. (2022). Green Chemistry. [Link]

  • ResearchGate. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. [Link]

  • Royal Society of Chemistry. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Online Inhibitor. (2025). Reimagining Amide Bond Formation: Strategic Insights for.... [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2020). Substituted piperidine challenge. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • PubMed. (2002). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ResearchGate. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Accounts of Chemical Research. (2022). Ynamide Coupling Reagents: Origin and Advances. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

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Technical Support Center: Mitigating hERG Inhibition in Piperidin-4-yl-acetamide MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. This guide is designed to provide in-depth, practical solutions for a critical challenge in this field: mitigating off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The piperidin-4-yl-acetamide scaffold has shown promise for potent MCH-R1 antagonism but is often associated with hERG liability, which can lead to cardiotoxicity.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to navigate this complex issue.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the interplay between MCH-R1 antagonism and hERG inhibition.

Q1: Why are piperidin-4-yl-acetamide MCH-R1 antagonists prone to hERG inhibition?

A1: The propensity for hERG inhibition stems from shared pharmacophoric features between MCH-R1 antagonists and known hERG blockers.[2][4] Typically, hERG inhibitors are lipophilic, contain a basic amine, and possess aromatic moieties that can engage in cation-π and π-π stacking interactions within the hERG channel's inner pore.[5] The piperidin-4-yl-acetamide scaffold often incorporates these features to achieve high affinity for the MCH-R1 receptor.[1][6] Specifically, the basic nitrogen of the piperidine ring and the overall lipophilicity required for blood-brain barrier penetration in centrally-acting MCH-R1 antagonists contribute significantly to this off-target activity.[7]

Q2: What is the mechanism of MCH-R1 signaling, and how does it differ from the function of the hERG channel?

A2: MCH-R1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a role in regulating energy homeostasis and feeding behavior.[2][8] Upon binding of the neuropeptide melanin-concentrating hormone (MCH), MCH-R1 couples to Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in intracellular calcium, respectively.[9][10] In contrast, the hERG gene encodes the α-subunit of a voltage-gated potassium channel (Kv11.1) crucial for cardiac repolarization.[11][12][13] Inhibition of this channel prolongs the QT interval of the electrocardiogram, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[14]

Q3: What are the key structural features of a compound that influence hERG inhibition?

A3: Several physicochemical properties are linked to hERG inhibition. High lipophilicity (logP), the presence of a basic nitrogen atom (pKa), and the presence of aromatic rings are primary contributors.[5][15] Quantitative structure-activity relationship (QSAR) studies on 2-piperidin-4-yl-acetamide derivatives have shown that hydrophobic properties are favorable for both MCH-R1 antagonism and hERG blocking activities, while the presence of polar or electronegative groups is detrimental to both.[1][6] Flexible aromatic rings also tend to increase hERG blocking activity.[1][6]

Q4: What is a typical safety margin for hERG inhibition in drug discovery?

A4: While there is no strict cutoff, a common goal in many drug discovery programs is to achieve a safety margin where the IC50 for hERG inhibition is at least 30 to 50 times greater than the therapeutic unbound plasma concentration of the drug.[11] A less than 30-fold difference is often considered a high risk.[16]

Q5: Are there computational tools to predict hERG liability early in the design phase?

A5: Yes, various in silico models are available to predict hERG inhibition. These include 2D and 3D-QSAR models, pharmacophore models, and machine learning or deep learning algorithms.[17][18][19] These computational tools can provide a rapid and cost-effective way to screen compounds and prioritize those with a lower predicted risk of hERG toxicity before synthesis and in vitro testing.[17]

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Problem 1: High hERG affinity observed in a promising MCH-R1 antagonist.

Underlying Cause: The compound likely possesses key physicochemical properties that favor binding to the hERG channel, such as high lipophilicity and a strongly basic nitrogen.

Troubleshooting Workflow:

Caption: Workflow for mitigating hERG affinity.

Step-by-Step Mitigation Strategies:

  • Analyze Physicochemical Properties:

    • Calculate the cLogP and pKa of your compound. High values in both are strong indicators of hERG liability.[15][20]

  • Medicinal Chemistry Strategies to Reduce hERG Affinity:

    • Reduce Basicity: The basicity of the piperidine nitrogen is a key driver of hERG binding.

      • Introduce electron-withdrawing groups near the nitrogen to lower its pKa. Examples include adding a fluorine atom to the piperidine ring or replacing it with a morpholine or piperazine.[5]

      • Convert the aliphatic amine to a less basic aniline or an amide.[5]

    • Decrease Lipophilicity: High lipophilicity increases the concentration of the compound in the cell membrane where the hERG channel resides.[5]

      • Introduce polar functional groups such as hydroxyls or amides.

      • Replace lipophilic aromatic rings with more polar heterocyclic systems.[21]

    • Disrupt Aromatic Interactions: The hERG binding pocket has aromatic residues that facilitate π-π stacking.

      • Remove or replace aromatic rings to disrupt these interactions.[5]

  • Iterative Design and Testing:

    • Synthesize a focused library of analogs based on the strategies above.

    • Re-evaluate both MCH-R1 potency and hERG inhibition to understand the structure-activity relationship (SAR) and structure-liability relationship (SLR).

Problem 2: Inconsistent or variable hERG inhibition data from in vitro assays.

Underlying Cause: Variability in hERG assay results can be notorious and is often due to experimental conditions, compound properties, or the specific assay format used.[5]

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent hERG assay data.

Step-by-Step Mitigation Strategies:

  • Compound Solubility:

    • Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate concentration measurements and variable results.

    • Action: Visually inspect for precipitation. Consider using a surfactant in the extracellular medium to improve solubility, though this should be validated.[14]

  • Assay Temperature:

    • hERG channel kinetics are temperature-dependent.[22]

    • Action: Ensure a consistent and controlled temperature during the assay. For more physiologically relevant data, consider running experiments at 37°C.[22]

  • Electrophysiology Protocol:

    • The voltage protocol used to elicit hERG currents can significantly impact the results.

    • Action: Use a standardized voltage protocol, such as those recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[22]

  • Assay Platform:

    • Manual patch clamp is the gold standard but is low-throughput.[23] Automated patch clamp systems offer higher throughput but may have different sensitivities.[14][24][25]

    • Action: Understand the limitations of your chosen platform. If using automated patch clamp, ensure proper cell preparation and quality control.

III. Key Experimental Protocols

This section provides detailed methodologies for essential experiments.

Protocol 1: Automated Patch Clamp Assay for hERG Inhibition

This protocol is adapted for a higher-throughput screening environment.

Objective: To determine the IC50 value of a test compound for inhibition of the hERG potassium channel.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel.

  • Cell culture medium and reagents.

  • Extracellular and intracellular solutions for patch clamp recording.

  • Automated patch clamp system (e.g., QPatch, IonFlux).

  • Test compounds and a positive control (e.g., E-4031, dofetilide).

Procedure:

  • Cell Preparation:

    • Culture hERG-expressing cells according to standard protocols.

    • On the day of the experiment, harvest cells and prepare a single-cell suspension in the extracellular solution at the optimal density for your automated system.

  • System Setup:

    • Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and compound plates.

  • Data Acquisition:

    • Establish a whole-cell configuration.

    • Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.[24]

    • Record a stable baseline current.

    • Apply increasing concentrations of the test compound, allowing for sufficient incubation time at each concentration.

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current to the baseline reading.

    • Plot the normalized current against the compound concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.

Protocol 2: MCH-R1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the MCH-R1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing MCH-R1.

  • Radioligand (e.g., [¹²⁵I]-MCH).

  • Assay buffer.

  • Test compounds.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup:

    • In a microplate, combine the MCH-R1 containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled MCH).

  • Incubation:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Counting:

    • Dry the filter mat and add scintillation fluid.

    • Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition binding model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

IV. Data Summary

The following table provides a hypothetical example of data that might be generated during a lead optimization campaign to mitigate hERG risk.

CompoundMCH-R1 Ki (nM)hERG IC50 (µM)hERG/MCH-R1 RatiocLogPpKa
Lead 1 50.51004.29.5
Analog 1a 101515003.59.5
Analog 1b 82531254.18.2
Analog 1c 15>50>33333.48.1
  • Analog 1a: Reduced lipophilicity led to a significant improvement in the hERG/MCH-R1 ratio, with a modest loss in MCH-R1 potency.

  • Analog 1b: Reducing basicity had a dramatic effect on hERG inhibition while largely maintaining MCH-R1 affinity.

  • Analog 1c: Combining both strategies resulted in the best overall profile, effectively eliminating the hERG liability.

V. Signaling Pathway Diagram

MCHR1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 binds G_alpha_i Gαi MCHR1->G_alpha_i activates G_alpha_q Gαq MCHR1->G_alpha_q activates ERK ERK MCHR1->ERK activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC PLC G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates IP3 IP3 PLC->IP3 produces Ca2 [Ca²⁺]i IP3->Ca2 increases

Caption: MCH-R1 signaling pathway.

This guide provides a comprehensive framework for understanding and addressing hERG inhibition in the context of piperidin-4-yl-acetamide MCH-R1 antagonist development. By systematically applying the troubleshooting and medicinal chemistry strategies outlined, researchers can enhance the safety profiles of their lead compounds and increase the probability of success in developing novel therapeutics.

VI. References

  • Melanin-concentrating hormone receptor 1 - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Structural Analysis of 2-Piperidin-4-yl-Actamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities. (2012). Medicinal Chemistry, 8(2), 223-236. [Link]

  • Hu, D., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Retrieved January 10, 2026, from [Link]

  • Kasai, M., et al. (2013). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 168(2), 425-438. [Link]

  • Novel mch receptor antagonists. (n.d.). Google Patents. Retrieved January 10, 2026, from

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024, August 16). YouTube. Retrieved January 10, 2026, from [Link]

  • hERG channel inhibition & cardiotoxicity. (2023, October 5). YouTube. Retrieved January 10, 2026, from [Link]

  • Kim, B. H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3807. [Link]

  • Moorthy, N. S. H. N., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 223-236. [Link]

  • Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]

  • Kim, B. H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3807. [Link]

  • Kongsamut, S., et al. (2012). In silico prediction of hERG inhibition. Current Computer-Aided Drug Design, 8(2), 117-129. [Link]

  • Rivera, G., et al. (2014). MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. Mini-Reviews in Medicinal Chemistry, 14(11), 903-916. [Link]

  • Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology, 144(8), 3514-3523. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2017). Methods in Molecular Biology, 1541, 149-162. [Link]

  • Valko, K., et al. (2019). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Scientific Reports, 9(1), 1-10. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. (n.d.). Sophion Bioscience. Retrieved January 10, 2026, from [Link]

  • Stary-Bain, K., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 5038-5053. [Link]

  • Didziapetris, R., & Lanevskij, K. (2022). Physicochemical QSAR analysis of hERG inhibition revisited: towards a quantitative potency prediction. Journal of Computer-Aided Molecular Design, 36(12), 837-849. [Link]

  • In Silico Prediction of hERG Potassium Channel Blockage by Chemical Category Approaches. (2023). Journal of Chemical Information and Modeling, 63(19), 6049-6062. [Link]

  • Singh, S., et al. (2020). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 11, 882. [Link]

  • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 10, 2026, from [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. (2021). Biophysical Journal, 120(15), 3046-3058. [Link]

  • Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. (2016). Frontiers in Endocrinology, 7, 13. [Link]

  • Zhang, Y., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Molecular Informatics, 42(5), e2200236. [Link]

  • Didziapetris, R., & Lanevskij, K. (2022). Physicochemical QSAR analysis of hERG inhibition revisited: towards a quantitative potency prediction. Journal of Computer-Aided Molecular Design, 36(12), 837-849. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2017). Methods in Molecular Biology, 1541, 149-162. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-Methylpyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-methylpyridine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important chemical scaffold. 2-Amino-4-methylpyridine and its derivatives are crucial building blocks in pharmaceuticals, noted for their role as inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[1][2][3] However, their synthesis can be fraught with challenges, from low yields to problematic side reactions and regioselectivity issues.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to build a more robust understanding for future synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to access the 2-amino-4-methylpyridine core?

There are two predominant strategies for synthesizing the 2-amino-4-methylpyridine scaffold:

  • The Chichibabin Reaction: This classic method involves the direct amination of a pyridine ring (in this case, 4-methylpyridine or γ-picoline) using an alkali metal amide, typically sodium amide (NaNH₂).[4] It's a powerful method for introducing an amino group at the C2 position. However, it traditionally requires harsh conditions (high temperatures) and can suffer from side reactions and the formation of isomeric byproducts.[5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This is arguably the more versatile and commonly employed method in modern synthesis. It involves reacting a 2-halo-4-methylpyridine (e.g., 2-chloro- or 2-bromo-4-methylpyridine) with an amine source. This approach offers greater control over regioselectivity and is compatible with a wider range of functional groups, though it requires the synthesis of the halogenated precursor.[8][9]

Q2: I am starting a new project. How do I choose the best synthetic route for my target analogue?

The optimal route depends on the complexity of your target molecule and the availability of starting materials.

  • Choose the Chichibabin reaction if:

    • Your target is the parent 2-amino-4-methylpyridine or a simple, robust analogue.

    • You are performing a large-scale synthesis where the cost of starting materials is a primary concern (γ-picoline is inexpensive).

    • Your molecule can withstand harsh, basic conditions and high temperatures.

  • Choose Nucleophilic Aromatic Substitution (SNAr) if:

    • Your target molecule contains sensitive functional groups that would not survive high temperatures or strongly basic conditions.

    • You need to install a substituted amine (secondary or tertiary) at the C2 position.

    • You require high regioselectivity and a cleaner reaction profile. This is the preferred route for complex drug discovery programs.[8][10]

  • Consider de novo synthesis (building the ring from acyclic precursors) if:

    • You need a highly substituted or complex substitution pattern that is not easily accessible from pre-formed pyridine rings. Methods like the Hantzsch pyridine synthesis or multi-component reactions offer ways to build the core with the desired functionality already in place.[11][12][13]

Troubleshooting Guide: Improving Reaction Yield

This section addresses common problems encountered during synthesis, providing insights into their chemical origins and offering validated solutions.

Problem 1: Low Yield in a Chichibabin Reaction

The direct amination of 4-picoline often results in disappointing yields. Let's break down the likely culprits and how to address them.

Potential Cause A: Incomplete Reaction or Decomposition

The classic Chichibabin reaction requires high temperatures, which can lead to thermal decomposition of starting materials or products. Conversely, insufficient temperature can lead to an incomplete reaction.

Solution: Optimize Reaction Conditions & Consider Milder Alternatives

  • Temperature & Pressure: While traditional methods use temperatures of 150°C or higher in solvents like toluene, modern approaches have found that conducting the reaction under pressure can improve yields.[5][7] Applying pressure (e.g., >50 psi) and adding ammonia to the gas phase can significantly enhance the reaction efficiency.[5]

  • Milder Reagents: Recent advancements have introduced milder conditions. A notable example uses sodium hydride (NaH) with lithium iodide (LiI) in THF at much lower temperatures (65-85°C), providing excellent yields and avoiding the hazards of sodium amide.[4]

Potential Cause B: Formation of Isomeric Byproducts

For substituted pyridines, the Chichibabin reaction can yield a mixture of isomers. For example, the amination of 3-methylpyridine (β-picoline) is known to produce both 2-amino-3-methylpyridine and 2-amino-5-methylpyridine.[6][7]

Solution: Control Regioselectivity Through Reaction Parameters

Research has shown that isomer ratios are not fixed and can be influenced by reaction conditions.

  • Ammonia Partial Pressure: Increasing the partial pressure of ammonia in the reaction vessel has been demonstrated to favorably alter isomer ratios, often increasing the yield of the less common isomer.[5][7] This is a critical parameter to investigate during optimization.

Parameter Effect on Yield/Selectivity Reference
Increased Pressure Generally improves overall yield of aminated products.[5]
Ammonia Partial Pressure Can significantly alter the ratio of isomeric products.[7]
Use of Additives (e.g., LiI with NaH) Allows for much lower reaction temperatures, reducing decomposition and improving safety.[4]

Workflow for Troubleshooting Chichibabin Reactions

cluster_incomplete Incomplete Reaction cluster_isomers Isomer Formation start Low Yield in Chichibabin Reaction check_completion Is the reaction going to completion? (Check by TLC/LCMS) start->check_completion check_isomers Are isomeric byproducts the major issue? check_completion->check_isomers Yes incomplete_yes Yes check_completion->incomplete_yes No isomer_yes Yes check_isomers->isomer_yes incomplete_no No optimize_temp Increase temperature or switch to a higher boiling solvent. incomplete_yes->optimize_temp milder_method Adopt milder protocol: NaH/LiI in THF at 65-85°C optimize_temp->milder_method pressurize Use a pressurized vessel with added ammonia gas. milder_method->pressurize adjust_pressure Systematically vary ammonia partial pressure to alter isomer ratio. isomer_yes->adjust_pressure alt_route Consider an alternative, more regioselective synthesis (e.g., SNAr). adjust_pressure->alt_route

Caption: Troubleshooting workflow for low yield in Chichibabin reactions.

Problem 2: Low Yield in SNAr Amination of 2-Halo-4-methylpyridine

This is a common and frustrating issue. The reactivity of halopyridines can be sluggish compared to other aromatic systems.

Potential Cause A: Poor Leaving Group or Inactive Substrate

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the pyridine ring.

Solution: Choose the Right Halogen and Consider Activation

  • Leaving Group Ability: For SNAr on electron-deficient rings like pyridine, the reactivity order is F > Cl > Br > I. A 2-fluoro-4-methylpyridine will be significantly more reactive than its chloro or bromo counterparts. If your synthesis allows, starting with the fluoro-analogue is ideal.

  • Activation via N-Oxide: If even the fluoro-analogue is unreactive, the pyridine ring can be "activated" by converting it to a pyridine-N-oxide. The N-oxide group is strongly electron-withdrawing, making the C2 and C6 positions highly susceptible to nucleophilic attack. The amination can then be performed, followed by reduction of the N-oxide back to the pyridine.[14][15]

Mechanism of SNAr on a Pyridine Ring

reactants Py-X + Nu:⁻ transition_state [Meisenheimer Complex]⁻ reactants->transition_state Attack at C2 products Py-Nu + X⁻ transition_state->products Loss of Leaving Group (X⁻)

Caption: General mechanism for SNAr on a halopyridine.

Potential Cause B: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature is critical for driving the amination to completion.

Solution: Systematic Optimization

  • Solvent: While polar aprotic solvents like DMF or DMSO are traditional choices, recent studies have shown that water can be an excellent and environmentally benign solvent for these aminations, often leading to high yields.[10]

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu are often effective. However, weaker bases like K₂CO₃ can also work, depending on the substrate and nucleophile. A screening of bases is recommended.[10]

  • Temperature: Microwave irradiation can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[8]

Advanced Strategies: Synthesis via Pyridine-N-Oxides

When direct amination or SNAr fails, or if you need to functionalize an unsubstituted C-H bond, the pyridine-N-oxide route is a powerful alternative.

Q3: How does the N-oxide strategy work for introducing an amino group?

This is a one-pot, multi-step process that activates a specific position on the pyridine ring for amination.[14][15]

  • Activation: The pyridine-N-oxide is treated with an activating agent, such as p-toluenesulfonyl anhydride (Ts₂O). This makes the C2 position highly electrophilic.

  • Nucleophilic Attack: An amine (often a protected amine like tert-butylamine) attacks the activated C2 position.

  • Deprotection/Rearomatization: An acid, such as trifluoroacetic acid (TFA), is added in situ to remove the protecting group and facilitate rearomatization to the 2-aminopyridine product.

This method is highly regioselective for the 2-position and is compatible with a broad range of functional groups.[14]

Experimental Protocols
Protocol 1: Modern, Mild Chichibabin-Type Amination[4]

This protocol avoids the use of hazardous sodium amide and high temperatures.

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) and lithium iodide (LiI, 2.0 eq).

  • Solvent & Amine: Add anhydrous tetrahydrofuran (THF) and the desired primary amine (2.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Substrate Addition: Add 4-methylpyridine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 65-85°C and monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized SNAr Amination in Water[10]

This protocol uses an environmentally friendly solvent and readily available reagents.

  • Setup: In a sealed vial, combine 2-chloro-4-methylpyridine (1.0 eq), the desired amine (1.5 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Solvent: Add deionized water to the vial.

  • Reaction: Seal the vial and heat the mixture to 140°C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

References
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. PubMed. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate.
  • A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH.
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. SciELO. [Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
  • Easy Access to 2-Aminopyridines - GalChimia. GalChimia. [Link]
  • General and Mild Preparation of 2-Aminopyridines - ResearchGate.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
  • Chichibabin reaction - Google Patents.
  • Chichibabin aminations of pyridine bases - Justia P
  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Chichibabin aminations of pyridine bases - Google Patents.
  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - NIH.
  • Milder Conditions for the Chichibabin Reaction - ChemistryViews. ChemistryViews. [Link]
  • Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC - NIH.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. University of Illinois. [Link]
  • Optimization of amination conditions with 8 - ResearchGate.
  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF.
  • Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. PrepChem.com. [Link]
  • Pyridine Synthesis: Cliff Notes - Baran Lab. Scripps Research. [Link]
  • Pyridines - GCW Gandhi Nagar Jammu. GCW Gandhi Nagar Jammu. [Link]
  • Pyridine Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids | ChemRxiv. Cambridge Open Engage. [Link]

Sources

Technical Support Center: Scaling Up (2-Methylpyridin-4-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide in-depth technical assistance for the synthesis of (2-Methylpyridin-4-yl)methanamine Dihydrochloride, addressing the common challenges encountered when transitioning from laboratory-scale to pilot or industrial-scale production. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of scale-up.

Frequently Asked Questions (FAQs)

Q1: My yield of (2-Methylpyridin-4-yl)methanamine drops significantly when moving from a 10g to a 1kg scale. What are the most likely causes?

A significant drop in yield during scale-up is a common issue and can often be traced back to a few key factors that become more pronounced at a larger scale.[1] These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and product degradation. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

  • Exotherm Control: The reduction of the nitrile or related starting material is often highly exothermic.[2] What is manageable in a small flask with an ice bath can become a serious safety hazard and a source of impurity formation at a larger scale if not properly controlled.

  • Reagent Addition Rate: The rate at which reagents, particularly the reducing agent, are added becomes critical. A rapid addition on a large scale can overwhelm the reactor's cooling capacity, leading to a runaway reaction.

  • Raw Material Quality: Impurities in starting materials that were negligible at a small scale can have a significant impact on a larger batch, potentially poisoning catalysts or participating in side reactions.[1]

Q2: What are the primary safety concerns when scaling up a synthesis involving sodium borohydride?

Sodium borohydride is a powerful reducing agent, and its handling on a large scale requires strict safety protocols. Key concerns include:

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents like water and alcohols to produce highly flammable hydrogen gas.[2][3] In a large, enclosed reactor, this can lead to a dangerous buildup of pressure and an explosion risk.

  • Exothermic Reaction: The reaction of sodium borohydride is highly exothermic.[2] A loss of cooling or improper control of the addition rate can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a runaway reaction.

  • Caustic Nature: Sodium borohydride solutions are basic. The addition of sodium hydroxide is sometimes used to stabilize the borohydride solution and reduce the rate of hydrolysis, increasing the pH to around 12.[2][4] Appropriate personal protective equipment (PPE) is essential to prevent chemical burns.

The appearance of new impurities on scale-up often points to issues with reaction kinetics and temperature control. Common impurities in pyridine derivative syntheses can include:

  • Over-reduction Products: If the reaction is not properly controlled, the desired amine can potentially undergo further reactions.

  • Condensation Products: Side reactions between the starting material, intermediates, or the final product can occur, especially in "hot spots" within the reactor.

  • Oxidation Products: Pyridine rings can be susceptible to oxidation, which may be more prevalent with longer reaction times or exposure to air during workup on a larger scale.

To minimize these, it is crucial to re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[1] Implementing controlled addition of reagents and closely monitoring the internal reaction temperature are also critical steps.[1]

Troubleshooting Guide

Issue 1: Poor or Inconsistent Conversion

Question: My large-scale hydrogenation of 2-methyl-4-cyanopyridine to (2-Methylpyridin-4-yl)methanamine is stalling or showing inconsistent conversion. What should I investigate?

Answer:

This is a frequent challenge in scaling up hydrogenation reactions. The root cause often lies in mass transfer limitations, catalyst activity, or the presence of impurities.

Troubleshooting Workflow:

Start Inconsistent Conversion Check_Agitation 1. Verify Agitation Efficiency - Is the impeller design and speed adequate for the reactor volume? - Are there dead zones with poor mixing? Start->Check_Agitation Check_H2 2. Check Hydrogen Delivery - Is the hydrogen pressure consistent? - Is the sparging system effectively dispersing hydrogen into the reaction mixture? Check_Agitation->Check_H2 Check_Catalyst 3. Evaluate Catalyst - Is the catalyst from a new batch? - Has the catalyst been properly handled to prevent deactivation? - Consider catalyst loading and potential poisoning. Check_H2->Check_Catalyst Check_Purity 4. Analyze Starting Material Purity - Are there impurities in the 2-methyl-4-cyanopyridine that could be poisoning the catalyst? Check_Catalyst->Check_Purity Solution Solution: - Optimize agitation. - Ensure efficient hydrogen dispersion. - Qualify new catalyst batches. - Purify starting materials if necessary. Check_Purity->Solution

Caption: Troubleshooting inconsistent hydrogenation conversion.

Detailed Steps & Explanations:

  • Agitation and Mass Transfer: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Inadequate agitation can lead to a situation where the reaction is limited by the rate at which hydrogen can dissolve into the liquid phase and reach the catalyst surface.

  • Hydrogen Delivery: The method of hydrogen introduction is important. A subsurface sparging tube that creates fine bubbles is more effective than simply introducing hydrogen into the headspace of the reactor.

  • Catalyst Activity and Deactivation: The catalyst (e.g., Palladium on carbon, Raney nickel) is susceptible to poisoning by impurities such as sulfur or other nitrogen-containing compounds.[5] Always qualify new batches of catalyst and starting materials.

  • Process Parameters: A systematic approach to re-evaluating and optimizing parameters like temperature, pressure, and catalyst loading at the larger scale is often necessary.[6]

Issue 2: Difficult Product Isolation and Purification

Question: After quenching my reaction, I'm struggling with the workup. The extraction is forming emulsions, and the final product is difficult to crystallize as the dihydrochloride salt. What can I do?

Answer:

Workup and isolation are often where the challenges of scale-up become most apparent. The increased volume and different equipment can significantly impact these steps.

Workup & Isolation Protocol:

StepActionRationale & Key Considerations
1. Reaction Quench After reaction completion, carefully quench any remaining reducing agent. For NaBH4, this is often done by the slow, controlled addition of an acid like HCl.CAUTION: This is highly exothermic and releases hydrogen gas. Ensure the reactor's cooling and venting systems are adequate.
2. Solvent Removal If the reaction was performed in a solvent like methanol, remove it under reduced pressure.This simplifies the subsequent extraction and prevents the desired product from being lost in the aqueous phase.
3. Aqueous Workup Add water and an appropriate organic solvent (e.g., ethyl acetate, MTBE). Adjust the pH to basic (e.g., pH 10-11) with a base like NaOH to ensure the amine is in its free base form.This allows the amine to be extracted into the organic layer. To combat emulsions, consider adding brine, filtering through a pad of celite, or allowing for a longer separation time.
4. Extraction Perform multiple extractions with the organic solvent to maximize recovery.Combine the organic extracts.
5. Salt Formation Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate, filter, and then add a solution of HCl in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the dihydrochloride salt.The choice of solvent for salt formation is critical for obtaining a crystalline solid. You may need to screen different solvents.[7]
6. Isolation & Drying Filter the precipitated solid, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Crystallization:

  • Solvent Screening: If the product oils out, experiment with different solvents or solvent mixtures for the salt formation.

  • Seeding: If you have a small amount of crystalline material, use it to seed the larger batch to induce crystallization.

  • Anti-Solvent Addition: Sometimes, the slow addition of an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product can promote crystallization.

Experimental Protocols

Protocol 1: Scale-Up of this compound Synthesis via Nitrile Reduction

This protocol outlines a general procedure for the reduction of 2-methyl-4-cyanopyridine using catalytic hydrogenation.

Workflow Diagram:

Start Start: 2-Methyl-4-cyanopyridine Hydrogenation 1. Catalytic Hydrogenation - Reactor: Suitable pressure reactor - Catalyst: e.g., 5% Pd/C or Raney Nickel - Solvent: e.g., Methanol, Ethanol - Conditions: H2 pressure, elevated temperature Start->Hydrogenation Filtration 2. Catalyst Filtration - Filter the reaction mixture through a pad of celite to remove the catalyst. Hydrogenation->Filtration Concentration 3. Solvent Removal - Concentrate the filtrate under reduced pressure. Filtration->Concentration Workup 4. Aqueous Workup - Redissolve in water and an organic solvent. - Basify to pH 10-11. - Separate layers and extract aqueous phase. Concentration->Workup Salt_Formation 5. Dihydrochloride Salt Formation - Dry the combined organic layers. - Add ethanolic HCl. - Induce crystallization. Workup->Salt_Formation Isolation 6. Isolation - Filter the solid product. - Wash with cold ethanol. - Dry under vacuum. Salt_Formation->Isolation End End: this compound Isolation->End

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable pressure reactor with 2-methyl-4-cyanopyridine, a solvent such as methanol or ethanol, and the hydrogenation catalyst (e.g., 5% Pd/C, wet basis).

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring. Monitor the reaction progress by hydrogen uptake or by in-process control (IPC) analysis (e.g., HPLC, GC).

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Workup: Combine the filtrate and washes, and concentrate under reduced pressure. Take up the residue in water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH solution). Separate the layers and extract the aqueous layer with the organic solvent.

  • Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and cool in an ice bath. Slowly add a calculated amount of hydrogen chloride solution (e.g., in ethanol or isopropanol) with stirring.

  • Isolation: Allow the resulting slurry to stir at a low temperature to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Graduation.escoffier.edu.
  • Reddit. (2022). Amine workup.
  • IChemE. (1993).
  • Google Patents. (2007).
  • BLD Pharm. (2-Methylpyrimidin-4-yl)methanamine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Wikipedia. (n.d.). Pyridine.
  • Institutional Repository FHNW. (2018). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • PubMed. (2007).
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • MDPI. (2016).
  • ResearchGate. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
  • AJC. (2013).
  • YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23).
  • Amanote Research. (n.d.). Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine.
  • National Center for Biotechnology Information. (n.d.).
  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • ResearchGate. (2025). Industrial processes for manufacturing amines.
  • Scientific Devices Australia. (n.d.).
  • ResearchGate. (2025). Synthesis technology of 2-methylpyridine.
  • Fluorochem. (n.d.). (2-Methylpyridin-4-yl)methanamine.
  • Synblock. (n.d.). CAS 1060810-00-5 | (2-Chloro-6-methylpyridin-4-YL)methanamine.
  • Organic Syntheses. (n.d.). Procedure.
  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
  • ChemicalBook. (n.d.). (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis.
  • BLD Pharm. (n.d.). (2-Methylpyridin-4-yl)methanamine hydrochloride.
  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • MDPI. (2024).

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Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridine rings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these critical reactions. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction success.

Section 1: Understanding the Fundamentals of SNAr on Pyridines

Nucleophilic aromatic substitution on pyridine rings is a powerful tool in synthetic chemistry, yet it presents unique challenges. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This property makes it more susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[1][2][3] The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.[4] Stabilization of this intermediate is paramount for a successful reaction.

The success of a nucleophilic substitution reaction on a pyridine ring hinges on a delicate interplay of factors: the electronic properties of the pyridine substrate, the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. Failure to optimize these elements can lead to low yields, side product formation, or complete reaction failure.

Section 2: Troubleshooting Guides & FAQs

This section is structured to address the most common issues encountered in the lab.

Category 1: Low to No Product Formation

Question 1: I am seeing little to no conversion of my starting material. What are the likely causes?

Answer: This is a frequent issue that can often be traced back to one of four key areas: insufficient ring activation, a poor leaving group, a weak nucleophile, or suboptimal reaction conditions.

1. Assess the Pyridine Substrate's Activation:

  • Leaving Group Position: SNAr reactions are most favorable when the leaving group is located at the C2 or C4 positions.[1][5] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] Reactions at the C3 position are significantly less favorable and often require different reaction pathways, such as those involving a pyridyne intermediate.[3][6]

  • Activating Groups: While the pyridine ring is naturally electron-deficient, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group will further enhance reactivity.[1][7] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack. If your substrate lacks strong activation, the reaction will be sluggish.

2. Evaluate the Leaving Group:

  • The "Element Effect": In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[7][8] This is often the reverse of what is observed in SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[8]

3. Analyze the Nucleophile:

  • Nucleophilicity: The chosen nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. For instance, alcohols and amines often require deprotonation with a suitable base to form the more potent alkoxide or amide nucleophiles.[8]

  • Steric Hindrance: A bulky nucleophile may face steric hindrance, particularly when attacking the C2 position.[8] If you suspect this is an issue, consider using a less sterically demanding nucleophile.

4. Optimize Reaction Conditions:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred.[1][8] These solvents can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[8]

  • Temperature: Many SNAr reactions on pyridines require elevated temperatures, sometimes in the range of 80-150 °C, to proceed at a reasonable rate.[7][8] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. Microwave irradiation can also be a valuable tool for achieving higher temperatures and faster reaction times.[8]

  • Lewis Acid Activation: In cases of low reactivity, the addition of a Lewis acid, such as one based on zinc, can activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen.[9][10]

dot

Troubleshooting_Low_Yield start Low or No Product Yield substrate Is the pyridine ring sufficiently activated? start->substrate leaving_group Is the leaving group appropriate (e.g., F or Cl)? substrate->leaving_group Yes solution1 Consider adding EWGs or using a Lewis acid catalyst. substrate->solution1 No nucleophile Is the nucleophile strong enough? leaving_group->nucleophile Yes solution2 Switch to a better leaving group (e.g., F > Cl > Br > I). leaving_group->solution2 No conditions Are the reaction conditions (solvent, temp.) optimal? nucleophile->conditions Yes solution3 Use a stronger base to generate a more potent nucleophile. nucleophile->solution3 No conditions->start Re-evaluate/No solution4 Increase temperature or switch to a polar aprotic solvent (DMSO, DMF). conditions->solution4 No

Caption: Decision tree for troubleshooting low yield in pyridine nucleophilic substitution.

Category 2: Regioselectivity and Side Reactions

Question 2: My reaction is producing the wrong isomer or multiple isomers. How can I control the regioselectivity?

Answer: Regioselectivity in SNAr reactions on pyridine is primarily dictated by electronics.

  • Inherent Preference: As mentioned, nucleophilic attack is strongly favored at the C2 and C4 positions due to the ability of the nitrogen to stabilize the resulting Meisenheimer intermediate.[1][7] If your leaving group is at the C3 position, direct substitution is unlikely under standard SNAr conditions.

  • Influence of Substituents: The electronic nature of other substituents on the ring will also direct the incoming nucleophile. Electron-withdrawing groups will further activate the positions ortho and para to them.

  • Kinetic vs. Thermodynamic Control: In some cases, particularly with di-substituted pyridines, the initial site of attack may be kinetically favored, but a thermodynamically more stable product may form over time or at higher temperatures. Careful monitoring of the reaction progress can provide insight into whether isomerization is occurring.

dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Py Pyridine Substrate (with Leaving Group at C4) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Py->Meisenheimer Nucleophilic Attack (Rate-determining) Nu Nucleophile (Nu-) Nu->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Loss of Leaving Group (Restores Aromaticity) LG Leaving Group (LG-) Meisenheimer->LG

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Question 3: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

Answer: Several side reactions can compete with the desired SNAr pathway.

  • Hydrolysis: Trace amounts of water in the reaction mixture can lead to the formation of hydroxypyridine byproducts, especially at elevated temperatures.[8] Ensure that all reagents and solvents are rigorously dried.

  • Solvent Participation: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can then react with your substrate.[8] If you suspect this, consider switching to a more thermally stable solvent like DMSO.

  • Di-substitution: If your product is also susceptible to nucleophilic attack, you may observe di-substitution. To minimize this, you can try using a milder base, lower reaction temperature, or a shorter reaction time.

  • Benzyne Formation: With very strong bases (e.g., sodium amide) and a leaving group at the C3 position, a benzyne-type intermediate (pyridyne) can form, leading to a mixture of products.[4][11] This is a distinct mechanism from SNAr.

Problem Potential Cause Recommended Solution
Low or no yieldInsufficiently activated pyridine ringEnsure leaving group is at C2/C4; consider adding EWGs.
Poor leaving groupUse a better leaving group (F > Cl > Br > I).[7][8]
Weak nucleophileUse a stronger base to fully deprotonate the nucleophile.[8]
Low reaction temperatureGradually increase temperature; consider microwave heating.[8]
Wrong regioisomerLeaving group at C3 positionDirect SNAr is unlikely; consider alternative synthetic routes.
Side product formationHydrolysisRigorously dry all reagents and solvents.[8]
Solvent decompositionUse a more stable solvent (e.g., DMSO instead of DMF at high temps).[8]
Di-substitutionUse milder conditions (lower temp, shorter time) or adjust stoichiometry.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of 2-Fluoropyridine with an Alcohol

This protocol is a representative example and may require optimization for your specific substrates.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.2 equivalents) in a suitable volume of anhydrous DMSO.

  • Nucleophile Generation: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise to the alcohol solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Reaction Initiation: Add the 2-fluoropyridine derivative (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Chichibabin Reaction - Amination of Pyridine

A classic reaction demonstrating nucleophilic substitution where the leaving group is a hydride ion.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous toluene or xylene.

  • Reagent Addition: Carefully add sodium amide (NaNH2) to the solvent. Caution: Sodium amide is highly reactive and should be handled with appropriate safety precautions.[7]

  • Reaction: Heat the suspension to reflux and add pyridine dropwise. The reaction is often accompanied by the evolution of hydrogen gas.

  • Reaction Completion: Continue refluxing until the reaction is complete (typically several hours).

  • Quenching: Cool the reaction mixture and carefully quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.[7]

  • Purification: Extract the 2-aminopyridine product with a suitable organic solvent, dry the organic layer, and purify by distillation or crystallization.[7]

References

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson.
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange.
  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry.
  • Nucleophilic aromatic substitution. Wikipedia.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • 2 - Reaction Examples. OChemPal.
  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora.
  • nucleophilic aromatic substitutions. YouTube.
  • SNAr reactions of pi-deficient aromatic rings. YouTube.

Sources

Technical Support Center: Optimizing N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidines, a critical transformation in medicinal chemistry and materials science.[1][2][3] Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you navigate the common challenges of this essential reaction.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the N-alkylation of piperidine derivatives.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent challenge in N-alkylation.[4] The primary factors to investigate are the reactivity of your electrophile (alkylating agent), the choice of base and solvent, steric hindrance, and overall reaction conditions.[4][5]

  • Cause 1: Poor Leaving Group. The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[5]

    • Solution: If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.[6] Consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[4][5] Alkyl triflates are even more reactive and can be used for particularly stubborn cases.[4]

  • Cause 2: Insufficient Basicity or Base Solubility. The reaction generates a hydrohalic acid (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[5]

    • Solution: Incorporate a non-nucleophilic base to scavenge the acid.[5] Inorganic bases like potassium carbonate (K₂CO₃) are common, but their solubility can be an issue.[7][8] Ensure vigorous stirring. For more challenging systems, consider a soluble organic base like triethylamine (Et₃N) or the bulkier N,N-diisopropylethylamine (DIPEA), also known as Hünig's base.[5][7]

  • Cause 3: Steric Hindrance. Bulky substituents on either the piperidine ring (especially at the 2-position) or the alkylating agent can severely slow the reaction rate by impeding the nucleophilic attack.[4][5][9][10][11][12]

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[4][5] This may require switching to a higher-boiling solvent like DMF, DMSO, or acetonitrile (under pressure).[4][13] For extremely hindered cases, direct alkylation may not be feasible, and an alternative method like reductive amination should be considered.[4][9]

  • Cause 4: Inappropriate Solvent. The solvent plays a crucial role in stabilizing intermediates and solvating reactants.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic transition state of the SN2 reaction without protonating the amine.[8][14]

Q2: I'm observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

A2: This is a classic problem known as over-alkylation. The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[15][16][17][18]

  • Solution 1: Control Stoichiometry. Avoid using a large excess of the alkylating agent.[7][16] A slight excess of the piperidine derivative (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide can help favor mono-alkylation.[16]

  • Solution 2: Slow Addition of Alkylating Agent. Maintaining a low concentration of the alkylating agent throughout the reaction is key. Use a syringe pump to add the alkyl halide slowly (over several hours) to the stirred solution of the piperidine and base.[7][16] This ensures the halide is more likely to react with the more abundant secondary amine rather than the newly formed tertiary amine.[16]

  • Solution 3: Choose an Alternative Method. Reductive amination is an excellent alternative to direct alkylation specifically because it completely avoids the formation of quaternary ammonium salts.[1][16] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][16]

Q3: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions?

A3: Besides over-alkylation, other side reactions can occur, complicating purification.

  • Cause 1: Elimination (E2 Reaction). If you are using a secondary or tertiary alkyl halide, the amine can act as a base, promoting an elimination reaction to form an alkene instead of the desired substitution product.[6]

    • Solution: This is more problematic at higher temperatures. If possible, run the reaction at a lower temperature for a longer time. Using a less sterically hindered amine or a primary alkyl halide can also disfavor elimination.[6]

  • Cause 2: Starting Material Decomposition. At elevated temperatures, sensitive functional groups on your piperidine or alkylating agent may decompose.

    • Solution: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.[19] If decomposition is observed, consider switching to a more reactive alkylating agent (e.g., iodide instead of bromide) to allow for lower reaction temperatures.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right method: direct alkylation with an alkyl halide or reductive amination?

A1: The choice depends on the desired alkyl group and the sensitivity of your substrates.

  • Choose Direct Alkylation when you need to add a simple primary or secondary alkyl group (e.g., methyl, ethyl, benzyl) and your piperidine is not excessively hindered.[9] It is a straightforward method but requires careful control to avoid over-alkylation.[9][16]

  • Choose Reductive Amination when you need to install a more complex or sterically hindered alkyl group, or when your substrates are sensitive to the conditions of direct alkylation.[9] It is the superior method for preventing over-alkylation and is often higher yielding and cleaner.[1][16]

Q2: What is the best base for direct N-alkylation?

A2: The ideal base should be strong enough to neutralize the acid byproduct but not nucleophilic enough to react with the alkyl halide.

  • Potassium Carbonate (K₂CO₃): A cost-effective and common choice. It is a solid, so vigorous stirring is essential. It works well in polar aprotic solvents like DMF or MeCN.[7][8]

  • Triethylamine (Et₃N) or DIPEA: Soluble organic bases that are often more effective, especially if the inorganic base shows poor reactivity. DIPEA is bulkier and less nucleophilic than Et₃N, making it a better choice to avoid side reactions.[5][7]

Q3: How critical is it to use anhydrous (dry) solvents and an inert atmosphere?

A3: For many standard N-alkylations with alkyl halides, trace amounts of water are tolerated. However, for reductive aminations, especially those using borohydride reagents, it is crucial.

  • For Reductive Amination: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture.[14] Using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent decomposition of the reducing agent and ensure reproducible results.[14][16]

  • For Direct Alkylation: While not always strictly necessary, using an inert atmosphere is good practice to prevent potential side reactions with atmospheric components, especially if the reaction is heated for an extended period.[19]

Section 3: Protocols & Methodologies

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is optimized to minimize over-alkylation.

Materials:

  • Piperidine derivative (1.1 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to create a 0.1–0.5 M solution. Stir the suspension vigorously.

  • In a separate syringe, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 4–8 hours at room temperature.[7][16]

  • After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature (40–50 °C) until completion, monitoring by TLC or LC-MS (typically 12–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude tertiary amine by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This is the preferred method for clean, selective mono-alkylation.[16]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[16]

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20–30 minutes to allow for the initial formation of the iminium ion intermediate.[16]

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[16] Note: The reaction may bubble slightly as acetic acid is present in the reagent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[16]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16] Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Section 4: Visual Guides & Summaries

Data Presentation

Table 1: Comparison of N-Alkylation Methodologies

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Carbonyl)
Key Reagents Piperidine, Alkyl Halide, Base (e.g., K₂CO₃)Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)
Primary Side Reaction Over-alkylation to quaternary salt[16]Reduction of starting carbonyl[14]
Control of Side Reaction Slow addition of alkyl halide[16]Use of selective reducing agent (NaBH(OAc)₃)[14]
Substrate Scope (Alkyl) Best for simple primary halidesBroad; accommodates complex and hindered groups
Reaction Conditions Often requires heatingTypically room temperature[16]
Key Advantage Procedurally simpleHigh selectivity, no over-alkylation[1][16]
Experimental Workflows & Mechanisms

direct_alkylation_mechanism cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Piperidine Piperidine (R₂NH) TS Transition State [R₂NH---R'---X]⁺ Piperidine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TS QuatSalt Quaternary Salt [R₂NR'₂]⁺X⁻ AlkylHalide->QuatSalt TertiaryAmine Tertiary Amine (R₂NR') TS->TertiaryAmine Forms Product TertiaryAmine->QuatSalt Over-alkylation (undesired)

Caption: SN2 mechanism for direct N-alkylation and the over-alkylation side reaction.

troubleshooting_workflow Start Low Conversion in N-Alkylation CheckLG Is the leaving group (X) a Cl? Start->CheckLG CheckSterics Are reactants sterically hindered? CheckLG->CheckSterics No Sol_LG Switch to Alkyl Bromide or Iodide CheckLG->Sol_LG Yes CheckBase Is the base soluble/effective? CheckSterics->CheckBase No Sol_Sterics Increase Temperature or switch to Reductive Amination CheckSterics->Sol_Sterics Yes Sol_Base Switch to DIPEA or use DMF/DMSO as solvent CheckBase->Sol_Base No Success Reaction Optimized CheckBase->Success Yes Sol_LG->Success Sol_Sterics->Success Sol_Base->Success

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

References

  • Alkylation of Amines.University of Calgary.[Link]
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Procedure for N-alkylation of Piperidine?
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.National Institutes of Health (NIH).[Link]
  • Best Conditions For N-Alkyl
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Alkylation of Amines (Sucks!).Master Organic Chemistry.[Link]
  • Synthesis of Amines by Alkyl
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.ACS Publications - The Journal of Organic Chemistry.[Link]
  • Selective endo-Cyclic α-Functionalization of Satur
  • Alkyl
  • Avoiding Over-alkylation.ACS Green Chemistry Institute.[Link]
  • Challenging reductive amin
  • Alkylation of Amines, Part 1: with Alkyl Halides.YouTube.[Link]
  • Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry.Taylor & Francis Online.[Link]
  • N alkylation at sp3 Carbon Reagent Guide.ACS Green Chemistry Institute.[Link]
  • Reductive amin
  • Quaternary ammonium c
  • The Regioselective 3-Alkylation of Piperidine.ODU Digital Commons.[Link]
  • Does piperidine work in reductive amin
  • N-alkyl-piperidine DERIVATIVES.
  • Steric effects.Wikipedia.[Link]
  • Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.Chemistry LibreTexts.[Link]
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry.Khan Academy.[Link]

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Technical Support Center: HPLC Analysis of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-methylpyridine (also known as α-picoline). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC methods for this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to refine your methods and resolve common analytical challenges.

Section 1: Foundational Knowledge & Initial Method Setup (FAQs)

This section addresses the essential preliminary questions to establish a robust analytical starting point. Understanding the physicochemical properties of 2-methylpyridine is the first step toward a successful separation.

Q1: What are the key physicochemical properties of 2-methylpyridine that influence HPLC method development?

A1: Understanding the properties of 2-methylpyridine is critical for selecting the right column, mobile phase, and detection parameters. Its behavior as a weak base is the most important factor.

  • pKa: The pKa of 2-methylpyridine is approximately 5.96.[1] This means that in mobile phases with a pH below ~4, it will exist predominantly in its protonated (cationic) form. At a pH above ~8, it will be in its neutral, unprotonated form. This pH-dependent ionization is a key lever for controlling retention and peak shape in reversed-phase HPLC.

  • Solubility: 2-Methylpyridine is miscible with water and soluble in common organic solvents like alcohol and ether.[2] This makes sample and standard preparation straightforward.

  • UV Absorbance: As a pyridine derivative, it possesses a chromophore suitable for UV detection. The optimal detection wavelength should be determined by running a UV scan of a standard solution, but a starting point is often near 260-270 nm.

  • LogP: The octanol-water partition coefficient (log Kow) is 1.11, indicating moderate hydrophobicity.[1] This makes it well-suited for reversed-phase chromatography.

Table 1: Key Physicochemical Properties of 2-Methylpyridine

PropertyValueSignificance for HPLC AnalysisSource(s)
Molecular FormulaC₆H₇N-[3]
Molecular Weight93.13 g/mol -[1]
pKa~5.96Governs ionization state; critical for controlling peak shape and retention.[1]
Boiling Point128-129 °CIndicates sufficient non-volatility for HPLC.[4]
SolubilityMiscible in water, alcohol, etherSimplifies solvent selection for sample and mobile phase preparation.[2]
LogP (log Kow)1.11Suggests moderate retention on reversed-phase columns (e.g., C18, C8).[1]
Q2: What is a reliable starting method for the HPLC analysis of 2-methylpyridine?

A2: A reversed-phase method is the standard approach. The following conditions provide a robust starting point that can be optimized for specific applications, such as purity testing or quantification in complex matrices.

Table 2: Recommended Starting HPLC Conditions for 2-Methylpyridine

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose C18 column provides a good balance of retention and efficiency. Using a column with low silanol activity is highly recommended to prevent peak tailing.[5]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acidic modifier ensures the mobile phase pH is well below the pKa of 2-methylpyridine, keeping it in a single, protonated state. This is crucial for achieving sharp, symmetrical peaks.[5][6]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier. Studies have shown good peak shape with ACN/water mixtures.[7][8]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% ACN, 40% Water with acid). A gradient may be necessary if separating from impurities with different polarities.
Flow Rate 0.7 - 1.0 mL/minA flow rate of 0.74 mL/min has been shown to provide optimal peak asymmetry in some studies.[7][8]
Column Temp. 25-30 °CMaintaining a constant temperature ensures retention time stability.
Detection UV at ~265 nmVerify the absorbance maximum with your specific instrument and standards.
Injection Vol. 5-10 µLAdjust as needed based on analyte concentration and detector response.

Section 2: Troubleshooting Common HPLC Problems

This section is structured to help you diagnose and solve specific issues you may encounter during your analysis.

Q3: My 2-methylpyridine peak is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing is the most common problem when analyzing basic compounds like 2-methylpyridine on silica-based columns. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the column's stationary phase.[9] These interactions create multiple retention mechanisms, leading to a "tail" on the peak.

G start Peak Tailing Observed for 2-Methylpyridine check_ph Is Mobile Phase pH < 4.0? start->check_ph adjust_ph Action: Lower pH Add 0.1% Formic or Phosphoric Acid to mobile phase. check_ph->adjust_ph No check_column Is the column specifically designed for basic compounds (end-capped, low silanol activity)? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good change_column Action: Switch to a modern, end-capped C18 column or a specialized column for bases. check_column->change_column No check_overload Is the peak height near maximum detector response? check_column->check_overload Yes change_column->end_good reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_column_health Is the column old or has it been used with harsh conditions? check_overload->check_column_health No reduce_conc->end_good flush_column Action: Flush column with strong solvents or replace if performance does not improve. check_column_health->flush_column Yes check_column_health->end_good No flush_column->end_good

Caption: Decision tree for troubleshooting 2-methylpyridine peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH (Most Likely Cause): The most effective solution is to ensure the mobile phase pH is at least 2 units below the pKa of 2-methylpyridine (i.e., pH < 4.0). This protonates the 2-methylpyridine to a cation and suppresses the ionization of the silanol groups, minimizing the unwanted secondary ionic interactions.[9]

    • Action: Add 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid to both the aqueous and organic mobile phase components.[5]

  • Evaluate Your Column: Older, Type-A silica columns have a higher concentration of acidic silanols.

    • Action: Use a modern, high-purity, end-capped (Type-B) C18 column. These columns have fewer accessible silanol groups, drastically reducing tailing for basic compounds.[5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Action: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Assess Column Health: Column degradation can expose more active silanol sites or create voids in the packing material.[10]

    • Action: Test the column with a neutral standard. If it also shows poor peak shape, the column may be degraded. Try flushing it according to the manufacturer's instructions or replace it.

Q4: My retention time for 2-methylpyridine is drifting between injections. What's wrong?

A4: Retention time (RT) instability is a common issue that points to a lack of equilibrium in the system or inconsistencies in the mobile phase or flow rate.[10]

Common Causes & Solutions:

  • Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phase composition.

    • Causality: The column packing needs time to fully equilibrate with the new mobile phase. Until this happens, the surface chemistry is in flux, causing RT to drift (usually to longer times).

    • Solution: Equilibrate the column with the mobile phase for at least 15-20 minutes (or 10-15 column volumes) before the first injection. Watch the baseline on your detector; it should be stable before you begin your sequence.

  • Mobile Phase Inconsistency:

    • Causality: If the mobile phase is prepared in batches, slight variations in composition can lead to RT shifts. Evaporation of the more volatile solvent (like ACN) from the mobile phase reservoir can also change the composition over time.

    • Solution: Prepare the mobile phase carefully and consistently. Keep reservoirs covered. If using a gradient, ensure the pump's mixing performance is adequate.

  • Pump Malfunction or Leaks:

    • Causality: Leaks in the system or faulty pump check valves will cause the flow rate to be inconsistent, directly impacting retention times.[10][11] Air bubbles in the pump head can also cause pressure fluctuations and RT drift.[12]

    • Solution: Check for any visible leaks at all fittings. Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If pressure is fluctuating, the check valves may need cleaning or replacement.

Q5: My system backpressure is suddenly very high. How do I diagnose the source of the blockage?

A5: High backpressure is almost always caused by a blockage somewhere in the flow path.[11] A systematic approach is required to locate and fix it without damaging the column.

G start High System Backpressure Detected step1 Disconnect column outlet from detector. Is pressure still high? start->step1 step2 Disconnect column inlet from injector. Connect injector directly to detector with a union. Is pressure still high? step1->step2 Yes cause_detector Likely Cause: Blockage in detector cell or outlet tubing. step1->cause_detector No step3 Disconnect tubing from pump outlet. Is pressure still high? step2->step3 If pressure normalizes, blockage is between injector and detector cause_column Likely Cause: Plugged column inlet frit. step2->cause_column No cause_system Likely Cause: Blockage in injector, tubing, or in-line filter. step2->cause_system Yes step3->cause_system No, blockage is post-pump cause_pump Likely Cause: Internal pump issue (e.g., plugged piston). step3->cause_pump Yes action_column Action: 1. Backflush the column (disconnect from detector). 2. If pressure remains high, replace the inlet frit or the column. cause_column->action_column action_system Action: Systematically check/replace in-line filters and tubing sections. cause_system->action_system

Caption: Workflow for diagnosing the source of high HPLC backpressure.

Protocol for Diagnosing High Pressure:

  • Start at the End: Disconnect the tubing from the column outlet. Run the pump at your method's flow rate. If the pressure returns to normal, the blockage is after the column (e.g., in the tubing to the detector or the detector cell itself).

  • Isolate the Column: If pressure was still high, reconnect the column outlet tubing and disconnect the column from the injector. Run the pump. The pressure you see now is your system pressure without the column. If this pressure is normal, the column is the source of the high backpressure.

    • Action: The most common cause is a plugged inlet frit from unfiltered samples or mobile phase precipitate. Try back-flushing the column (reversing its connection and flushing to waste, not the detector). If this doesn't work, the frit or the column may need to be replaced.[9]

  • Isolate the Pump: If the system pressure without the column is still high, the blockage is between the pump and the injector.

    • Action: Check any in-line filters first. If they are clean, the blockage may be in the injector rotor seal or connecting tubing.[11]

Section 3: Advanced Topics - Developing a Stability-Indicating Method

Q6: How do I develop a stability-indicating HPLC method for 2-methylpyridine?

A6: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[13] The key is to prove that the API peak is pure and not co-eluting with any degradation products, impurities, or excipients. This is a regulatory requirement and is achieved through forced degradation (stress testing).[14][15]

Protocol: Forced Degradation Study for 2-Methylpyridine

The goal is to achieve 10-30% degradation of the API.[16] This ensures that significant degradation products are formed without being so excessive that secondary degradants complicate the profile.[13]

  • Prepare Stock Solutions: Prepare a solution of 2-methylpyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Perform Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80 °C for several hours.[16]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80 °C for several hours.[16]

    • Oxidation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours.

    • Thermal Stress: Store the solid API and the stock solution in an oven at 60-80 °C.

    • Photostability: Expose the solid API and stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[13]

  • Sample Analysis:

    • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection to prevent column damage.

    • Dilute all samples to the working concentration of your HPLC method.

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method, preferably with a photodiode array (PDA) detector.

  • Method Validation:

    • Specificity/Peak Purity: The critical step. Use the PDA detector to assess the peak purity of the 2-methylpyridine peak in all chromatograms. The peak should be spectrally pure, demonstrating that no degradants are co-eluting.[13]

    • Resolution: Ensure that all degradation product peaks are well-resolved from the main 2-methylpyridine peak (Resolution > 2).

    • Mass Balance: The total amount of drug detected (sum of remaining API and all degradants) should be close to 100% of the initial amount, accounting for differences in UV response.[17]

If your initial method does not provide adequate separation, you must re-optimize it (e.g., by changing the gradient slope, organic modifier, or column chemistry) until specificity is achieved.

References

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Chromatography. springerprofessional.de. URL: https://link.springer.com/chapter/10.1007/978-981-16-4447-4_28
  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography | Request PDF. ResearchGate. URL: https://www.researchgate.
  • Separation of 2-Methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-2-methylpyridine-on-newcrom-r1-hplc-column/
  • 2-Methylpyridine: Properties, Production process and Uses. ChemicalBook. URL: https://www.chemicalbook.com/article/properties-of-2-methylpyridine.htm
  • 2-Methylpyridine | C6H7N | PubChem. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpyridine
  • A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine. Benchchem. URL: https://www.benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-analytical-methods-for-4-bromo-2-methylpyridine/
  • 2-Methylpyridine: CAS # 109-06-8 Compound Information. Restek. URL: https://www.restek.com/en/compound-details/109-06-8
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/1/059-066.pdf
  • Troubleshooting Common HPLC Issues. Labcompare. URL: https://www.labcompare.com/10-Featured-Articles/584248-Troubleshooting-Common-HPLC-Issues/
  • Advanced Guide to HPLC Troubleshooting. PharmaCores. URL: https://pharmacores.com/advanced-guide-to-hplc-troubleshooting-solve-common-issues-like-a-pro/
  • 2-methylpyridine (CAS 109-06-8) Properties. Chemcasts. URL: https://www.chemcasts.com/chemical/2-methylpyridine-109-06-8
  • 2-Methylpyridine 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m66005
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. URL: https://www.rheniumgroup.com/blog/review-on-common-observed-hplc-troubleshooting-problems
  • Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide. Benchchem. URL: https://www.benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. URL: https://www.preprints.org/manuscript/202406.0270/v1
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. URL: https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-1000283.php?aid=61301
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Longdom. URL: https://www.longdom.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2167-7689.1000108.pdf
  • Forced Degradation and Stability Testing. Global Research Online. URL: https://globalresearchonline.net/journalcontents/v26-2/42.pdf
  • Development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. URL: https://www.ijrrp.net/admin/uploads/A-1-18.pdf
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. URL: https://www.mdpi.com/1420-3049/20/9/16015
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. URL: https://www.sciencedirect.com/science/article/pii/S209517791400008X

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Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of pyridine-containing compounds in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Troubleshooting Guide: My Pyridine Derivative Won't Dissolve. Where Do I Start?

Encountering a compound that refuses to dissolve in your aqueous buffer can be a significant roadblock. This guide provides a systematic, step-by-step approach to diagnose and solve the problem. Begin with the simplest and most common techniques before proceeding to more complex methods.

Initial Solubility Troubleshooting Workflow

The following workflow provides a decision-making framework for addressing solubility issues with your pyridine derivative.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer check_pka Q: Is the pKa of the pyridine nitrogen known? start->check_pka ph_adjust A: Adjust pH based on pKa. For basic pyridines (pKa ~5-6), lower pH to < 4. check_pka->ph_adjust Yes cosolvent A: Introduce a water-miscible organic cosolvent (e.g., DMSO, Ethanol, PEG 400). check_pka->cosolvent No / Unknown solubility_check1 Q: Is the compound soluble? ph_adjust->solubility_check1 solubility_check1->cosolvent No / Experiment is pH-sensitive success Success: Proceed with Experiment solubility_check1->success Yes solubility_check2 Q: Is the compound soluble and is the cosolvent compatible with the experiment? cosolvent->solubility_check2 excipients A: Use solubility-enhancing excipients (e.g., Cyclodextrins, Surfactants). solubility_check2->excipients No solubility_check2->success Yes solubility_check3 Q: Is solubility now sufficient? excipients->solubility_check3 advanced Consider Advanced Strategies: - Salt Formation - Solid Dispersions - Prodrug Approach solubility_check3->advanced No solubility_check3->success Yes fail Re-evaluate Compound or Experimental Design advanced->fail If strategies are not feasible

Caption: A decision tree for troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

The Chemistry of Pyridine Solubility

Q1: Why are many of my pyridine derivatives poorly soluble in neutral aqueous solutions?

A1: The solubility of pyridine and its derivatives is fundamentally linked to the basicity of the nitrogen atom in the pyridine ring.[1][2] This nitrogen has a lone pair of electrons that is not part of the aromatic π-system, making it available to accept a proton (act as a base).[1][2] The pKa of the conjugate acid (the pyridinium ion) is typically around 5.2.[1][3][4]

In neutral water (pH ~7), the pyridine nitrogen is predominantly in its neutral, unprotonated form. This form is less polar and less capable of forming strong hydrogen bonds with water compared to its protonated (charged) counterpart.[5] Many pyridine derivatives, especially those with larger, nonpolar substituents, will therefore exhibit poor aqueous solubility at neutral pH due to their overall hydrophobic character.

Strategy 1: pH Adjustment

Q2: How can I use pH adjustment to improve the solubility of my pyridine derivative?

A2: Since the pyridine moiety is basic, you can significantly increase its aqueous solubility by lowering the pH of the solution.[6][7][8] By adding an acid, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the basic nitrogen atom, converting the neutral pyridine derivative into its protonated, cationic form (a pyridinium salt).

This charged species is much more polar than the neutral form and can interact more favorably with polar water molecules, leading to a dramatic increase in solubility. As a general rule, for a typical pyridine derivative with a pKa of ~5.2, adjusting the pH to be at least 1-2 units below the pKa (e.g., pH < 4.2) will ensure that the vast majority of the compound is in its more soluble, protonated form.[9]

Table 1: Effect of pH on the Solubility of a Hypothetical Basic Pyridine Derivative (pKa = 5.5)

pHPredominant SpeciesExpected Relative SolubilityRationale
7.5Neutral (Py)LowCompound is uncharged and hydrophobic.
5.550% Neutral (Py), 50% Cationic (PyH+)ModerateEqual parts of insoluble and soluble forms exist.
3.5Cationic (PyH+)HighCompound is fully protonated and highly polar.
Strategy 2: Cosolvents

Q3: My compound is still not soluble enough after pH adjustment, or my biological assay is too pH-sensitive. What should I try next?

A3: When pH modification is not viable, the use of water-miscible organic cosolvents is the next logical step.[6][10] Cosolvents work by reducing the overall polarity of the aqueous solvent system. This makes the environment more favorable for dissolving nonpolar or poorly soluble compounds by reducing the interfacial tension between the hydrophobic solute and the solvent.[10]

It is best to start with small-scale tests to find a suitable cosolvent before preparing a large-volume stock solution.[6] A common and effective practice is to first dissolve the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock, and then dilute this stock into your aqueous buffer.[6][11]

Q4: Which cosolvent should I choose, and what concentration is appropriate?

A4: The choice of cosolvent depends on both its solubilizing power and its compatibility with your experimental system (e.g., cell culture, enzyme assay). DMSO is a powerful and widely used solvent, but it can be toxic to cells at higher concentrations (typically >0.5-1%).[6] Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are other common choices that are often better tolerated in biological systems.

Always aim to use the lowest concentration of cosolvent necessary to achieve the desired solubility. High concentrations can disrupt protein structures or interfere with cellular processes.

Table 2: Comparison of Common Cosolvents for Aqueous Solutions

CosolventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO < 1% v/vExcellent solubilizing power for many organic molecules.[6]Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol 1-5% v/vLess toxic than DMSO; widely available.Less powerful solubilizer than DMSO for highly nonpolar compounds.
PEG 400 5-20% v/vLow toxicity; good for in vivo studies.More viscous; may not be suitable for all applications.
DMF < 1% v/vStrong solubilizing power.Higher toxicity; should be used with caution.[6]
Strategy 3: Solubility-Enhancing Excipients

Q5: I need to avoid organic solvents entirely. Are there other options?

A5: Yes. If organic solvents are incompatible with your experiment, you can use specialized formulating agents called excipients. The most common class for this purpose are cyclodextrins.[12][13][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] Poorly soluble pyridine derivatives can be encapsulated within the hydrophobic core of the cyclodextrin molecule, forming an "inclusion complex".[13][16] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water, effectively shuttling the drug molecule into solution.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a good safety profile.[15][18]

Strategy 4: Advanced Drug Development Approaches

Q6: What is salt formation, and can it help with my pyridine derivative?

A6: Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs like pyridine derivatives.[9][10][19] This process involves reacting the basic pyridine derivative (a free base) with an acid to form a stable, crystalline salt.[20][21] For example, reacting your compound with hydrochloric acid (HCl) would produce a hydrochloride salt.

This salt form is essentially a pre-made version of the protonated, soluble form you achieve through pH adjustment. When the solid salt is added to water, it readily dissociates into the soluble, charged pyridinium ion and the counter-ion.[19] This strategy is particularly useful in drug development for creating stable, solid dosage forms with improved bioavailability.[19][21]

Q7: When should I consider more advanced techniques like solid dispersions or prodrugs?

A7: These are advanced strategies typically employed during formal drug development when simpler methods are insufficient.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[22][23] The amorphous form of a drug is in a higher energy state than its stable crystalline form and generally exhibits significantly higher apparent solubility and a faster dissolution rate.[23][24]

  • Prodrugs: This approach involves chemically modifying the pyridine derivative to create a new molecule (a prodrug) with improved solubility.[24] This modification is designed to be cleaved off in the body (in vivo) to release the active parent drug. A common strategy is to add a highly soluble group, like a phosphate ester, to the molecule.[24]

Detailed Protocols

Protocol 1: Step-by-Step Guide to pH-Solubility Profiling

This protocol helps determine the solubility of your compound at different pH values, following principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[25][26][27]

  • Prepare Buffers: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 4.5, 6.8).[25] Pharmacopoeial buffers are recommended.[25] Ensure the final pH is verified with a calibrated meter at the experimental temperature (e.g., 37 °C).[25]

  • Add Excess Compound: Add an excess amount of the solid pyridine derivative to a known volume of each buffer in separate vials. The solid should be visible at the bottom to ensure saturation.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid and Liquid: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter compatible with your compound and solvent.

  • Quantify Concentration: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate a pH-solubility profile.

Protocol 2: Screening for an Optimal Cosolvent System

This protocol provides a method for systematically testing different cosolvents.

  • Prepare Concentrated Stock: Dissolve your pyridine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[6] Gentle heating or sonication can be used to aid dissolution, but be cautious of compound degradation.[6]

  • Set Up Test Dilutions: In a series of microcentrifuge tubes or a 96-well plate, prepare your primary aqueous buffer.

  • Spike in Stock Solution: Add small, precise volumes of your DMSO stock solution to the buffer to achieve your final target concentrations. Perform this for a range of final cosolvent percentages (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Equilibrate and Observe: Mix gently and allow the solutions to equilibrate for at least 30 minutes at your experimental temperature.

  • Visual Inspection: Carefully inspect each solution for any signs of precipitation (cloudiness, visible particles). A clear solution indicates that the compound is soluble under those conditions.

  • Select Lowest Effective Concentration: Choose the lowest percentage of cosolvent that maintains a clear solution at your highest desired compound concentration for use in your experiments.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online, 3(7), 757-765.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1085-1093.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1).
  • Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 4(4), 403-416.
  • Al-Obaidi, H., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 169.
  • Kumar, L., & Singh, P. (2014). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128.
  • Purohit, R., & Taylor, L. S. (2020). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 17(11), 4358-4371.
  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
  • chemeurope.com. (n.d.). Pyridine.
  • World Health Organization. (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • Paolillo, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 4029-4036.
  • Puskás, I., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 769.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Wikipedia. (n.d.). Pyridine.
  • Sancineto, L., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 24(17), 3108.
  • Tsume, Y., et al. (2021). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate.
  • Loftsson, T. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Journal of Pharmaceutical Sciences.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • BIOSYNCE. (2025). How to calculate the pKa value of pyridine?.
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049.
  • Wójcik, M. J., et al. (2018). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Molecules, 23(12), 3121.
  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery.
  • Pathan, I., & Setty, C. (2009). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 45(4).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
  • Siepe, S., et al. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 59(4), 543-551.
  • Reddit. (2025). Tips needed for insoluble compound.
  • Avdeef, A., et al. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 31(5), 323-333.
  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?.
  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(5), 906-914.
  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

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Technical Support Center: Minimizing By-product Formation in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine derivative synthesis. This guide is designed to provide practical, in-depth solutions to common challenges related to by-product formation. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource combines established chemical principles with field-proven insights to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in low yields and a complex mixture of by-products. What are the primary causes and how can I mitigate them?

A1: Low yields in the Hantzsch synthesis are a common challenge.[1] The primary issues often stem from inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products due to incorrect reagent addition order in unsymmetrical syntheses.[1]

  • Inefficient Reaction Conditions: Traditional methods can be sluggish. To improve yields, consider employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to boost yields to over 90%.[1] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) and shorter reaction times.[1]

  • Incomplete Oxidation: The dihydropyridine intermediate must be fully oxidized to the final pyridine product. Ensure you are using the correct stoichiometry of a suitable oxidizing agent, such as nitric acid, potassium permanganate, or iodine.[1] Monitor the reaction progress closely using TLC or LC-MS to confirm the complete conversion of the intermediate.[1]

  • Side Products in Unsymmetrical Syntheses: When preparing asymmetrically substituted pyridines, the order of reagent addition is critical to prevent the formation of undesired symmetrical by-products.[2] It is often beneficial to perform one or more of the condensation steps sequentially before the final cyclization.[2]

Q2: I am observing significant amounts of over-alkylation or poly-alkylation by-products in my pyridine synthesis. How can I control the selectivity of the alkylation step?

A2: Over-alkylation is a frequent issue when introducing alkyl groups to the pyridine ring. This typically occurs when the mono-alkylated product is more reactive than the starting material. To control this, consider the following strategies:

  • Use of Bulky Reagents: Employing sterically hindered alkylating agents and bases can physically block further alkylation at adjacent positions.

  • Control of Stoichiometry and Temperature: Carefully controlling the stoichiometry of the alkylating agent (using a slight excess or even sub-stoichiometric amounts) and maintaining low reaction temperatures can significantly reduce over-alkylation.

  • Directed Metalation: Techniques like directed ortho-metalation (DoM) can provide high regioselectivity. By using a directing group on the pyridine ring, you can selectively deprotonate a specific position, which then reacts with the electrophile.

Q3: My reaction to introduce a functional group via nucleophilic aromatic substitution (SNAr) on a halopyridine is sluggish and producing tar-like by-products. What can I do?

A3: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but reactions can be hampered by poor reactivity of the substrate or decomposition under harsh conditions.[3]

  • Activation of the Pyridine Ring: The reactivity of the halopyridine can be enhanced by introducing an electron-withdrawing group on the ring, which further polarizes the C-X bond.

  • Catalysis: The use of transition metal catalysts, particularly palladium or copper, can facilitate the substitution reaction under milder conditions, reducing the formation of degradation by-products.

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP can help to solvate the nucleophile and accelerate the reaction.

Q4: How can I effectively remove pyridine solvent from my reaction mixture post-synthesis?

A4: Pyridine's high boiling point and water miscibility can make it challenging to remove completely.

  • Azeotropic Distillation: Co-evaporation with a solvent that forms an azeotrope with pyridine, such as toluene, can be effective.[4]

  • Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the basic pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.[4] Be cautious if your product is acid-sensitive.[4]

  • Copper Sulfate Wash: A wash with a copper sulfate solution can also be used to complex with the pyridine and remove it into the aqueous layer.[4]

Troubleshooting Guides

Guide 1: Hantzsch Pyridine Synthesis - Low Yield and Purity

This guide addresses common issues encountered during the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source.[5][6]

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Low Yield Inefficient reaction conditions.Employ a more effective catalyst system. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can significantly improve reaction rates and yields.[1] Alternatively, consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]
Incomplete oxidation of the dihydropyridine intermediate.Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1] Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.[1]
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.For unsymmetrical pyridines, pre-reacting certain components can prevent the formation of undesired symmetrical products. For instance, condensing the aldehyde with one equivalent of the β-ketoester first before adding the second ketoester and ammonia source can improve selectivity.[2]
Product Decomposition Harsh reaction conditions.If using high temperatures, consider milder alternatives. The use of catalysts like Amberlyst-15 can allow for lower reaction temperatures.[1]

Workflow Diagram: Troubleshooting Hantzsch Synthesis

Hantzsch_Troubleshooting Start Start Hantzsch Synthesis LowYield Low Yield or Decomposition? Start->LowYield RegioIssue Regioselectivity Issue? LowYield->RegioIssue No OptimizeConditions Use Milder Catalyst: - Amberlyst-15 - PTSA/Ultrasound - γ-Al2O3 (solvent-free) LowYield->OptimizeConditions Yes OxidationIssue Incomplete Oxidation? RegioIssue->OxidationIssue No SequentialAddition Implement Sequential Reagent Addition RegioIssue->SequentialAddition Yes Success High Yield & Purity Achieved OxidationIssue->Success No CheckOxidant Verify Oxidant Stoichiometry & Monitor by TLC/LC-MS OxidationIssue->CheckOxidant Yes OptimizeConditions->LowYield Re-evaluate SequentialAddition->RegioIssue Re-evaluate CheckOxidant->OxidationIssue Re-evaluate

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Guide 2: Chichibabin Pyridine Synthesis - Low Yields and By-product Formation

The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[7] While versatile, it often suffers from low yields.[7]

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Low Overall Yield Competing side reactions (e.g., polymerization of aldehydes).The reaction often proceeds through the formation of acrolein from acetaldehyde and formaldehyde, which then condenses with another aldehyde and ammonia.[8] Optimizing the temperature and pressure in a flow reactor can improve selectivity and minimize polymerization.
Formation of Aminopyridine By-products Reaction of the initial product with ammonia.In some variations, aminopyridines can be formed.[8] If this is not the desired product, adjusting the stoichiometry of ammonia and the reaction time can help to minimize this subsequent reaction.
Complex Product Mixture Use of multiple carbonyl compounds.When using a combination of aldehydes and ketones, multiple condensation pathways are possible. To improve selectivity, consider a step-wise approach where you pre-form an enamine or an α,β-unsaturated carbonyl compound before the final cyclization with ammonia.

Reaction Pathway Diagram: Chichibabin Synthesis

Chichibabin_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & By-products cluster_product Product Aldehyde Aldehyde / Ketone Condensation Condensation Products Aldehyde->Condensation Polymerization Polymerization (By-product) Aldehyde->Polymerization Ammonia Ammonia Ammonia->Condensation Pyridine Substituted Pyridine Condensation->Pyridine Cyclization & Dehydrogenation Aminopyridine Aminopyridine (Potential By-product) Pyridine->Aminopyridine Further reaction with Ammonia

Caption: Generalized reaction pathway for the Chichibabin synthesis.

Experimental Protocols

Protocol 1: Improved Hantzsch Synthesis Using Amberlyst-15

This protocol provides a milder and more efficient method for the Hantzsch synthesis, minimizing by-product formation.[1]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (12 mmol)

  • Amberlyst-15 resin (0.5 g)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and Amberlyst-15 in ethanol.

  • Stir the mixture at 50°C.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude dihydropyridine product.

  • Add an appropriate oxidizing agent (e.g., ceric ammonium nitrate in acetic acid) and stir at room temperature until oxidation is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography on silica gel.

Protocol 2: Purification of Crude Pyridine Derivatives by Acid-Base Extraction

This protocol is a general method for removing basic impurities (like excess pyridine) and acidic by-products.

Materials:

  • Crude pyridine derivative in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Wash the organic layer with 1 M HCl. The aqueous layer will remove basic impurities. Separate the layers. Note: If the desired product is also basic, this step may lead to product loss. In that case, a milder acidic wash or an alternative purification method should be considered.

  • Wash the organic layer with saturated NaHCO3 solution to neutralize any remaining acid and remove acidic by-products.

  • Wash the organic layer with brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.

References

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Wikipedia. (2024). Pyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.

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Technical Support Center: Stability of (2-Methylpyridin-4-yl)methanamine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Methylpyridin-4-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative. Its structure, featuring a primary amine and a pyridine ring, presents specific chemical properties that can influence its stability in solution. The dihydrochloride salt form generally enhances solubility in aqueous media. However, the molecule's functional groups can be susceptible to degradation under various experimental conditions. This guide will walk you through potential stability issues and provide protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is critical for maintaining the compound's integrity.

FormStorage TemperatureConditionsShelf Life
Solid 2-8°CStore in a tightly-closed container in a dry, well-ventilated area, protected from light.[1][2]Refer to the manufacturer's certificate of analysis.
Stock Solution (in organic solvent, e.g., DMSO) -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.Up to 1 month at -20°C; up to 6 months at -80°C (validation recommended).
Aqueous Solution 2-8°CPrepare fresh before each use. Avoid long-term storage.Recommended for use within 24 hours.

Causality: The primary amine is susceptible to oxidation, and the overall compound may be hygroscopic. Storing the solid in a cool, dry place minimizes degradation. For solutions, freezing can prevent microbial growth and slow down chemical degradation. Aliquoting is crucial as freeze-thaw cycles can accelerate degradation by causing localized concentration changes and introducing atmospheric oxygen upon opening.

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on its chemical structure and data from related pyridine and amine compounds.[3]

  • Oxidation: The primary aminomethyl group is a likely site for oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of the corresponding imine, aldehyde, or carboxylic acid.

  • Photodegradation: Pyridine-containing compounds can be sensitive to UV light, which may induce photochemical reactions.[3]

  • pH-mediated Degradation: Although the pyridine ring is generally stable, extreme pH conditions (highly acidic or alkaline) coupled with elevated temperatures can promote hydrolysis or other rearrangements.[4]

Below is a diagram illustrating the potential degradation pathways.

G cluster_main Potential Degradation Pathways A (2-Methylpyridin-4-yl)methanamine dihydrochloride B Oxidative Degradation Products (e.g., Imine, Aldehyde) A->B [O], O2, Metal Ions C Photodegradation Products A->C UV Light D pH-mediated Degradation Products A->D Extreme pH, Heat

Caption: Potential degradation pathways for this compound.

Q3: In which solvents is this compound most stable?

A3: For long-term storage, aprotic organic solvents like DMSO are generally preferred for stock solutions, which are then stored at low temperatures. For aqueous experimental buffers, stability is highly pH-dependent. It is advisable to prepare aqueous solutions fresh. To determine the optimal buffer system for your application, a preliminary stability study is recommended (see Troubleshooting Guide).

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: I am observing a loss of compound potency or inconsistent results over time in my aqueous assay buffer.

  • Possible Cause 1: Oxidative Degradation. The presence of dissolved oxygen or trace metal ions in your buffer can catalyze the oxidation of the amine group.

    • Solution:

      • De-gas your buffers: Before adding the compound, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes.

      • Use high-purity water and reagents: Minimize trace metal contamination by using high-purity (e.g., Milli-Q) water and analytical grade buffer components.

      • Consider adding a chelating agent: If metal ion contamination is suspected, the addition of a small amount of EDTA (e.g., 0.1 mM) can sequester metal ions.

  • Possible Cause 2: pH Instability. The compound may be unstable at the pH of your assay buffer.

    • Solution: Perform a pH stability screen. Prepare small-scale solutions of the compound in different buffers (e.g., pH 3, 5, 7.4, 9) and monitor the purity over time using a stability-indicating analytical method like HPLC-UV.

  • Possible Cause 3: Photodegradation. Exposure to ambient or fluorescent light during long experiments can cause degradation.

    • Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[5]

Problem 2: I see extra peaks appearing in my chromatogram (e.g., HPLC) after preparing my solution.

  • Possible Cause: Rapid Degradation. The compound may be degrading quickly under your sample preparation or analytical conditions.

    • Solution:

      • Analyze samples immediately: After preparing the solution, analyze it as soon as possible.

      • Control temperature: Keep your sample vials in a cooled autosampler (e.g., 4°C) during the analytical run.

      • Evaluate mobile phase compatibility: Ensure the pH of your mobile phase is not causing on-column degradation.

The following workflow can guide your troubleshooting process:

G cluster_workflow Troubleshooting Workflow start Inconsistent Results or New Peaks Observed q1 Is the solution protected from light? start->q1 s1 Use amber vials or wrap in foil. q1->s1 No q2 Are buffers de-gassed and prepared with high-purity water? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 De-gas buffers and use high-purity reagents. q2->s2 No q3 Has a pH stability screen been performed? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Perform pH stability study to find optimal pH. q3->s3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: A decision-making workflow for troubleshooting stability issues.

Experimental Protocols: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation study is highly recommended.[6][7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Analytical Method: A reverse-phase HPLC method with UV detection is generally suitable. An example starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: [6]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration and analyze by HPLC-UV.

    • A control sample (stock solution stored at 4°C, protected from light) should be analyzed at each time point.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 7(5). [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–832. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Methylpyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-methylpyridine. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind each validation parameter, present robust experimental protocols, and offer comparative data to illustrate the performance characteristics of a well-validated method. Our objective is to establish a self-validating analytical system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring data integrity, accuracy, and regulatory compliance.[1][2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the arbiter of quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For the quantification of 2-methylpyridine, a common intermediate and potential impurity in pharmaceutical manufacturing, an unvalidated method can lead to inaccurate batch release decisions, compromised product safety, and significant regulatory scrutiny.

This guide treats method validation as the process of building a body of evidence that proves the method is reliable, reproducible, and accurate for the specific task of quantifying 2-methylpyridine. We will systematically evaluate the method's performance against a series of established validation characteristics.

Foundational Checkpoint: System Suitability Testing (SST)

Before any validation experiments commence, the chromatographic system itself must be qualified. System Suitability Testing (SST) is a series of quality control checks that verify the HPLC system—including the pump, injector, column, and detector—is functioning correctly on the day of analysis.[5][6][7] It is not a validation of the method, but rather a prerequisite to ensure that the system is capable of producing valid data.[7]

Experimental Protocol: System Suitability
  • Standard Preparation: Prepare a standard solution of 2-methylpyridine at a concentration that is representative of the routine sample analysis (e.g., 100 µg/mL).

  • Replicate Injections: Inject the standard solution five or six consecutive times.

  • Parameter Evaluation: Calculate the key performance indicators from the resulting chromatograms.

Data Analysis & Acceptance Criteria

The results from the replicate injections are used to assess the system's performance.

ParameterPurposeTypical Acceptance Criteria
Peak Area Precision (%RSD) Measures the injector and detector precision.≤ 2.0%
Retention Time (%RSD) Indicates the stability of the pump flow rate and mobile phase composition.≤ 1.0%
Tailing Factor (T) Assesses peak shape; a tailing peak can indicate column degradation or secondary interactions.0.8 ≤ T ≤ 1.5
Theoretical Plates (N) Measures column efficiency and its ability to produce narrow peaks.> 2000

A failure in SST serves as an early warning of a system problem, which must be rectified before proceeding with method validation or sample analysis.[6]

G start Start Validation Run sst Perform System Suitability Test (SST) (e.g., 5-6 replicate injections of standard) start->sst eval Evaluate SST Parameters (%RSD Peak Area, %RSD Retention Time, Tailing Factor, Plate Count) sst->eval pass SST Passed (All parameters meet acceptance criteria) eval->pass Yes fail SST Failed eval->fail No proceed Proceed with Method Validation Experiments pass->proceed troubleshoot Troubleshoot System (Check mobile phase, column, connections, etc.) fail->troubleshoot troubleshoot->sst G cluster_0 Method Validation Lifecycle for 2-Methylpyridine Quantification cluster_1 Core Validation Parameters Define Define Analytical Method Requirements Develop Develop HPLC Method (Column, Mobile Phase, etc.) PreVal Pre-Validation Checks (System Suitability) Specificity Specificity (vs. Impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Sensitivity LOD & LOQ Robustness Robustness (Parameter Variation) Report Compile Validation Report Implement Implement for Routine Use

Caption: The sequential workflow of HPLC method validation.

Conclusion: A Fully Validated Method

By systematically executing these validation experiments and demonstrating that the performance meets the pre-defined acceptance criteria, we establish a high degree of confidence in the HPLC method. The resulting validated method for 2-methylpyridine quantification is not just a protocol but a robust analytical tool, proven to be accurate, precise, specific, and reliable for its intended purpose. This comprehensive approach ensures data of the highest integrity, satisfying both scientific rigor and global regulatory expectations.

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The Polypharmacology of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Comparative Guide to Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a privileged structure, lauded for its synthetic tractability and its presence in numerous CNS-active agents.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of derivatives of this core structure. We will delve into their interactions with key CNS targets, including histamine, sigma, dopamine, and serotonin receptors, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Understanding the polypharmacology of these compounds is paramount for developing safer and more effective therapeutics for a range of neurological and psychiatric disorders.[2][3]

The Strategic Imperative of Cross-Reactivity Profiling

The "one-drug, one-target" paradigm has increasingly given way to the recognition that a molecule's therapeutic efficacy and its side-effect profile are often dictated by its interactions with multiple biological targets.[2] For derivatives of N-Methyl-1-(piperidin-4-YL)methanamine, which are frequently designed as antagonists or inverse agonists of the histamine H3 receptor (H3R), off-target activities are not merely a liability but can present therapeutic opportunities.[4][5][6][7] For instance, dual antagonism of H3R and sigma-1 receptors (σ1R) has shown promise in preclinical models of pain.[1][8] Conversely, unintended interactions with receptors such as the hERG potassium channel can lead to significant safety concerns.[9] Therefore, a comprehensive understanding of a compound's cross-reactivity is a critical step in the drug development process.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of representative N-Methyl-1-(piperidin-4-YL)methanamine derivatives and related piperidine-based compounds at various CNS receptors. This data, compiled from multiple studies, highlights the diverse polypharmacological profiles achievable through structural modifications of the core scaffold.

Compound IDCore Structure ModificationH3R (Ki, nM)σ1R (Ki, nM)σ2R (Ki, nM)D2R (Ki, nM)5-HT2AR (Ki, nM)Reference
Compound 5 Piperidine with extended lipophilic side chain7.703.64148--[1]
Compound 11 Piperidine with a distinct lipophilic moiety6.24.8137--[1]
Compound 12 Biphenyl derivative with piperidine core11.45.572.5--[10]
Compound 7 Aniline derivative with piperidine core12.32987.2--[10]
ADS031 4-Oxypiperidine ether with N-benzylpiperidine12.5----[11]
Eticlopride Analog (33) Pyrrolidine ring expansion to piperidine---1.77-[12]
ACP-103 Analog N-(1-methylpiperidin-4-yl) carbamide--->10,0000.5 (pKi 9.3)[13]

Note: "-" indicates data not available in the cited source. The presented compounds are illustrative examples of piperidine derivatives and may not all be direct N-Methyl-1-(piperidin-4-YL)methanamine analogs, but they share the core piperidine scaffold relevant to this discussion.

Key Cross-Reactivity Profiles and Their Implications

Histamine H3 and Sigma-1 Receptor Dual Antagonism

A prominent cross-reactivity profile observed for piperidine-based H3R antagonists is their affinity for sigma receptors, particularly the σ1R subtype.[1][10] The piperidine moiety appears to be a key structural element for this dual activity.[1] This dual antagonism is of significant therapeutic interest as both H3R and σ1R are implicated in pain modulation, and ligands targeting both may offer synergistic analgesic effects.[1]

Histamine H3 and Dopamine D2 Receptor Interactions

The interplay between the histaminergic and dopaminergic systems is well-documented, and H3R has been shown to form heteromers with dopamine D2 receptors (D2R).[6][14] Activation of H3R can modulate D2R-dependent signaling pathways, such as the Akt-GSK3β pathway.[5] This has significant implications for the treatment of disorders like schizophrenia and Parkinson's disease, where D2R is a key therapeutic target.[6] Derivatives of N-Methyl-1-(piperidin-4-YL)methanamine that also possess D2R affinity could therefore offer a multi-pronged therapeutic approach.

Serotonin 5-HT2A Receptor Selectivity

In contrast to the dual-target profiles, it is also possible to design highly selective ligands based on the piperidine scaffold. For example, ACP-103, a carbamide derivative containing a 1-methylpiperidin-4-yl moiety, is a potent 5-HT2A receptor inverse agonist with significantly lower affinity for 5-HT2C receptors and negligible activity at D2 receptors and other monoaminergic targets.[13] This highlights the tunability of the scaffold to achieve desired selectivity.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-Methyl-1-(piperidin-4-YL)methanamine derivatives.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][5] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK-293 cells expressing human H3R).

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).

    • Add the test compound at various concentrations.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-R-α-methylhistamine for H3R).

    • For the determination of non-specific binding, add a high concentration of a known, non-radiolabeled ligand.

    • The total binding is determined in the absence of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection and Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Workflow for a competition radioligand binding assay.
Functional Assays for Receptor Activity

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For G-protein coupled receptors (GPCRs) like the H3R, cAMP accumulation assays are commonly used to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Seed cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with H3R) in a multi-well plate and grow to confluence.

  • Compound Treatment:

    • To determine antagonist or inverse agonist activity, pre-treat the cells with various concentrations of the test compound.

    • To measure agonist activity, add the test compound directly.

  • Cell Stimulation:

    • Stimulate the cells with forskolin to activate adenylyl cyclase and increase intracellular cAMP levels.

    • For antagonist mode, co-stimulate with a known H3R agonist (e.g., R-α-methylhistamine) to assess the test compound's ability to block the agonist-induced inhibition of cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For inverse agonists, a decrease in basal cAMP levels will be observed.

    • For antagonists, a reversal of the agonist-induced decrease in cAMP will be seen.

    • Determine the IC50 or EC50 values from the dose-response curves.

G Cells expressing H3R Cells expressing H3R Pre-treat with test compound Pre-treat with test compound Cells expressing H3R->Pre-treat with test compound Stimulate with Forskolin +/- H3R agonist Stimulate with Forskolin +/- H3R agonist Pre-treat with test compound->Stimulate with Forskolin +/- H3R agonist Cell Lysis Cell Lysis Stimulate with Forskolin +/- H3R agonist->Cell Lysis Measure cAMP levels Measure cAMP levels Cell Lysis->Measure cAMP levels Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Measure cAMP levels->Data Analysis (IC50/EC50)

Workflow for a cAMP accumulation functional assay.

Signaling Pathways Modulated by Cross-Reactivity

The cross-reactivity of N-Methyl-1-(piperidin-4-YL)methanamine derivatives can lead to complex modulations of intracellular signaling pathways. Below are diagrams illustrating the potential signaling consequences of dual receptor antagonism.

Histamine H3 and Dopamine D2 Receptor Signaling Crosstalk

H3 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[2] D2 receptors are also Gαi/o-coupled and have a similar effect on cAMP.[5] When a dual antagonist blocks both receptors, it can disinhibit adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). Furthermore, H3R activation has been shown to modulate the β-arrestin 2-dependent signaling of D2R, affecting the Akt/GSK3β pathway.[5] Antagonism at both receptors could therefore have complex effects on this pathway, which is implicated in neuronal survival and plasticity.

G cluster_1 Cytoplasm H3R H3R AC Adenylyl Cyclase H3R->AC D2R D2R D2R->AC beta_arrestin β-arrestin 2 D2R->beta_arrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt GSK3b GSK3β Akt->GSK3b beta_arrestin->Akt

Simplified signaling pathways for H3 and D2 receptors.

Histamine H3 and Sigma-1 Receptor Signaling Interactions

The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that can modulate the function of other receptors, including GPCRs.[14][15] While it doesn't have its own direct G-protein coupling, it can allosterically modulate the signaling of receptors like the H3R.[16] A dual H3R/σ1R antagonist could therefore not only block the canonical H3R signaling but also prevent the σ1R-mediated modulation of other signaling pathways, leading to a complex and potentially beneficial pharmacological profile for conditions like neuropathic pain.

G cluster_1 Endoplasmic Reticulum H3R H3R H3R_signaling H3R Signaling (e.g., cAMP ↓) H3R->H3R_signaling Other_GPCR Other GPCR Other_GPCR_signaling Other GPCR Signaling Other_GPCR->Other_GPCR_signaling Sigma1R σ1R Sigma1R->H3R Modulation Sigma1R->Other_GPCR Modulation

Modulation of GPCR signaling by the sigma-1 receptor.

Conclusion

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a versatile platform for the design of CNS-active compounds with diverse cross-reactivity profiles. A thorough understanding of their polypharmacology, obtained through rigorous experimental evaluation, is crucial for the successful development of novel therapeutics. The ability of these derivatives to interact with multiple targets, such as histamine H3, sigma-1, and dopamine D2 receptors, offers exciting opportunities for the treatment of complex neurological and psychiatric disorders. The methodologies and comparative data presented in this guide provide a framework for researchers to navigate the intricate landscape of CNS drug discovery and to design next-generation therapeutics with optimized efficacy and safety profiles.

References

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A Comparative Guide to the Biological Activity of Substituted 2-Amino-4-Methylpyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this versatile ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a variety of therapeutic targets. This guide provides an in-depth comparison of the biological activities of substituted 2-amino-4-methylpyridine analogues, with a focus on their efficacy as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by robust experimental data and detailed methodologies to facilitate further research and development in this promising area.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A primary and well-documented biological activity of 2-amino-4-methylpyridine analogues is the inhibition of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.

The parent compound, 2-amino-4-methylpyridine, is a known non-selective inhibitor of nitric oxide synthases (NOS)[1][2]. However, strategic substitutions, particularly at the 6-position of the pyridine ring, have been shown to significantly enhance both potency and selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS)[1].

Structure-Activity Relationship (SAR) for iNOS Inhibition

Systematic modification of the 6-position of the 2-amino-4-methylpyridine core has yielded valuable insights into the SAR for iNOS inhibition. The data presented in Table 1, collated from in vitro enzyme assays, clearly demonstrates the impact of various substituents on inhibitory activity.

Table 1: Comparative in vitro Inhibition of Nitric Oxide Synthase Isoforms by 6-Substituted 2-Amino-4-Methylpyridine Analogues

Compound ID6-SubstituentiNOS IC₅₀ (nM)nNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
1 -H19312005600296.2
2 -CH(CH₃)₂2836012004312.9
9 -CH₂CH(F)CH₃193>10000>10000>52>52
18 -CH₂CH₂CH₂F6868020002910

Data sourced from Zhou et al., 2009.[1]

From this data, several key SAR observations can be made:

  • Alkyl Substitution: The introduction of a simple alkyl group, such as an isopropyl group (Compound 2 ), dramatically increases iNOS inhibitory potency compared to the unsubstituted parent compound (Compound 1 )[1]. This suggests the presence of a hydrophobic pocket in the active site of iNOS that can accommodate such groups.

  • Fluorination and Chain Length: The position of a fluorine atom on an alkyl chain and the length of that chain are critical for potency and selectivity. For instance, a 2-fluoropropyl group (Compound 9 ) results in high selectivity but reduced potency compared to a 3-fluoropropyl group (Compound 18 )[1]. This highlights the precise spatial and electronic requirements for optimal interaction with the enzyme's active site.

The following diagram illustrates the key structural features of the 2-amino-4-methylpyridine scaffold and the impact of 6-position substitutions on iNOS inhibition.

SAR_iNOS Scaffold 2-Amino-4-methylpyridine Core N NH₂ CH₃ Substituent 6-Position Substituent (R) Influences Potency & Selectivity Scaffold->Substituent Substitution at C6 iNOS iNOS Inhibition IC₅₀ Substituent->iNOS Modulates Activity

Caption: Structure-Activity Relationship for iNOS Inhibition.

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against NOS isoforms.

  • Enzyme and Reagents:

    • Recombinant human iNOS, nNOS, and eNOS enzymes.

    • L-[¹⁴C]arginine.

    • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin.

    • AG 50W-X8 cation-exchange resin.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Prepare an assay buffer containing appropriate concentrations of cofactors and L-[¹⁴C]arginine.

    • Add the test compound at various concentrations to the assay buffer.

    • Initiate the reaction by adding the respective NOS enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to a column containing AG 50W-X8 resin to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.

    • Elute the L-[¹⁴C]citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Derivatives of 2-aminopyridine have demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant strains[3][4]. The antimicrobial mechanism of pyridine derivatives is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis[5][6].

While extensive data on 2-amino-4-methylpyridine analogues specifically is limited, studies on related structures provide a strong rationale for their investigation as antimicrobial agents. For example, N-acylated derivatives of 2-amino-5-(trifluoromethyl)pyridine have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA) strains[3][4].

Experimental Data on Related 2-Aminopyridine Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of some N-acylated 2-amino-5-(trifluoromethyl)pyridine derivatives against MRSA.

Table 2: Antimicrobial Activity of N-Acylated 2-Amino-5-(trifluoromethyl)pyridine Derivatives against MRSA

Compound IDAcyl GroupMIC (µg/mL) against EMRSA-16MIC (µg/mL) against EMRSA-17
3a 4-Fluorobenzoyl16.712.5
3e 3-Fluoro-4-chlorobenzoyl20.218.8
5f 3-Fluorobenzoyl18.325.0
Vancomycin -1.561.56

Data sourced from Ante et al., 2018.[3]

These findings suggest that the 2-aminopyridine scaffold is a viable starting point for the development of novel antibacterial agents. Further investigation into the antimicrobial properties of 2-amino-4-methylpyridine analogues is warranted.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Materials:

    • Bacterial culture in logarithmic growth phase.

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Test compounds serially diluted in MHB.

  • Procedure:

    • In a 96-well plate, add 100 µL of MHB to each well.

    • Add 100 µL of the highest concentration of the test compound to the first well and perform serial twofold dilutions across the plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The general workflow for antimicrobial screening is depicted in the following diagram.

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Compound Dilution Series Incubation Incubation in 96-well Plate Compound_Prep->Incubation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Incubation MIC_Determination Visual Assessment of Growth for MIC Incubation->MIC_Determination

Caption: General Workflow for MIC Determination.

Anticancer Activity

The 2-aminopyridine moiety is also a key pharmacophore in the design of anticancer agents, particularly as kinase inhibitors[7][8][9]. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

While specific data for 2-amino-4-methylpyridine analogues as anticancer agents is an emerging area of research, related 2-aminopyridine and 2-aminopyrimidine derivatives have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and MAP4K4[8][10].

Kinase Inhibition by 2-Aminopyridine Derivatives

A study on 2-aminopyridine-based inhibitors of MAP4K4, a kinase implicated in cancer and inflammation, demonstrated that these compounds can achieve high potency[8]. Similarly, 2-aminopyridine derivatives have been developed as potent CDK8 inhibitors for the treatment of colorectal cancer, with one compound exhibiting an IC₅₀ of 46 nM against CDK8[11].

The general mechanism of action for many 2-aminopyridine-based kinase inhibitors involves the formation of key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

The following diagram illustrates a simplified representation of a 2-aminopyridine derivative acting as a kinase inhibitor.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Hinge Hinge Region ATP_Pocket ATP Pocket Inhibitor { 2-Aminopyridine Derivative | H-bond Donor/Acceptor} Inhibitor:f1->Hinge Hydrogen Bonds Inhibitor->ATP_Pocket Occupies Pocket

Caption: Simplified Mechanism of Kinase Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture:

    • Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion and Future Directions

Substituted 2-amino-4-methylpyridine analogues represent a promising class of compounds with diverse biological activities. The extensive research into their role as iNOS inhibitors has provided a solid foundation for understanding their structure-activity relationships. The potent and selective inhibition of iNOS by certain 6-substituted analogues highlights the therapeutic potential of this scaffold in inflammatory diseases.

The preliminary data on the antimicrobial and anticancer activities of related 2-aminopyridine derivatives strongly suggests that the 2-amino-4-methylpyridine core is a valuable starting point for the development of novel therapeutics in these areas. Future research should focus on:

  • Systematic SAR studies of 2-amino-4-methylpyridine analogues against a broad panel of bacterial and fungal pathogens, including resistant strains.

  • Screening of these analogues against a diverse panel of cancer cell lines and relevant kinases to identify potent and selective anticancer agents.

  • Elucidation of the mechanisms of action for their antimicrobial and anticancer effects to guide further optimization.

By leveraging the existing knowledge base and employing the robust experimental methodologies outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Zhou, D., Lee, H., Rothfuss, J. M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
  • Ante, I., Aboaba, S., Siddiqui, H., Bashir, M., & Choudhary, M. I. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]
  • Moore, W. M., Webber, R. K., Jerome, G. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1589–1597. [Link]
  • Kavitha, S., & Raj, V. P. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6536. [Link]
  • Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 342(12), 703–708. [Link]
  • Wang, Y., Wang, Y., Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12692–12711. [Link]
  • Norman, P. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3467–3477. [Link]
  • Gao, C., Wang, Y., Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. [Link]
  • Kaczor, A. A., & Polski, A. (2020). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 63(17), 9246–9263. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of LC/MS/MS Methods for Pyridine Hydrochloride Impurity Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Pyridine hydrochloride, a common reagent and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires stringent control due to its potential genotoxicity.[1][2][3] This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) methodologies for the detection and quantification of pyridine hydrochloride, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will navigate the critical aspects of method validation, offering insights into experimental design and data interpretation, all while adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12]

The Analytical Imperative: Why LC/MS/MS for Pyridine Hydrochloride?

Pyridine hydrochloride is a polar, non-volatile compound, making it an ideal candidate for LC/MS/MS analysis. This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection and quantification of trace-level impurities in complex sample matrices.[13][14][15][16] The need for such a sensitive technique is underscored by the low permissible daily exposure for genotoxic impurities, often in the range of 1 to 5 ppm.[2][10]

A Tale of Two Chromatographies: HPLC vs. UPLC

The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision in method development. While both operate on the same chromatographic principles, their performance characteristics differ significantly.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm<2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi[17]
Analysis Time Longer (20-45 min)Shorter (2-5 min)[8]
Resolution GoodExcellent, with sharper peaks
Sensitivity GoodHigher, ideal for trace analysis[7][17]
Solvent Consumption HigherLower
Cost Lower initial investmentHigher initial investment[12]

From an application standpoint, HPLC is a robust and well-established technique suitable for routine quality control.[7][8] However, for the trace-level detection of genotoxic impurities like pyridine hydrochloride, the enhanced sensitivity and resolution of UPLC are often advantageous.[7][17] The faster analysis times of UPLC also translate to higher throughput in a drug development setting.[7]

The Mass Spectrometry Showdown: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

The choice of mass analyzer is equally critical and depends on the analytical objective.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution Mass Spectrometry (HRMS)
Primary Use Targeted quantificationTargeted and untargeted screening, structural elucidation
Operating Principle Selected Reaction Monitoring (SRM)Full scan accurate mass measurement
Sensitivity Excellent for targeted analysis[4]Good, but can be slightly lower than QqQ for targeted quantification[9]
Selectivity HighExcellent, separates ions of interest from matrix interferences[4]
Versatility Limited to pre-defined analytesEnables retrospective data analysis for unknown identification[4]
Regulatory Acceptance Well-established for quantitative assaysGaining traction, particularly for complex matrices

For routine quality control where the impurity is known and needs to be quantified, a triple quadrupole mass spectrometer is often the workhorse due to its exceptional sensitivity and reproducibility in SRM mode.[4][9] However, during method development or for impurity profiling, HRMS offers the advantage of identifying unknown impurities and providing greater confidence in structural assignments due to its high mass accuracy.[9][18][19]

Beyond the Basics: Advanced and Alternative Techniques

For particularly challenging separations, such as isomeric impurities, Ion Mobility-Mass Spectrometry (IM-MS) can provide an additional dimension of separation based on the ion's size and shape.[2][5][11][20][21] While not typically a first-line approach for routine analysis, it is a powerful tool for complex impurity profiling.

While LC/MS/MS is generally preferred for pyridine hydrochloride, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative if the impurity is volatile or can be derivatized to increase its volatility.[13][14][15][16] However, the polar nature of pyridine hydrochloride makes LC/MS/MS the more direct and common approach.

The Bedrock of Reliability: Method Validation

A robustly validated analytical method is the cornerstone of trustworthy data. The following parameters, as outlined in the ICH Q2(R1) guideline, must be thoroughly evaluated.[1][10]

Validation_Workflow cluster_method_development Method Development & Optimization cluster_validation Method Validation Dev Initial Method Development Opt Method Optimization Dev->Opt Specificity Specificity / Selectivity Opt->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Use Routine Use in QC Robustness->Routine_Use Method Transfer

Sources

The Pyridine-2-Methylamine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine-2-methylamine core is a versatile and highly valued scaffold in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Its unique combination of a basic pyridine ring and a flexible methylamine side chain provides an excellent platform for molecular recognition, enabling potent and selective interactions with various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of pyridine-2-methylamine derivatives across different therapeutic areas, supported by experimental data and detailed protocols. We will explore how subtle structural modifications can dramatically influence biological activity, providing a rationale for the design of next-generation therapeutics.

Unlocking Therapeutic Potential: A Tale of Three Targets

The versatility of the pyridine-2-methylamine scaffold is best illustrated by its application in targeting a range of diseases, from infectious diseases to cancer and neurological disorders. Here, we compare the SAR of derivatives in three distinct therapeutic areas.

Combating Tuberculosis: Inhibition of MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall, making it a prime target for novel anti-tubercular drugs.[1][2] Pyridine-2-methylamine derivatives have emerged as potent MmpL3 inhibitors.[1][3]

A key interaction for MmpL3 inhibition is the formation of a hydrogen bond between the pyridine nitrogen and the D645 residue in the MmpL3 binding pocket.[2] The methylamine linker provides the necessary flexibility for the rest of the molecule to occupy two key hydrophobic pockets, S1 and S2.[2]

Key SAR Insights for Antitubercular Activity:

  • Substitution on the Pyridine Ring: Aryl substitutions at the 4-position of the pyridine ring generally lead to potent activity.[2] For instance, the introduction of a 4-isopropylphenyl group at this position significantly enhances antitubercular efficacy.[2]

  • Amine Substituents (S1 Pocket Occupancy): Bulky, hydrophobic groups on the amine nitrogen that can effectively occupy the S1 pocket are crucial for high potency. N-8-azaspiro[4.5]decyl and similar bulky cyclic amines have shown to dramatically increase activity.[1]

  • Side Chain Modifications (S2 Pocket Occupancy): Modifications to the aryl group at the 4-position of the pyridine ring that extend into the S2 pocket can further enhance activity.[2]

Comparative Analysis of Antitubercular Pyridine-2-Methylamine Derivatives

Compound IDR1 (Amine Substituent)R2 (Pyridine C4-Substituent)MIC against M. tb H37Rv (µg/mL)Reference
21 N-4,4-dimethyl-1,4-azasilyl4-isopropylphenyl0.5-1[2]
37 N-8-azaspiro[4.5]decyl4-isopropylphenyl0.125[1]
62 Complex spirocyclic amine4-isopropylphenyl0.016[1][3]
Targeting Cancer: Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[4] The nitrogen atom of the pyridine ring often acts as a hinge-binding element, forming critical hydrogen bonds with the kinase hinge region. The 2-methylamine portion provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

Key SAR Insights for Anticancer Activity:

  • Hinge-Binding Moiety: The 2-aminopyridine motif is a classic hinge-binder. Modifications that enhance this interaction, such as the introduction of specific substituents on the pyridine ring, can improve inhibitory activity.

  • Substituents on the Amine: Large, aromatic, or heterocyclic groups attached to the methylamine nitrogen can occupy the hydrophobic region of the kinase active site, leading to increased potency.

  • Bioisosteric Replacements: Replacing the pyridine ring with bioisosteres like pyrimidine can modulate activity and selectivity against different kinases.[4]

Comparative Analysis of Pyridine-Based Kinase Inhibitors

Compound IDScaffoldTarget Kinase(s)IC50 (µM)Cancer Cell LineReference
Compound 14 Pyridylpyrimidinylaminophenylc-Src8.39-[5]
Compound 20 Pyridylpyrimidinylaminophenylc-SrcComparable to Imatinib-[5]
Compound 8e Pyridine-ureaVEGFR-23.93MCF-7[6]
Compound 28e Imidazo[1,2-a]pyridineNek20.038MGC-803[6]
Modulating Neurological Pathways: 5-HT1A Receptor Agonism

Pyridine-2-methylamine derivatives have also been successfully developed as potent and selective agonists of the serotonin 5-HT1A receptor, a key target for the treatment of depression and anxiety.[7][8]

The SAR for 5-HT1A receptor agonism highlights the importance of specific substitution patterns on the pyridine ring and the nature of the group attached to the methylamine.

Key SAR Insights for 5-HT1A Receptor Agonism:

  • Pyridine Ring Substitution: A combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring has been shown to synergistically enhance 5-HT1A agonist properties.[7][8]

  • Amine Moiety: The methylamine is typically part of a larger structure, often incorporating a piperidine ring, which is crucial for interacting with the receptor.

  • Aryl Substituent: An appropriately substituted aryl group, such as a 3-chloro-4-fluorophenyl group, attached to the piperidine moiety is essential for high affinity and agonist activity.[7][8]

Comparative Analysis of Pyridine-2-Methylamine Derivatives as 5-HT1A Agonists

Compound IDPyridine SubstitutionAmine Moiety5-HT1A Ki (nM)Reference
38 6-methylamino4-fluoro-4-aminomethyl-piperidine-1-carbonylPotent[7][8]
40 5-methyl, 6-methylamino4-fluoro-4-aminomethyl-piperidine-1-carbonylMore potent than 38[7][8]
8bt UnsubstitutedBenzothiophene-3-carboxamide2.7[1]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis of a key pyridine-2-methylamine intermediate and for a common biological assay used to evaluate these compounds.

Synthesis of 5-Methyl-6-methylaminopyridine-2-carboxylic acid

This protocol describes a multi-step synthesis of a key intermediate used in the preparation of 5-HT1A receptor agonists.

Step 1: Synthesis of 2-Carboxamido-5-methyl-6-chloropyridine

  • Dissolve 2-ethoxycarbonyl-5-methyl-6-chloropyridine in methanol.

  • Add aqueous ammonia and stir the mixture overnight at room temperature.

  • Recover the product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 2-Methylcarboxamido-5-methyl-6-methylamino-pyridine

  • In a sealed stainless steel reactor, combine 2-carboxamido-5-methyl-6-chloropyridine, 40% methylamine in ethanol, 40% methylamine in water, and anhydrous copper sulfate.

  • Heat the reactor with stirring for 24 hours at 110°C.

  • After cooling, dilute the reaction mixture with water and aqueous ammonia.

  • Extract the product with dichloromethane, wash with brine, dry, and evaporate the solvent.

Step 3: Synthesis of 5-Methyl-6-methylaminopyridine-2-carboxylic acid

  • Add 2-methylamino-5-methyl-6-methylaminopyridine to a solution of sulfuric acid in water.

  • Heat the mixture for 48 hours at 100°C.

  • After cooling, the product can be isolated.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the inhibitory activity of pyridine-2-methylamine derivatives against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase and substrate solution to the wells.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition, Antitubercular Activity) characterization->in_vitro Test Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based in_vivo In Vivo Models (if applicable) cell_based->in_vivo data_analysis Data Analysis (IC50, MIC determination) in_vivo->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: General experimental workflow for the development of pyridine-2-methylamine derivatives.

MmpL3_Inhibition Mechanism of MmpL3 Inhibition by Pyridine-2-Methylamine Derivatives cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter Cell_Wall Mycobacterial Cell Wall MmpL3->Cell_Wall Incorporation Mycolic_Acid Mycolic Acid Precursors Mycolic_Acid->MmpL3 Transport Derivative Pyridine-2-Methylamine Derivative Derivative->MmpL3 Inhibition

Caption: Simplified diagram of MmpL3 inhibition by pyridine-2-methylamine derivatives.

Conclusion and Future Directions

The pyridine-2-methylamine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its properties through targeted substitutions have led to the discovery of potent and selective agents for a variety of diseases. The comparative analysis presented here highlights the key structural features that govern the activity of these derivatives in different therapeutic contexts. Future research in this area will likely focus on further refining the selectivity of these compounds, exploring novel substitution patterns, and applying them to a wider range of biological targets. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation medicines.

References

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]
  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]
  • PubMed. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents.
  • Hummert, D., et al. (2010). Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists. Journal of Medicinal Chemistry, 53(21), 7895-7907. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....
  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Google Patents. (n.d.). EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}.
  • WIPO. (n.d.). WO/2007/039499 METHOD FOR PREPARING (3-CHLORO-4-FLUOROPHENYL)-(4-FLUORO-4-{[(5METHYL-PYRIMIDIN-2-YLMETHYL)-AMINO]-METHYL}-PIPERIDIN-1-YL).
  • PubMed. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure.
  • ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages.
  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

Sources

The Cutting Edge of Tuberculosis Drug Development: A Comparative Analysis of Pyridine-2-Methylamine Based MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction: Targeting the Achilles' Heel of Mycobacterium tuberculosis

The formidable cell wall of Mycobacterium tuberculosis (Mtb), rich in mycolic acids, is a primary defense against conventional antibiotics and the host immune system. The biosynthesis and transport of these mycolic acids are therefore critical for the survival of the bacillus, making the enzymes and transporters involved in this pathway attractive targets for novel anti-tubercular agents. One such pivotal player is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acid-containing compounds in the cell envelope.[1][2] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death, and represents a promising strategy to combat drug-resistant tuberculosis.[1]

A multitude of chemical scaffolds have been identified as MmpL3 inhibitors, and among these, the pyridine-2-methylamine series has recently emerged as a particularly potent class of anti-tubercular agents.[3][4] This guide provides a comprehensive comparative study of these novel inhibitors, with a special focus on the standout compound 62 , benchmarking its performance against other well-established MmpL3 inhibitor classes, including the clinical candidate SQ109, indolecarboxamides, and adamantyl ureas.

The Pyridine-2-Methylamine Scaffold: A Deep Dive into Structure-Activity Relationship (SAR)

A recent structure-based drug design approach has led to the development of a series of pyridine-2-methylamine derivatives with remarkable potency against Mtb.[3][5] The optimization of this scaffold has culminated in the identification of compound 62 , which exhibits exceptional activity against the H37Rv strain of Mtb and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4][5]

The potent activity of compound 62 is attributed to its specific interactions within the MmpL3 binding pocket. The pyridine-2-methylamine core establishes crucial hydrogen bonds and π-π stacking interactions, while modifications at other positions have been systematically explored to enhance potency and drug-like properties.[3] The structure-activity relationship studies have revealed that lipophilicity plays a significant role in the anti-tubercular activity of this class of compounds, with higher lipophilicity generally correlating with lower Minimum Inhibitory Concentrations (MICs).[3] However, compound 62 strikes an optimal balance, demonstrating high potency with a relatively moderate lipophilicity, which is advantageous for its pharmacokinetic profile.[3]

Comparative Analysis of MmpL3 Inhibitors

To contextualize the exceptional performance of the pyridine-2-methylamine scaffold, it is imperative to compare it with other leading classes of MmpL3 inhibitors.

1. SQ109 (Ethylenediamine): As the most clinically advanced MmpL3 inhibitor, having completed Phase IIb/III trials, SQ109 serves as a critical benchmark.[6][7] Its mechanism of action involves the disruption of cell wall assembly by inhibiting the transport of TMM.[6] While effective, the development of resistance, although at a low rate, remains a consideration.[6]

2. Indolecarboxamides (e.g., NITD-304, NITD-349): This class of inhibitors has demonstrated exceptional potency against both drug-sensitive and drug-resistant Mtb strains in preclinical studies.[8][9][10] Their bactericidal activity is attributed to the direct inhibition of MmpL3.[8][9] Optimization efforts within this series have focused on improving pharmacokinetic properties to enhance in vivo efficacy.[8][9]

3. Adamantyl Ureas (e.g., AU1235): These compounds are potent inhibitors of MmpL3 and have shown efficacy against MDR strains of Mtb.[11][12] However, their development has been hampered by suboptimal physicochemical properties, such as high lipophilicity and poor solubility, which can limit bioavailability.[12]

Performance Data at a Glance: A Head-to-Head Comparison

The following table summarizes the key in vitro performance metrics for the leading pyridine-2-methylamine compound 62 and representative compounds from other major MmpL3 inhibitor classes.

Compound/Class Scaffold MIC against Mtb H37Rv (μg/mL) MIC against MDR/XDR-TB (μg/mL) Cytotoxicity (IC50 against Vero cells, μg/mL) Human Liver Microsomal Stability (CLint, μL/min/mg) Reference(s)
Compound 62 Pyridine-2-methylamine0.0160.0039–0.0625≥ 1628[3][4][5]
SQ109 Ethylenediamine~0.8 (MIC)ActiveLow cytotoxicityModerate[6][13][14]
NITD-304 Indolecarboxamide~0.007 (MIC50)Potent activityFavorable safety marginFavorable[8][9]
AU1235 Adamantyl Urea<0.1Active against MDRNot specifiedPoor bioavailability suggested[11][12][13]

Note: Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies. The table aims to provide a general performance overview.

Mechanism of Action: Direct Inhibition vs. Proton Motive Force Dissipation

While direct binding to MmpL3 and subsequent inhibition of TMM transport is the primary mechanism for many of these compounds, a fascinating dual mode of action has been proposed for some, including SQ109 and certain other scaffolds.[13] This involves the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane.[13] Since MmpL3 is a PMF-dependent transporter, its function is indirectly inhibited by the collapse of the proton gradient. This dual mechanism could contribute to the potent bactericidal activity and low rates of resistance observed with some of these inhibitors. For the pyridine-2-methylamine compound 62, resistance studies involving a single nucleotide polymorphism in the mmpL3 gene strongly suggest that it directly targets MmpL3.[3][4][5]

Experimental Protocols for Inhibitor Evaluation

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key in vitro assays used to characterize MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method to determine the lowest concentration of a compound that inhibits the growth of M. tuberculosis.[15][16][17]

Protocol:

  • Prepare a serial two-fold dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^4 CFU/mL.

  • Include a drug-free control and a sterile control in each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a freshly prepared solution of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15]

Cytotoxicity Assessment using MTT Assay in Vero Cells

This assay assesses the toxicity of the compounds against a mammalian cell line, providing an indication of their therapeutic index.[18][19][20]

Protocol:

  • Seed Vero cells (African green monkey kidney epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

  • The viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.

Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][21][22][23][24]

Protocol:

  • Prepare a reaction mixture containing pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.

  • The intrinsic clearance (CLint) is calculated from the rate of disappearance of the compound over time.

Visualizing the Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_transported TMM MmpL3->TMM_transported Translocation (PMF-dependent) CellWall Cell Wall Synthesis TMM_transported->CellWall Inhibitor Pyridine-2-methylamine Inhibitor (e.g., Cmpd 62) Inhibitor->MmpL3 Direct Inhibition MmpL3_Inhibitor_Workflow start Compound Library (Pyridine-2-methylamines) mic_assay MIC Determination (MABA vs. Mtb) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT vs. Vero cells) mic_assay->cytotoxicity_assay Potent Hits selectivity_index Calculate Selectivity Index (IC50 / MIC) cytotoxicity_assay->selectivity_index microsomal_assay Liver Microsomal Stability Assay selectivity_index->microsomal_assay High SI sar_analysis Structure-Activity Relationship (SAR) Analysis microsomal_assay->sar_analysis Favorable Stability lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Efficacy Studies (Animal Models) lead_optimization->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

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A Comparative Guide to Confirming the Purity of Synthesized (2-Methylpyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of (2-Methylpyridin-4-yl)methanamine dihydrochloride, a key building block in pharmaceutical synthesis.[1][2][3] We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system for purity assessment.

The presence of impurities can significantly impact the quality, safety, and efficacy of a final drug product.[4] Regulatory bodies like the FDA and EMA mandate stringent impurity profiling, making robust analytical methodology a critical component of pharmaceutical development and manufacturing.[5][6][7][8] This guide will focus on a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to provide a comprehensive purity profile.

The Orthogonal Approach: A Triad of Analytical Confidence

No single analytical technique is infallible. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides the most robust and trustworthy assessment of purity. For this compound, we advocate for the combined use of NMR, HPLC, and MS.

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[9]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique ideal for detecting and quantifying non-volatile organic impurities.[4][7][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps identify unknown impurities, often by coupling with a separation technique like LC-MS.[7][11]

I. Structural Confirmation and Quantitative Purity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11] For this compound, ¹H NMR not only confirms the identity of the synthesized compound but can also be adapted for quantitative purity assessment (qNMR).

Causality of Method Selection:

The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shift, integration, and coupling patterns of the protons on the pyridine ring, the methyl group, and the aminomethyl group must align with the expected structure. Furthermore, qNMR allows for a direct comparison of the analyte's signal intensity to that of a high-purity, certified internal standard, providing a direct measure of mass-based purity.[9]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Solvent: D₂O or DMSO-d₆.

    • Pulse Sequence: A standard single-pulse experiment. To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For the analyte, the methylene protons (CH₂) or the aromatic protons are suitable choices.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Anticipated Data and Interpretation:
ParameterExpected ¹H NMR Data for this compound in D₂O
Chemical Shifts (δ, ppm) ~8.5 (d, 1H, H6-pyridine), ~7.8 (s, 1H, H3-pyridine), ~7.7 (d, 1H, H5-pyridine), ~4.3 (s, 2H, CH₂), ~2.7 (s, 3H, CH₃)
Integration Proportional to the number of protons in each environment.
Coupling Constants (J, Hz) Ortho-coupling between H5 and H6 (~5-6 Hz).

Table 1: Expected ¹H NMR spectral data. The exact chemical shifts may vary slightly depending on the solvent and concentration.

The presence of unexpected signals in the spectrum would indicate impurities. The integration of these signals relative to the analyte signals can provide a semi-quantitative estimate of their levels.

II. Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical impurity analysis due to its high resolving power and sensitivity.[7][10][12] For pyridine derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed.[13]

Causality of Method Selection:

RP-HPLC separates compounds based on their hydrophobicity. This compound is a polar compound, and a C18 column with an aqueous-organic mobile phase containing an ion-pairing reagent or an acidic modifier will effectively retain and separate it from potential less polar synthesis byproducts or starting materials.[1] A UV detector is suitable as the pyridine ring contains a chromophore.[4][10]

Experimental Protocol: RP-HPLC
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.[12]

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v).

    • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Reference Standard Solution: Prepare a solution of a well-characterized reference standard of this compound at the same concentration.

  • Data Analysis:

    • Analyze the sample and reference standard solutions by HPLC.

    • Determine the retention time of the main peak in the sample chromatogram and compare it to the reference standard.

    • Calculate the area percentage of the main peak to estimate the purity.

    • Identify and quantify any impurities by comparing their retention times and response factors to known potential impurities if standards are available.

Anticipated Data and Interpretation:
ParameterExpected Outcome
Retention Time A sharp, symmetrical peak at a reproducible retention time, matching that of the reference standard.
Purity (Area %) The area of the main peak should be ≥ 99.0% for a high-purity sample.
Impurities Any other peaks in the chromatogram represent impurities. Their area percentages can be used for quantification.

Table 2: Expected HPLC results for a high-purity sample.

III. Molecular Weight Confirmation and Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is indispensable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[11]

Causality of Method Selection:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like (2-Methylpyridin-4-yl)methanamine. In positive ion mode, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. The accurate mass measurement provided by a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer can confirm the elemental composition.

Experimental Protocol: LC-MS

For the most comprehensive analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. This allows for the separation of impurities by HPLC followed by their mass analysis.

  • Instrumentation and Conditions:

    • LC System: Use the same HPLC method as described above, but ensure the mobile phase is compatible with the MS system (e.g., use formic acid instead of TFA if necessary, as TFA can cause ion suppression).

    • MS System: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak. The most abundant ion should correspond to the [M+H]⁺ of (2-Methylpyridin-4-yl)methanamine (C₇H₁₀N₂), which has a calculated monoisotopic mass of 122.0844 Da. The expected m/z for [M+H]⁺ is 123.0917.[14]

    • Extract mass spectra for any impurity peaks observed in the chromatogram. The m/z values can be used to propose potential structures for the impurities, which may include unreacted starting materials, byproducts, or degradation products.

Anticipated Data and Interpretation:
IonCalculated m/zObserved m/zInterpretation
[M+H]⁺123.0917Within 5 ppm of calculated valueConfirms the molecular weight of the target compound.

Table 3: Expected mass spectrometry data for (2-Methylpyridin-4-yl)methanamine.

Visualizing the Workflow

A systematic workflow ensures a thorough and efficient purity assessment.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Confirmation Workflow cluster_result Final Assessment synth Synthesized Product nmr ¹H NMR Spectroscopy synth->nmr Orthogonal Analysis hplc HPLC Analysis synth->hplc Orthogonal Analysis ms Mass Spectrometry synth->ms Orthogonal Analysis struct_confirm Structural Confirmation nmr->struct_confirm quant_purity Quantitative Purity (qNMR) nmr->quant_purity impurity_profile Impurity Profile (Area %) hplc->impurity_profile mw_confirm Molecular Weight Confirmation ms->mw_confirm impurity_id Impurity Identification ms->impurity_id final_report Certificate of Analysis (Purity > 99%) quant_purity->final_report Data Consolidation impurity_profile->final_report Data Consolidation mw_confirm->final_report Data Consolidation

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability of a drug substance and its final product is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and therapeutic efficacy. A stability-indicating analytical method is the linchpin in this endeavor, providing the unambiguous data needed to understand how a drug's quality varies over time under the influence of environmental factors. This guide provides an in-depth, experience-driven comparison of the critical aspects of validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of related compounds, grounded in scientific principles and regulatory expectations.

The Imperative of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components in the drug product matrix.[1][2] The core principle is to develop a method that is specific to the API, allowing for a clear separation and quantification of any compounds that may form during the drug's shelf life.[1][3] The development and validation of such methods are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[4]

The journey to a validated stability-indicating method begins with forced degradation studies, also known as stress testing.[1][5] These studies are the crucible in which the method's specificity is forged. By subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, we intentionally generate degradation products.[3][4] This allows us to challenge the analytical method's ability to separate the API from these newly formed impurities, thereby proving its stability-indicating nature.[6]

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] For a stability-indicating RP-HPLC method for related compounds, this involves a comprehensive evaluation of several key parameters as outlined in the ICH Q2(R1) guideline.[7][9][10]

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11][12][13] In the context of a stability-indicating method, this is the most critical parameter.

Experimental Causality : The goal is to prove that the peaks corresponding to the API and its related compounds are pure and not co-eluting with any other substance. Forced degradation samples are paramount here. By analyzing these stressed samples, we can demonstrate that the degradation products are well-resolved from the main API peak.[3] Peak purity analysis using a photodiode array (PDA) detector is an invaluable tool in this assessment.

Self-Validating System : A method's specificity is self-validated when it can successfully separate and quantify the API and all generated degradation products in a mass balance study. The total amount of the drug (API + degradants) should remain relatively constant, accounting for the initial amount of the API.

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16][17]

Experimental Causality : For related substances, the range typically spans from the reporting threshold to 120% or 150% of the specification limit for each impurity.[15][18] This ensures that the method can accurately quantify impurities at very low levels as well as at concentrations exceeding their specified limits. A minimum of five concentration levels is typically used to establish linearity.[18][19]

Data Presentation :

ParameterAcceptance CriterionTypical Result
Correlation Coefficient (r²)≥ 0.9950.999
y-interceptClose to zero150
Residual Sum of SquaresMinimal2500
Accuracy and Precision: The Measures of Closeness and Agreement

Accuracy refers to the closeness of the test results obtained by the method to the true value.[14][15] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15][16]

Experimental Causality : Accuracy for related substances is typically determined by spiking the drug product placebo with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[20] Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (inter-laboratory).[16][21]

Data Presentation :

LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
Low98.0 - 102.0≤ 5.0≤ 10.0
Mid98.0 - 102.0≤ 5.0≤ 10.0
High98.0 - 102.0≤ 5.0≤ 10.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries of Measurement

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][22]

Experimental Causality : LOD and LOQ are crucial for impurity analysis as they define the lower limits of the method's capabilities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[24][25][26]

Self-Validating System : The LOQ must be validated by demonstrating that the method has acceptable precision and accuracy at this concentration.

Robustness: Assessing the Method's Reliability in Real-World Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27][28] It provides an indication of the method's reliability during normal usage.[27]

Experimental Causality : Typical variations to be studied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.[21][28][29] A design of experiments (DoE) approach can be efficiently used to evaluate the impact of multiple parameter variations simultaneously.[30]

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution : Prepare a stock solution of the drug substance in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation : Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method.

Linearity Study Protocol
  • Preparation of Stock Solutions : Prepare individual stock solutions of the API and each related compound.

  • Preparation of Linearity Solutions : From the stock solutions, prepare a series of at least five dilutions covering the desired range for each compound.

  • Analysis : Inject each linearity solution in triplicate.

  • Data Analysis : Plot a calibration curve of peak area versus concentration for each compound. Determine the correlation coefficient, y-intercept, and slope of the regression line.

Visualizing the Workflow

Stability_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Initial Method Scouting Forced_Degradation Forced Degradation Studies MD_Start->Forced_Degradation Method_Optimization Method Optimization for Specificity Forced_Degradation->Method_Optimization Specificity Specificity & Peak Purity Method_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

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A Comparative Guide to the Quantitative Determination of Genotoxic Impurities in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of regulatory expectations, analytical strategies, and experimental best practices. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

The Imperative for Controlling Genotoxic Impurities

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] These impurities can be introduced into the final API through various means, including starting materials, reagents, intermediates, byproducts, and degradation products.[3] Due to the significant risk they pose to patient safety, even at trace levels, regulatory bodies worldwide have established stringent guidelines for their control.[1][4] The challenge for analytical scientists is to detect and quantify these impurities at exceedingly low levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, within the complex matrix of the API.[3][4]

The Regulatory Landscape: ICH M7 and the Threshold of Toxicological Concern (TTC)

The cornerstone of GTI regulation is the International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[5][6] This guideline advocates for a risk-based approach to identify, categorize, and control mutagenic impurities.[4][7]

A key concept introduced in ICH M7 is the Threshold of Toxicological Concern (TTC) . The TTC is a threshold of exposure to a compound that is considered to pose a negligible risk of carcinogenicity or other toxic effects.[8][9] For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable, corresponding to a lifetime cancer risk of less than 1 in 100,000.[8][10] This TTC value is then used to calculate the permissible concentration limit of the GTI in the API, based on the maximum daily dose of the drug.

For instance, for a drug with a maximum daily dose of 1 gram, the concentration limit for a GTI would be 1.5 ppm (1.5 µg / 1 g).

The ICH M7 guideline also establishes a classification system for impurities:

  • Class 1: Known mutagenic carcinogens. These should be controlled to at or below compound-specific acceptable limits.

  • Class 2: Known mutagens with unknown carcinogenic potential. These are to be controlled at or below the TTC.

  • Class 3: Impurities with a structural alert for mutagenicity, but which have not been demonstrated to be mutagenic. Control strategies should be implemented to keep them at or below the TTC.

  • Class 4: Impurities with no structural alert for mutagenicity. These are treated as non-mutagenic impurities.

  • Class 5: Impurities with a structural alert for mutagenicity, but which have been shown to be non-mutagenic in a bacterial reverse mutation (Ames) assay. These are also treated as non-mutagenic impurities.[11]

This classification framework dictates the level of control and analytical scrutiny required for each impurity.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the accurate and reliable quantification of GTIs at trace levels. The choice is primarily driven by the physicochemical properties of the impurity, such as volatility, polarity, thermal stability, and the presence of a UV chromophore, as well as the required sensitivity.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the technique of choice for the analysis of volatile and semi-volatile GTIs.[1][14] The gas chromatograph separates compounds based on their boiling points and interaction with a stationary phase, and the mass spectrometer provides highly sensitive and selective detection and structural identification.

Strengths:

  • High Sensitivity and Selectivity: Particularly when operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve detection limits in the sub-ppm range.[12][14]

  • Excellent for Volatile Compounds: Ideal for impurities such as residual solvents, nitrosamines, and alkyl halides.[4][15]

  • Well-Established and Robust: A widely available and reliable technique.

Limitations:

  • Not Suitable for Non-Volatile or Thermally Labile Compounds: High temperatures in the GC inlet can cause degradation of sensitive analytes.

  • Derivatization May Be Required: For polar compounds, derivatization might be necessary to improve volatility and chromatographic performance.

Typical Applications:

  • Analysis of sulfonate esters (e.g., methyl methanesulfonate, ethyl methanesulfonate).[3]

  • Quantification of nitrosamine impurities.[4][16]

  • Detection of haloalcohols and glycidol.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerful and versatile technique for the analysis of a wide range of non-volatile, polar, and thermally labile GTIs.[1][4] The liquid chromatograph separates compounds based on their partitioning between a mobile phase and a stationary phase, and the mass spectrometer provides sensitive and selective detection.

Strengths:

  • Broad Applicability: Suitable for a wide array of compounds that are not amenable to GC analysis.

  • High Sensitivity and Selectivity: Techniques like tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and specificity, minimizing matrix interference.[1][17]

  • Structural Information: Provides valuable structural information for impurity identification.

Limitations:

  • Matrix Effects: The API and other excipients can suppress or enhance the ionization of the target analyte, affecting accuracy.

  • Mobile Phase Compatibility: The choice of mobile phase must be compatible with the ionization source of the mass spectrometer.

Typical Applications:

  • Quantification of sulfonate esters.[17]

  • Analysis of aromatic amines and other polar impurities.

  • Detection of a broad range of non-volatile GTIs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC with UV detection is a widely available and cost-effective technique.[1] It is suitable for non-volatile GTIs that possess a UV chromophore.

Strengths:

  • Simplicity and Availability: HPLC-UV systems are common in most analytical laboratories.[3]

  • Robust and Reliable: A well-established and validated technique for many applications.

Limitations:

  • Lower Sensitivity: Compared to mass spectrometry, UV detection is generally less sensitive and may not be suitable for GTIs with very low concentration limits.[3]

  • Requires a Chromophore: The impurity must absorb UV light to be detected.

  • Potential for Interference: The API or other impurities may co-elute and interfere with the analyte of interest.

Typical Applications:

  • Analysis of GTIs with strong UV absorbance at levels where sufficient sensitivity can be achieved.

  • Routine quality control testing where the impurity levels are expected to be higher than the detection limit.

Performance Comparison of Analytical Techniques

The following table provides a comparative summary of the performance of the most common analytical techniques used for GTI determination.

FeatureGC-MSLC-MS/MSHPLC-UV
Analyte Volatility Volatile & Semi-VolatileNon-VolatileNon-Volatile
Analyte Polarity Non-polar to Moderately PolarWide Range (Polar & Non-polar)Moderate to High Polarity
Sensitivity (Typical LOQ) 0.01 - 1 ppm0.01 - 0.5 ppm1 - 10 ppm
Selectivity High to Very HighVery HighModerate to High
Matrix Effect Low to ModerateModerate to HighLow to Moderate
Throughput ModerateHighHigh
Instrumentation Cost Moderate to HighHighLow to Moderate

Experimental Workflow and Protocols

A robust and reliable workflow is essential for the successful quantitative determination of GTIs. The following sections outline the key steps and provide example protocols.

Overall Workflow for GTI Analysis

The general workflow for GTI analysis involves several critical stages, from initial risk assessment to final reporting.

GTI_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis Risk_Assessment Risk Assessment (ICH M7) Impurity_Identification Impurity Identification Risk_Assessment->Impurity_Identification TTC_Calculation TTC Calculation Impurity_Identification->TTC_Calculation Method_Selection Analytical Method Selection (GC-MS, LC-MS, etc.) TTC_Calculation->Method_Selection Sample_Prep Sample Preparation Optimization Method_Selection->Sample_Prep Method_Optimization Method Optimization Sample_Prep->Method_Optimization Method_Validation Method Validation (ICH Q2(R1)) Method_Optimization->Method_Validation Sample_Analysis Sample Analysis Method_Validation->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Caption: General workflow for genotoxic impurity analysis.

Sample Preparation: The Critical First Step

Sample preparation is a crucial step that can significantly impact the accuracy and sensitivity of the analysis.[17][18] The primary goals are to extract the GTI from the API matrix, concentrate the analyte, and remove interfering substances.

Common Techniques:

  • Direct Dissolution: The simplest approach, where the API is dissolved in a suitable solvent. This is often sufficient when the API does not interfere with the analysis.

  • Liquid-Liquid Extraction (LLE): Used to separate the GTI from the API based on their different solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective technique where the GTI is retained on a solid sorbent while the API and other impurities are washed away. The GTI is then eluted with a small volume of solvent.[14]

Experimental Protocol: GC-MS for Sulfonate Esters

This protocol provides an example of a validated method for the determination of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in an API.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Headspace Autosampler.

2. Reagents and Materials:

  • Dimethyl sulfoxide (DMSO), analytical grade.

  • MMS and EMS reference standards.

  • API sample.

3. Standard Preparation:

  • Prepare a stock solution of MMS and EMS in DMSO at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with DMSO to concentrations ranging from 0.1 µg/mL to 5 µg/mL.

4. Sample Preparation:

  • Accurately weigh 100 mg of the API sample into a headspace vial.

  • Add 1 mL of DMSO to the vial.

  • Seal the vial and vortex to dissolve the sample.

5. GC-MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM).

    • MMS: m/z 95, 110.

    • EMS: m/z 97, 124.

6. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[17][19]

Decision Tree for Method Selection

The choice of analytical technique is a critical decision. The following diagram illustrates a logical approach to selecting the most appropriate method based on the properties of the GTI.

Method_Selection_Tree cluster_gc GC Pathway cluster_lc LC Pathway Start Is the GTI Volatile? GC_Path Yes Start->GC_Path Yes LC_Path No Start->LC_Path No Derivatization_Check Is Derivatization Needed? GC_Path->Derivatization_Check UV_Check Does it have a UV Chromophore? LC_Path->UV_Check GC_Method Use GC-MS Derivatization_Check->GC_Method No Derivatize Perform Derivatization Derivatization_Check->Derivatize Yes Derivatize->GC_Method Sensitivity_Check Is HPLC-UV Sensitive Enough? UV_Check->Sensitivity_Check Yes LC_MS Use LC-MS or LC-MS/MS UV_Check->LC_MS No HPLC_UV Use HPLC-UV Sensitivity_Check->HPLC_UV Yes Sensitivity_Check->LC_MS No

Caption: Decision tree for analytical method selection.

Conclusion: A Commitment to Patient Safety

The quantitative determination of genotoxic impurities in APIs is a critical aspect of ensuring patient safety and regulatory compliance.[4][7] A thorough understanding of the regulatory landscape, particularly the ICH M7 guideline, is essential for developing a sound control strategy. The selection of the most appropriate analytical methodology, whether it be GC-MS, LC-MS, or HPLC-UV, must be based on a scientific evaluation of the impurity's properties and the required sensitivity. By implementing robust, validated analytical methods and adhering to a rigorous quality framework, the pharmaceutical industry can effectively control these potentially harmful impurities, ultimately safeguarding public health.

References

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]
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  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
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  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]
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  • The Threshold of Toxicological Concern (TTC) in risk assessment.
  • Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
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  • Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances. Canada.ca. [Link]
  • Analysis of genotoxic impurities in active pharmaceutical ingredients. Netpharmalab. [Link]
  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]
  • Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu Scientific Instruments. [Link]
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
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The Art of Inhibition: A Comparative Guide to the Efficacy of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] Among the myriad of scaffolds explored in kinase inhibitor design, the aminopyridine core has emerged as a "privileged structure," offering a versatile and effective platform for developing targeted therapies.[4][5]

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors derived from or incorporating the aminopyridine scaffold, with a particular focus on derivatives containing methylpyridine moieties. We will delve into their structure-activity relationships (SAR), compare their performance against key kinase targets using experimental data, and provide detailed protocols for essential evaluation assays.

The Aminopyridine Scaffold: A Hinge-Binding Powerhouse

The remarkable utility of the 2-aminopyridine moiety lies in its ability to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[4][6] This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor within the active site.[1] The versatility of the pyridine ring allows for synthetic modifications at various positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[4] Strategic placement of substituents can exploit different pockets within the ATP-binding site, leading to significant enhancements in inhibitory activity.[6]

Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

The aminopyridine scaffold has given rise to a multitude of inhibitors targeting a wide array of kinases. The following sections provide a comparative analysis of their efficacy, supported by quantitative data.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5] A series of 2-anilinopyrimidine derivatives, bioisosteres of 2-aminopyridines, have shown potent inhibitory activity against CDKs.[5]

Compound IDR Group (at aniline)Target KinaseIC50 (nM)Antiproliferative GI50 (µM)Reference
1 -HCDK2/cyclin A1500.8[5]
2 4-fluoroCDK2/cyclin A800.5[5]
3 4-chloroCDK2/cyclin A700.4[5]
4 4-methylCDK2/cyclin A1200.7[5]

Table 1: Structure-Activity Relationship of 2-Anilinopyrimidine Derivatives as CDK Inhibitors.

The data clearly indicates that substitutions on the aniline ring significantly impact both enzymatic inhibition and cellular antiproliferative activity. Halogen substitutions at the 4-position, particularly chloro and fluoro, enhance potency compared to the unsubstituted analog.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology.[7] Novel pyridine-based compounds have demonstrated potent PIM-1 inhibition.[7]

Compound IDTarget KinaseIC50 (nM)Cytotoxicity against MCF-7 (IC50, µM)Reference
Compound 11 PIM-142.30.73[7]
Compound 12 PIM-114.30.5[7]
Staurosporine PIM-116.7-[7]

Table 2: Efficacy of Pyridine Derivatives against PIM-1 Kinase.

Compound 12, a derivative of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, exhibits potent PIM-1 inhibition, surpassing the well-known inhibitor Staurosporine, and demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line.[7]

PI3K/mTOR and Other Kinase Targets

The aminopyridine scaffold has been successfully employed to develop inhibitors against a range of other critical kinases:

  • PI3Kα: Imidazo[1,2-a]pyridine derivatives have been optimized to be highly potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K). For instance, one optimized compound exhibited an IC50 of 0.0018 µM.[8]

  • FLT3/Aurora Kinases: An imidazo[4,5-b]pyridine-based inhibitor, compound 27e, was identified as a potent dual inhibitor of FLT3 and Aurora kinases, showing efficacy in in vivo models of acute myeloid leukemia (AML).[9]

  • EGFR/HER2: Novel lapatinib derivatives incorporating a 4-anilinoquinazoline scaffold (structurally related to aminopyridines) have shown potent dual inhibition of EGFR and HER2. Compound 6j, for example, displayed IC50 values of 1.8 nM and 87.8 nM against EGFR and HER2, respectively.[2]

  • GSK-3β: Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[10]

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible experimental methodologies are paramount for the comparative evaluation of kinase inhibitors. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.[6]

Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate assay buffer.

    • Initiate the reaction by adding 5 µL of the master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to untreated controls and determine the IC50 value from the dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Compound Dilution Plate_Prep Add Compounds to Plate Compound_Prep->Plate_Prep Initiate Initiate Reaction Plate_Prep->Initiate Master_Mix Prepare Kinase/ Substrate Mix Master_Mix->Initiate Incubate_1 Incubate (30°C, 60 min) Initiate->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate (RT, 40 min) Stop_Reaction->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (RT, 30 min) Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate IC50

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of compounds.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., SDS in DMF).[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value from the dose-response curve.[5]

G A Seed Cells in 96-well Plate B Compound Treatment (e.g., 72 hours) A->B C Add MTT Solution (2-4 hour incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate GI50 Value E->F

Caption: General workflow for the MTT Antiproliferative Assay.

Signaling Pathway Context: Targeting the PI3K/AKT/mTOR Pathway

Many aminopyridine-derived inhibitors target kinases within critical signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[11]

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Inhibitors targeting PI3K can effectively block the entire downstream signaling cascade, leading to reduced cell proliferation and survival. The development of dual PI3K/mTOR inhibitors from scaffolds like 2-amino-4-methylpyrido[2,3-d]pyrimidine represents a powerful strategy to overcome potential resistance mechanisms.[11]

Conclusion and Future Directions

The aminopyridine scaffold and its derivatives, particularly those incorporating methylpyridine structures, have proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The comparative data presented in this guide highlights the significant impact of subtle structural modifications on inhibitory efficacy against a range of clinically relevant kinases.

Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and associated toxicities.[12] The combination of aminopyridine-based kinase inhibitors with other therapeutic modalities, such as epigenetic drugs, also holds promise for achieving synergistic antitumor effects and overcoming drug resistance.[13][14] As our understanding of kinase biology deepens, the rational design of next-generation aminopyridine inhibitors will continue to be a vital component of the drug discovery landscape.

References

  • The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
  • Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Deriv
  • Structure-Activity Relationship of 2-(Methylamino)pyridine Derivatives and Analogs as Potent Kinase Inhibitors. BenchChem.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations.
  • Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
  • Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold. BenchChem.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
  • Optimizing the selection of kinase inhibitors for chronic myeloid leukemia p
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central.
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI.
  • Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 transloc

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A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and quality control. A critical, yet often understated, component of this process is the validation of analytical methods for pharmaceutical intermediates. These intermediates are the chemical building blocks that will ultimately form the Active Pharmaceutical Ingredient (API). Ensuring their purity, identity, and quality through validated analytical methods is not merely a regulatory formality; it is a cornerstone of robust drug development, directly impacting the safety and efficacy of the final product.

This guide, designed for the discerning scientist, offers an in-depth comparison of methodologies for validating analytical techniques commonly employed for pharmaceutical intermediates. Moving beyond a simple checklist of steps, we will delve into the causality behind experimental choices, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The "Why" Before the "How": The Imperative of Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] For pharmaceutical intermediates, this translates to having unwavering confidence that the methods used to assess their quality are reliable and reproducible. This confidence is paramount, as the quality of an intermediate directly cascades to the quality of the final API.

The validation process provides documented evidence that a method will consistently produce results that meet predetermined specifications and quality attributes.[5][6] This is not a one-size-fits-all endeavor. The specific validation characteristics to be evaluated depend on the type of analytical procedure. The four most common types of analytical procedures are:

  • Identification tests: To confirm the identity of an analyte.[7]

  • Quantitative tests for impurities: To determine the amount of impurities present.

  • Limit tests for the control of impurities: To ascertain whether an impurity is above or below a certain level.

  • Assay procedures: To measure the analyte present in a given sample.[4]

This guide will focus on the validation of quantitative methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are workhorses in the analysis of pharmaceutical intermediates.[8][9]

Core Validation Parameters: A Comparative Deep Dive

The ICH guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for analytical method validation and is the foundation for the discussions that follow.[1][2][4]

Specificity: The Art of Discrimination

Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12] In essence, it's the method's ability to produce a signal for a single, unique analyte.[7]

Experimental Protocol for HPLC Specificity:

  • Blank Analysis: Analyze a sample of the matrix (e.g., solvent, reaction mixture without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject the intermediate to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation peaks.

  • Impurity Spiking: If known impurities are available, spike the sample with these impurities and demonstrate that they do not interfere with the analyte peak.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak, providing an additional layer of confidence in its specificity.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, known impurities, or degradation products.[11]

  • Peak purity analysis should indicate that the analyte peak is spectrally pure.

Linearity and Range: Establishing a Proportional Relationship

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[13][14] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[1][14]

Experimental Protocol for Linearity:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the intermediate at different concentrations, spanning the expected working range.[13]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the average response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • A visual inspection of the plot should indicate a linear relationship.

  • The correlation coefficient (r²) should be greater than or equal to 0.997.[15]

Defining the Range: The specified range is normally derived from linearity studies and is dependent on the intended application of the procedure.[1] For an assay of a pharmaceutical intermediate, the range is typically 80% to 120% of the test concentration.[16] For the determination of an impurity, the range should typically extend from the quantitation limit to 120% of the specification limit.[16]

Accuracy and Precision: Closeness to the Truth and to Each Other

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][17] It is often expressed as the percent recovery of a known amount of analyte.

Precision is the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[17]

  • Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment.[17]

  • Reproducibility: Expresses the precision between laboratories (collaborative studies).[17]

Experimental Protocol for Accuracy and Precision:

  • Sample Preparation: Prepare a minimum of nine determinations across a minimum of three concentration levels spanning the specified range (e.g., three concentrations, three replicates each). For accuracy, this can be done by spiking a placebo or a known matrix with a known amount of the intermediate.

  • Analysis: Analyze the prepared samples.

  • Calculation:

    • Accuracy: Calculate the percent recovery for each sample.

    • Precision: Calculate the %RSD for the replicate measurements at each concentration level and for all measurements combined.

Acceptance Criteria:

ParameterAcceptance Criteria (Typical for HPLC/GC)
Accuracy 98.0% to 102.0% recovery.[18]
Repeatability %RSD ≤ 2.0%
Intermediate Precision %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][21]

Methods for Determining LOD and LOQ:

  • Based on Visual Evaluation: This method is primarily used for non-instrumental methods but can also be used for instrumental methods. It involves analyzing samples with decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).

  • Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise.[19] A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[7][19]

  • Based on the Standard Deviation of the Response and the Slope: This is a more statistically robust method. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or from the analysis of blank samples).

    • S = the slope of the calibration curve.[7][22]

Robustness: Resilience to Minor Changes

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]

Experimental Protocol for HPLC Robustness:

  • Identify Critical Parameters: Identify the method parameters that could potentially influence the results. For an HPLC method, these could include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • Wavelength (e.g., ± 2 nm)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Vary Parameters: Systematically vary these parameters, one at a time, while keeping the others constant.

  • Analyze and Evaluate: Analyze a standard solution under each varied condition and evaluate the impact on key system suitability parameters like retention time, peak area, tailing factor, and resolution.

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined acceptance criteria for the method.

  • The results of the analysis should not be significantly affected by the minor variations in the method parameters.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and interconnectedness of the validation parameters.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Generation MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange AccuracyPrecision Accuracy & Precision ValidationProtocol->AccuracyPrecision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport LinearityRange->ValidationReport AccuracyPrecision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation & Routine Use ValidationReport->MethodImplementation

Caption: Overall workflow for analytical method validation.

ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Method Validated Analytical Method Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity LOD LOD Method->LOD Robustness Robustness Method->Robustness Linearity->Range Accuracy->Precision LOQ->LOD

Caption: Interrelationship of key validation parameters.

Conclusion: A Commitment to Quality

The validation of analytical methods for pharmaceutical intermediates is a scientifically rigorous and legally mandated process that underpins the quality and safety of medicines. By meticulously evaluating parameters such as specificity, linearity, accuracy, precision, detection limits, and robustness, researchers and scientists can establish a high degree of confidence in their analytical data. This guide has provided a comparative framework, grounded in international regulatory standards, to navigate the complexities of method validation. Adherence to these principles is not just about compliance; it is a fundamental commitment to scientific integrity and patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Quality Guidelines. ICH.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik.
  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. PharmaGuru.
  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information.
  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). Adwoa Biotech.
  • How to Perform Linearity and Range in Analytical Method Validation. Pharmaguideline.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP.
  • Robustness Tests. LCGC International.
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  • Implementing Robustness Testing for HPLC Methods. Separation Science.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
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Safety Operating Guide

A Guide to the Safe Disposal of (2-Methylpyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific Safety Data Sheet (SDS) for (2-Methylpyridin-4-yl)methanamine dihydrochloride was not located, the following guidance is synthesized from the SDS of structurally similar compounds, general principles of handling amine salts, and established hazardous waste disposal regulations from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

This compound is a pyridine derivative. Pyridine and its derivatives are generally considered hazardous materials.[1] Based on data from similar compounds like N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride, this substance should be treated as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Assumed Hazard Profile:

Hazard ClassDescriptionPrecautionary Statement Code
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.P261, P271, P304+P340, P312

This table is a conservative estimation based on available data for similar compounds and should be treated as a minimum precaution.

The initial and most critical step in the disposal process is to perform a thorough risk assessment. This involves reviewing all available safety information and understanding the potential hazards associated with the chemical and the disposal procedure itself.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:[3]

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned lab coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the previous section.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[6]

  • Collection: Place the contained waste into a suitable, labeled, and sealed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The proper disposal of this compound must follow a structured workflow to ensure safety and compliance with federal and local regulations.[8] The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[9][10]

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

DO NOT dispose of this compound down the drain or in the regular trash. [11][12] This compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Select a waste container that is chemically compatible with amine salts. A high-density polyethylene (HDPE) or glass container is generally suitable.[8]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[13]

  • Waste Segregation:

    • Never mix this compound waste with other incompatible waste streams.[14]

    • Specifically, keep it separate from strong oxidizing agents, strong acids, and bases.[4][7]

  • Labeling:

    • Label the hazardous waste container clearly and accurately.[8] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration if in solution

      • The relevant hazard warnings (e.g., "Irritant")

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

    • The SAA must be under the control of the operator of the process generating the waste.

    • Keep the container closed at all times except when adding waste.[11][14]

    • Use secondary containment, such as a tray or bin, to contain any potential leaks.[11]

  • Final Disposal:

    • Once the container is full or the waste is no longer being generated, arrange for a pickup from your institution's certified hazardous waste disposal service.[11]

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

    • The final disposal will likely involve incineration at a licensed facility.[1]

Empty Container Disposal

Empty containers that held this compound must also be handled with care.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., water or methanol).[12]

    • Collect the first rinse as hazardous waste and dispose of it in the appropriate waste stream.[11] Subsequent rinses may be permissible for drain disposal, but consult your EHS department for specific guidance.

  • Defacing Labels:

    • Completely remove or deface the original chemical label on the container.[11][12]

  • Final Disposal of Container:

    • After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[11]

Regulatory Framework

The disposal of hazardous waste is strictly regulated. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law governing the management of hazardous waste.[9][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that workers are informed about the hazards of chemicals they work with.[16]

It is imperative to consult your institution's EHS department, as they will provide specific guidance based on federal, state, and local regulations.[10]

Decision Tree for Disposal

DisposalDecisionTree start Start: Have (2-Methylpyridin-4-yl)methanamine dihydrochloride for Disposal is_pure_or_solution Is it the pure compound or a solution? start->is_pure_or_solution Waste Material is_empty_container Is it an empty container? start->is_empty_container Empty Container collect_as_hw Collect in a labeled, sealed, compatible hazardous waste container. is_pure_or_solution->collect_as_hw triple_rinse Triple rinse the container. is_empty_container->triple_rinse store_in_saa Store in a designated Satellite Accumulation Area (SAA). collect_as_hw->store_in_saa request_pickup Request pickup from EHS for incineration. store_in_saa->request_pickup collect_first_rinse Collect the first rinse as hazardous waste. triple_rinse->collect_first_rinse deface_label Deface or remove the original label. collect_first_rinse->deface_label dispose_container Dispose of the container as non-hazardous solid waste. deface_label->dispose_container

Caption: Decision tree for the disposal of this compound and its empty containers.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BenchChem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Tetra Tech. (2022, July 12).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • AK Scientific, Inc. Safety Data Sheet: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine;dihydrochloride.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
  • Washington State University.
  • Agency for Toxic Substances and Disease Registry. (1992, April). Toxicological Profile for Pyridine.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Loba Chemie.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 8). Safety Data Sheet: Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride.
  • Sigma-Aldrich. (2025, November 6).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific. (2008, March 29).
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines.

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A Researcher's Guide to the Safe Handling of (2-Methylpyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, amine hydrochlorides, such as (2-Methylpyridin-4-yl)methanamine dihydrochloride, are common intermediates. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: Understanding the Risks

This compound is a salt of an amine, and as such, it is prudent to anticipate potential hazards associated with this class of compounds. Based on data from similar molecules, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit acute toxicity if ingested or inhaled.[1]

Given the pyridine moiety, it is also wise to consider the general hazards associated with pyridine derivatives, which can include effects on the nervous system, liver, and kidneys with significant exposure.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldNitrile or neoprene glovesLab coatRequired if dust or aerosols are generated
Conducting reactions Chemical safety gogglesNitrile or neoprene glovesLab coatWork in a well-ventilated fume hood
Purification (e.g., chromatography) Chemical safety gogglesNitrile or neoprene glovesLab coatWork in a well-ventilated fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Causality of PPE Choices:

  • Eye Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and airborne particles, which is critical when handling a potentially corrosive solid.[6]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals. Double-gloving can be a prudent extra precaution, especially during prolonged handling.

  • Body Protection: A standard lab coat is sufficient for most operations, but a chemical-resistant apron provides an additional barrier during tasks with a higher risk of splashes, such as during a quench or extraction.

  • Respiratory Protection: Handling the solid powder can generate dust. All such operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a designated area, preferably inside a chemical fume hood.

  • Pre-weighing Checks: Ensure the balance is clean and the surrounding area is free of clutter. Have all necessary equipment (spatulas, weigh paper, containers) ready.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust by handling the material gently.

  • Container Sealing: Immediately and securely seal the stock container after dispensing.

  • Cleaning: Clean any residual dust from the balance and surrounding surfaces with a damp cloth, which should then be disposed of as chemical waste.

Solution Preparation and Reaction Setup
  • Solvent Addition: Add solvents to the solid in a controlled manner, preferably with the vessel already inside the fume hood.

  • Mixing: Use magnetic or overhead stirring to ensure gentle and complete dissolution. Avoid vigorous shaking that could generate aerosols.

  • Reaction Vessel: Ensure all reaction vessels are properly clamped and that any heating or cooling baths are stable.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.

  • Extractions: Perform all liquid-liquid extractions in a fume hood, ensuring the separatory funnel is properly vented.

  • Chromatography: Pack and run chromatography columns in a well-ventilated area or a fume hood. Be mindful of potential leaks from fittings.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal Prep Don PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Conduct Reaction Dissolve->React Workup Quench & Extract React->Workup Purify Purify Product Workup->Purify Waste Segregate Waste Purify->Waste Cleanup Decontaminate & Clean Waste->Cleanup End End Cleanup->End Remove PPE

Caption: A visual representation of the safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weigh paper, and contaminated paper towels, should be placed in a designated, labeled solid waste container.

  • Liquid Waste: Unused solutions and waste from the reaction and purification steps should be collected in a labeled liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific waste disposal procedures. When in doubt, consult your Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.[1]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure environment for scientific discovery.

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2021).
  • Fisher Scientific. (n.d.).
  • New Jersey Department of Health. (2002). Hazard Summary: Pyridine.
  • GOV.UK. (2024).
  • Fisher Scientific. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • Agency for Toxic Substances and Disease Registry (
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • US Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment.
  • Fisher Scientific. (2008).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • KISHIDA CHEMICAL CO., LTD. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (6-Chloro-2-methylpyridin-3-yl)methanamine hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet for (4-Methylpyridin-2-yl)methanamine hydrochloride.
  • BLDpharm. (n.d.). N,N-Dimethyl-1-(piperidin-4-yl)methanamine.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.